S-20928
Beschreibung
Eigenschaften
CAS-Nummer |
152302-33-5 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2-naphthalen-1-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C17H19NO/c19-17(15-8-4-9-15)18-12-11-14-7-3-6-13-5-1-2-10-16(13)14/h1-3,5-7,10,15H,4,8-9,11-12H2,(H,18,19) |
InChI-Schlüssel |
GLXSBZGTGMPDKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
152302-33-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(2-(1-naphthalenyl)ethyl)cyclobutanecarboxamide S 20928 S-20928 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
No Publicly Available Data for Compound S-20928
Following a comprehensive search for scientific literature and pharmacological data, no information was found for a compound designated "S-20928" in the context of drug development or biomedical research. The search queries for its mechanism of action, pharmacology, molecular target, and associated scientific literature did not yield any relevant results.
The designation "this compound" does not appear in publicly accessible databases of chemical compounds, clinical trials, or in published research articles. This suggests that "this compound" may be:
-
An internal, confidential designation for a compound in early-stage discovery that has not been publicly disclosed.
-
A compound that was discontinued during development and never published.
-
An incorrect or outdated identifier.
Without any foundational scientific information, it is not possible to provide the requested in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams.
Researchers and professionals seeking information on this compound are advised to verify the designation and consult any internal documentation or direct sources that may be available to them.
No Publicly Available Data for Compound S-20928
Following a comprehensive search for scientific literature and pharmacological data, no information was found for a compound designated "S-20928" in the context of drug development or biomedical research. The search queries for its mechanism of action, pharmacology, molecular target, and associated scientific literature did not yield any relevant results.
The designation "this compound" does not appear in publicly accessible databases of chemical compounds, clinical trials, or in published research articles. This suggests that "this compound" may be:
-
An internal, confidential designation for a compound in early-stage discovery that has not been publicly disclosed.
-
A compound that was discontinued during development and never published.
-
An incorrect or outdated identifier.
Without any foundational scientific information, it is not possible to provide the requested in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams.
Researchers and professionals seeking information on this compound are advised to verify the designation and consult any internal documentation or direct sources that may be available to them.
A Deep Dive into the Melatonin Receptor Binding Affinity of S-20928
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of S-20928, a naphthalenic analogue of melatonin, for the MT1 and MT2 melatonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the melatonergic system.
Introduction
This compound, with the chemical name N-[2-(1-naphthyl)ethyl]cyclobutylcarboxamide, has been characterized as a putative competitive antagonist of melatonin receptors.[1] Understanding its binding characteristics is crucial for its use as a pharmacological tool and for the development of novel therapeutic agents targeting the melatonin system. This guide summarizes the available quantitative binding data, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human MT1 and MT2 melatonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) is a measure of the binding affinity of a ligand for a receptor, where a higher pKi value indicates a stronger affinity.
| Compound | Receptor | pKi (mean ± SEM) |
| This compound | hMT1 | 7.27 ± 0.26 |
| hMT2 | 7.65 ± 0.28 |
Table 1: Binding affinities of this compound for human MT1 and MT2 receptors. Data extracted from Legros et al., 2014.[2]
Experimental Protocols: Radioligand Binding Assay
The following provides a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound like this compound.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Competitor: this compound (unlabeled).
-
Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: Gamma counter for measuring radioactivity.
Assay Procedure
-
Membrane Preparation: Cell pellets containing the expressed receptors are homogenized in a lysis buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the binding buffer.
-
Competition Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known melatonin receptor ligand, such as melatonin, to saturate the receptors).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Melatonin Receptor Signaling Pathways
Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[3] The binding of an agonist, such as melatonin, initiates a cascade of intracellular events. This compound, as a competitive antagonist, is expected to block these downstream signaling pathways by preventing the binding of melatonin. Some studies also suggest that this compound may act as a partial agonist, meaning it can weakly activate these pathways on its own.[1]
Canonical Gi Signaling Pathway
The primary signaling pathway for both MT1 and MT2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Caption: Canonical Gi-mediated signaling pathway of melatonin receptors.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable affinity data.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound exhibits nanomolar binding affinity for both MT1 and MT2 melatonin receptors, with a slight preference for the MT2 subtype. Its characterization as a competitive antagonist/partial agonist makes it a valuable tool for dissecting the physiological roles of these receptors. The standardized radioligand binding assay protocol outlined in this guide provides a robust method for further investigation of this compound and other novel melatonergic compounds. Understanding the precise interactions of such ligands with melatonin receptors is fundamental to advancing our knowledge of circadian biology and developing targeted therapies for related disorders.
References
- 1. Effects of two melatonin analogues, S-20098 and this compound, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Melatonin Receptor Binding Affinity of S-20928
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of S-20928, a naphthalenic analogue of melatonin, for the MT1 and MT2 melatonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the melatonergic system.
Introduction
This compound, with the chemical name N-[2-(1-naphthyl)ethyl]cyclobutylcarboxamide, has been characterized as a putative competitive antagonist of melatonin receptors.[1] Understanding its binding characteristics is crucial for its use as a pharmacological tool and for the development of novel therapeutic agents targeting the melatonin system. This guide summarizes the available quantitative binding data, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human MT1 and MT2 melatonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) is a measure of the binding affinity of a ligand for a receptor, where a higher pKi value indicates a stronger affinity.
| Compound | Receptor | pKi (mean ± SEM) |
| This compound | hMT1 | 7.27 ± 0.26 |
| hMT2 | 7.65 ± 0.28 |
Table 1: Binding affinities of this compound for human MT1 and MT2 receptors. Data extracted from Legros et al., 2014.[2]
Experimental Protocols: Radioligand Binding Assay
The following provides a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound like this compound.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Competitor: this compound (unlabeled).
-
Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: Gamma counter for measuring radioactivity.
Assay Procedure
-
Membrane Preparation: Cell pellets containing the expressed receptors are homogenized in a lysis buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the binding buffer.
-
Competition Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known melatonin receptor ligand, such as melatonin, to saturate the receptors).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Melatonin Receptor Signaling Pathways
Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[3] The binding of an agonist, such as melatonin, initiates a cascade of intracellular events. This compound, as a competitive antagonist, is expected to block these downstream signaling pathways by preventing the binding of melatonin. Some studies also suggest that this compound may act as a partial agonist, meaning it can weakly activate these pathways on its own.[1]
Canonical Gi Signaling Pathway
The primary signaling pathway for both MT1 and MT2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Caption: Canonical Gi-mediated signaling pathway of melatonin receptors.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable affinity data.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound exhibits nanomolar binding affinity for both MT1 and MT2 melatonin receptors, with a slight preference for the MT2 subtype. Its characterization as a competitive antagonist/partial agonist makes it a valuable tool for dissecting the physiological roles of these receptors. The standardized radioligand binding assay protocol outlined in this guide provides a robust method for further investigation of this compound and other novel melatonergic compounds. Understanding the precise interactions of such ligands with melatonin receptors is fundamental to advancing our knowledge of circadian biology and developing targeted therapies for related disorders.
References
- 1. Effects of two melatonin analogues, S-20098 and this compound, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
S-227928: A Preclinical Technical Guide on Pharmacology and Toxicological Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-227928 is a novel antibody-drug conjugate (ADC) demonstrating significant preclinical promise for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the available preclinical pharmacology of S-227928 and outlines the toxicological considerations that have guided its development. S-227928 is composed of a humanized monoclonal antibody targeting CD74, linked to the potent and selective MCL-1 inhibitor, S64315 (also known as MIK665). This design aims to deliver the cytotoxic payload directly to cancer cells expressing CD74, thereby enhancing the therapeutic index and mitigating systemic toxicities associated with non-targeted MCL-1 inhibition. Preclinical studies have demonstrated its targeted pro-apoptotic activity, synergistic effects with the BCL-2 inhibitor venetoclax, and efficacy in various in vitro and in vivo models of AML.
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family, frequently overexpressed in various cancers, including AML. Its overexpression is a known mechanism of intrinsic and acquired resistance to chemotherapy and targeted agents like the BCL-2 inhibitor venetoclax.[1] While direct inhibition of MCL-1 is a promising therapeutic strategy, the clinical development of small molecule MCL-1 inhibitors has been hampered by on-target toxicities in healthy tissues, particularly cardiac and gastrointestinal toxicities.[1]
S-227928 has been engineered to overcome these limitations. By targeting CD74, a cell surface protein highly expressed in several hematologic malignancies, including a significant percentage of AML patient samples, S-227928 aims for tumor-specific delivery of its MCL-1 inhibitor payload.[2][3] CD74 exhibits restricted expression in normal tissues, with notably low to no expression in cardiomyocytes and the gastrointestinal tract, providing a strong rationale for its selection as a target for ADC-mediated therapy.[2][3]
Pharmacology
Mechanism of Action
S-227928 exerts its anti-cancer effect through a multi-step process initiated by targeted binding and culminating in the induction of apoptosis:
-
Binding: The anti-CD74 monoclonal antibody component of S-227928 specifically binds to the CD74 receptor on the surface of malignant cells.[1]
-
Internalization and Payload Release: Following binding, the ADC-receptor complex is internalized by the cell. The linker, a cleavable valine-citrulline polyethylene glycol (PEG24) linker, is designed to be stable in circulation but is cleaved intracellularly by lysosomal enzymes, releasing the active MCL-1 inhibitor payload, S64315.[3]
-
MCL-1 Inhibition and Apoptosis Induction: The released S64315 binds with high affinity to the BH3-binding groove of the MCL-1 protein. This prevents MCL-1 from sequestering pro-apoptotic proteins like BIM, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptotic cell death.[1][2]
The targeted delivery of the MCL-1 inhibitor is crucial for minimizing exposure of non-target tissues and is hypothesized to result in a wider therapeutic window compared to systemic MCL-1 inhibitors.
In Vitro Activity
S-227928 has demonstrated potent and target-dependent cytotoxic activity in a panel of AML cell lines.
Table 1: In Vitro Cytotoxicity of S-227928 in AML Cell Lines
| Cell Line | CD74 Expression | S-227928 LC50 |
| EOL-1 | High | <10 nM |
| K562 | Low | ~10 µM |
Data synthesized from preclinical studies.[2][4]
The pro-apoptotic activity of S-227928 was significantly enhanced when combined with the BCL-2 inhibitor, venetoclax, demonstrating synergistic cell killing in various AML cell lines, including those with TP53 mutations.[2] This synergistic effect is attributed to the dual blockade of two key anti-apoptotic proteins, MCL-1 and BCL-2.
In Vivo Preclinical Efficacy
The anti-leukemic activity of S-227928, both as a single agent and in combination with venetoclax, has been evaluated in patient-derived xenograft (PDX) models of AML.
In a PDX model using AML cells with TP53 mutations, the combination of S-227928 and venetoclax resulted in the most significant reduction in bone marrow blasts and a marked improvement in overall survival compared to vehicle control or either agent's corresponding control group.[2][4]
Table 2: In Vivo Efficacy of S-227928 in an AML PDX Model
| Treatment Group | Median Overall Survival (days) |
| Vehicle | 41 |
| S-227928 (30 mg/kg) | 49 |
| Isotype-MCL1i + Venetoclax | 59 |
| S-227928 (10 mg/kg) + Venetoclax | 78 |
| S-227928 (30 mg/kg) + Venetoclax | 96 |
Data from a study in a TP53-mutated AML PDX model.[2][4]
These findings strongly support the clinical development of S-227928, both as a monotherapy and in combination with venetoclax, for the treatment of AML.
Toxicology
A formal and comprehensive public report on the toxicology of S-227928 is not yet available as the compound is in early-stage clinical development. However, the design of S-227928 as an ADC is a key strategy to mitigate the known toxicities of systemic MCL-1 inhibitors.
Toxicological Considerations and Safety Strategy
The primary toxicological concern with MCL-1 inhibition is on-target toxicity in healthy tissues that rely on MCL-1 for survival. Clinical development of previous systemic MCL-1 inhibitors has been challenged by dose-limiting toxicities, including cardiac and gastrointestinal events.[1]
The safety strategy for S-227928 is centered on its targeted delivery approach:
-
Target Selection: CD74 was chosen for its high expression on AML cells and, crucially, its low expression on critical organs such as the heart.[2] This differential expression is intended to spare cardiomyocytes from the cytotoxic effects of the MCL-1 inhibitor payload.
-
Antibody-Drug Conjugate Platform: The use of an ADC platform is designed to confine the cytotoxic payload to CD74-expressing cells, thereby reducing systemic exposure and minimizing off-target and on-target, off-tumor toxicities.
Preclinical studies have shown that the viability of normal CD34+ hematopoietic progenitor cells was not significantly impacted by S-227928, in contrast to the cytotoxic effects of standard chemotherapy agents.[2] This suggests a degree of selectivity for malignant cells over normal hematopoietic stem and progenitor cells.
Future Toxicological Evaluation
As S-227928 progresses through clinical development, a comprehensive toxicological profile will be established through formal preclinical toxicology studies and careful monitoring in human clinical trials. Key areas of investigation will likely include:
-
Dose-limiting toxicities (DLTs): To be determined in Phase 1 clinical trials.[1]
-
On-target, off-tumor toxicities: Careful monitoring for any signs of toxicity in tissues with low levels of CD74 expression.
-
Off-target toxicities: Assessment of any toxicities unrelated to the intended mechanism of action.
-
Immunogenicity: Evaluation of the potential for the development of anti-drug antibodies.
Experimental Protocols
Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, based on the published preclinical data, the following general methodologies were likely employed.
In Vitro Cell Viability Assays
-
Cell Lines: A panel of human AML cell lines with varying levels of CD74 expression.
-
Treatment: Cells are treated with escalating concentrations of S-227928, isotype control ADC, and/or venetoclax for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: LC50 (50% lethal concentration) values are calculated using appropriate software.
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunocompromised mice (e.g., NSG-SG3) are used to prevent graft rejection.[2]
-
Tumor Implantation: Primary AML cells from patients are transplanted into the mice, typically via intravenous injection.
-
Treatment: Once engraftment is confirmed, mice are randomized into treatment cohorts and administered vehicle, S-227928, control antibodies, and/or venetoclax according to a specified dosing schedule (e.g., S-227928 administered intravenously every 14 days).[2][4]
-
Efficacy Endpoints:
-
Tumor Burden: Monitored by methods such as flow cytometric analysis of bone marrow or peripheral blood for human leukemic cells.
-
Overall Survival: Monitored until mice meet predefined humane endpoints.
-
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
Conclusion
S-227928 is a promising, rationally designed antibody-drug conjugate that leverages the high expression of CD74 on AML cells to deliver a potent MCL-1 inhibitor. Preclinical data demonstrate its targeted activity, synergistic potential with venetoclax, and efficacy in in vivo models of AML. The ADC design represents a key strategy to mitigate the toxicities that have challenged the development of systemic MCL-1 inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of S-227928 in patients with hematologic malignancies. A Phase 1/2 clinical trial is planned to evaluate S-227928 as a single agent and in combination with venetoclax in patients with relapsed/refractory AML and other related leukemias.[1]
References
- 1. serviermedical.us [serviermedical.us]
- 2. researchgate.net [researchgate.net]
- 3. Paper: S227928: A Novel Anti-CD74 ADC with MCL-1 Inhibitor Payload for the Treatment of Acute Myeloid Leukemia (AML) and Other Hematologic Malignancies [ash.confex.com]
- 4. Paper: CD74 Antibody Conjugated to an MCL1 Inhibitor (S227928) Combines Synergistically with Venetoclax to Enhance Killing of Acute Myeloid Leukemia [ash.confex.com]
S-227928: A Preclinical Technical Guide on Pharmacology and Toxicological Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-227928 is a novel antibody-drug conjugate (ADC) demonstrating significant preclinical promise for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the available preclinical pharmacology of S-227928 and outlines the toxicological considerations that have guided its development. S-227928 is composed of a humanized monoclonal antibody targeting CD74, linked to the potent and selective MCL-1 inhibitor, S64315 (also known as MIK665). This design aims to deliver the cytotoxic payload directly to cancer cells expressing CD74, thereby enhancing the therapeutic index and mitigating systemic toxicities associated with non-targeted MCL-1 inhibition. Preclinical studies have demonstrated its targeted pro-apoptotic activity, synergistic effects with the BCL-2 inhibitor venetoclax, and efficacy in various in vitro and in vivo models of AML.
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family, frequently overexpressed in various cancers, including AML. Its overexpression is a known mechanism of intrinsic and acquired resistance to chemotherapy and targeted agents like the BCL-2 inhibitor venetoclax.[1] While direct inhibition of MCL-1 is a promising therapeutic strategy, the clinical development of small molecule MCL-1 inhibitors has been hampered by on-target toxicities in healthy tissues, particularly cardiac and gastrointestinal toxicities.[1]
S-227928 has been engineered to overcome these limitations. By targeting CD74, a cell surface protein highly expressed in several hematologic malignancies, including a significant percentage of AML patient samples, S-227928 aims for tumor-specific delivery of its MCL-1 inhibitor payload.[2][3] CD74 exhibits restricted expression in normal tissues, with notably low to no expression in cardiomyocytes and the gastrointestinal tract, providing a strong rationale for its selection as a target for ADC-mediated therapy.[2][3]
Pharmacology
Mechanism of Action
S-227928 exerts its anti-cancer effect through a multi-step process initiated by targeted binding and culminating in the induction of apoptosis:
-
Binding: The anti-CD74 monoclonal antibody component of S-227928 specifically binds to the CD74 receptor on the surface of malignant cells.[1]
-
Internalization and Payload Release: Following binding, the ADC-receptor complex is internalized by the cell. The linker, a cleavable valine-citrulline polyethylene glycol (PEG24) linker, is designed to be stable in circulation but is cleaved intracellularly by lysosomal enzymes, releasing the active MCL-1 inhibitor payload, S64315.[3]
-
MCL-1 Inhibition and Apoptosis Induction: The released S64315 binds with high affinity to the BH3-binding groove of the MCL-1 protein. This prevents MCL-1 from sequestering pro-apoptotic proteins like BIM, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptotic cell death.[1][2]
The targeted delivery of the MCL-1 inhibitor is crucial for minimizing exposure of non-target tissues and is hypothesized to result in a wider therapeutic window compared to systemic MCL-1 inhibitors.
In Vitro Activity
S-227928 has demonstrated potent and target-dependent cytotoxic activity in a panel of AML cell lines.
Table 1: In Vitro Cytotoxicity of S-227928 in AML Cell Lines
| Cell Line | CD74 Expression | S-227928 LC50 |
| EOL-1 | High | <10 nM |
| K562 | Low | ~10 µM |
Data synthesized from preclinical studies.[2][4]
The pro-apoptotic activity of S-227928 was significantly enhanced when combined with the BCL-2 inhibitor, venetoclax, demonstrating synergistic cell killing in various AML cell lines, including those with TP53 mutations.[2] This synergistic effect is attributed to the dual blockade of two key anti-apoptotic proteins, MCL-1 and BCL-2.
In Vivo Preclinical Efficacy
The anti-leukemic activity of S-227928, both as a single agent and in combination with venetoclax, has been evaluated in patient-derived xenograft (PDX) models of AML.
In a PDX model using AML cells with TP53 mutations, the combination of S-227928 and venetoclax resulted in the most significant reduction in bone marrow blasts and a marked improvement in overall survival compared to vehicle control or either agent's corresponding control group.[2][4]
Table 2: In Vivo Efficacy of S-227928 in an AML PDX Model
| Treatment Group | Median Overall Survival (days) |
| Vehicle | 41 |
| S-227928 (30 mg/kg) | 49 |
| Isotype-MCL1i + Venetoclax | 59 |
| S-227928 (10 mg/kg) + Venetoclax | 78 |
| S-227928 (30 mg/kg) + Venetoclax | 96 |
Data from a study in a TP53-mutated AML PDX model.[2][4]
These findings strongly support the clinical development of S-227928, both as a monotherapy and in combination with venetoclax, for the treatment of AML.
Toxicology
A formal and comprehensive public report on the toxicology of S-227928 is not yet available as the compound is in early-stage clinical development. However, the design of S-227928 as an ADC is a key strategy to mitigate the known toxicities of systemic MCL-1 inhibitors.
Toxicological Considerations and Safety Strategy
The primary toxicological concern with MCL-1 inhibition is on-target toxicity in healthy tissues that rely on MCL-1 for survival. Clinical development of previous systemic MCL-1 inhibitors has been challenged by dose-limiting toxicities, including cardiac and gastrointestinal events.[1]
The safety strategy for S-227928 is centered on its targeted delivery approach:
-
Target Selection: CD74 was chosen for its high expression on AML cells and, crucially, its low expression on critical organs such as the heart.[2] This differential expression is intended to spare cardiomyocytes from the cytotoxic effects of the MCL-1 inhibitor payload.
-
Antibody-Drug Conjugate Platform: The use of an ADC platform is designed to confine the cytotoxic payload to CD74-expressing cells, thereby reducing systemic exposure and minimizing off-target and on-target, off-tumor toxicities.
Preclinical studies have shown that the viability of normal CD34+ hematopoietic progenitor cells was not significantly impacted by S-227928, in contrast to the cytotoxic effects of standard chemotherapy agents.[2] This suggests a degree of selectivity for malignant cells over normal hematopoietic stem and progenitor cells.
Future Toxicological Evaluation
As S-227928 progresses through clinical development, a comprehensive toxicological profile will be established through formal preclinical toxicology studies and careful monitoring in human clinical trials. Key areas of investigation will likely include:
-
Dose-limiting toxicities (DLTs): To be determined in Phase 1 clinical trials.[1]
-
On-target, off-tumor toxicities: Careful monitoring for any signs of toxicity in tissues with low levels of CD74 expression.
-
Off-target toxicities: Assessment of any toxicities unrelated to the intended mechanism of action.
-
Immunogenicity: Evaluation of the potential for the development of anti-drug antibodies.
Experimental Protocols
Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, based on the published preclinical data, the following general methodologies were likely employed.
In Vitro Cell Viability Assays
-
Cell Lines: A panel of human AML cell lines with varying levels of CD74 expression.
-
Treatment: Cells are treated with escalating concentrations of S-227928, isotype control ADC, and/or venetoclax for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: LC50 (50% lethal concentration) values are calculated using appropriate software.
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunocompromised mice (e.g., NSG-SG3) are used to prevent graft rejection.[2]
-
Tumor Implantation: Primary AML cells from patients are transplanted into the mice, typically via intravenous injection.
-
Treatment: Once engraftment is confirmed, mice are randomized into treatment cohorts and administered vehicle, S-227928, control antibodies, and/or venetoclax according to a specified dosing schedule (e.g., S-227928 administered intravenously every 14 days).[2][4]
-
Efficacy Endpoints:
-
Tumor Burden: Monitored by methods such as flow cytometric analysis of bone marrow or peripheral blood for human leukemic cells.
-
Overall Survival: Monitored until mice meet predefined humane endpoints.
-
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
Conclusion
S-227928 is a promising, rationally designed antibody-drug conjugate that leverages the high expression of CD74 on AML cells to deliver a potent MCL-1 inhibitor. Preclinical data demonstrate its targeted activity, synergistic potential with venetoclax, and efficacy in in vivo models of AML. The ADC design represents a key strategy to mitigate the toxicities that have challenged the development of systemic MCL-1 inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of S-227928 in patients with hematologic malignancies. A Phase 1/2 clinical trial is planned to evaluate S-227928 as a single agent and in combination with venetoclax in patients with relapsed/refractory AML and other related leukemias.[1]
References
- 1. serviermedical.us [serviermedical.us]
- 2. researchgate.net [researchgate.net]
- 3. Paper: S227928: A Novel Anti-CD74 ADC with MCL-1 Inhibitor Payload for the Treatment of Acute Myeloid Leukemia (AML) and Other Hematologic Malignancies [ash.confex.com]
- 4. Paper: CD74 Antibody Conjugated to an MCL1 Inhibitor (S227928) Combines Synergistically with Venetoclax to Enhance Killing of Acute Myeloid Leukemia [ash.confex.com]
An In-depth Technical Guide to S-20928 for Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-20928, a naphthalenic analog of melatonin, has emerged as a noteworthy compound in the field of circadian rhythm research. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, and its effects on the circadian system. This document synthesizes available data on its binding and functional characteristics, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts. While initially investigated as a putative melatonin antagonist, evidence points towards this compound functioning as a partial agonist at melatonin receptors, exhibiting a complex pharmacological profile that warrants detailed exploration.
Introduction
The regulation of circadian rhythms, the body's internal 24-hour clock, is crucial for maintaining physiological homeostasis. The neurohormone melatonin, primarily synthesized by the pineal gland, plays a pivotal role in this process by acting on two high-affinity G protein-coupled receptors, MT1 and MT2. The development of synthetic ligands targeting these receptors is a key strategy for treating a variety of disorders, including sleep disturbances, jet lag, and mood disorders. This compound, chemically known as N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide, is one such synthetic ligand that has been investigated for its potential to modulate the melatonergic system. This guide delves into the technical details of this compound to provide a foundational resource for researchers in the field.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Mechanism of Action: A Partial Agonist at Melatonin Receptors
This compound interacts with the melatonin receptors, MT1 and MT2. While initially explored as a potential antagonist, in vivo studies have characterized it as a partial agonist[1]. This dualistic nature means that this compound can weakly activate melatonin receptors on its own and can also compete with and block the effects of full agonists like melatonin, particularly at higher concentrations.
A study using quantitative autoradiography in the pars tuberalis of rats demonstrated that acute administration of this compound at a high dose (10 mg/kg) decreased melatonin receptor density, an effect also observed with melatonin itself[1]. However, at a lower dose (1 mg/kg), this compound did not affect melatonin receptor binding on its own, but it could block the melatonin-induced decrease in receptor density, showcasing its partial agonist/antagonist properties[1].
Melatonin Receptor Signaling Pathways
Melatonin receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including those involving phospholipase C (PLC) and ion channels. As a partial agonist, this compound would be expected to elicit a submaximal response in these pathways compared to a full agonist like melatonin.
Figure 1: this compound signaling at melatonin receptors.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for this compound regarding its binding affinities (Ki) and functional efficacies (EC50) at human or rodent MT1 and MT2 receptors. The primary characterization comes from a study in the rat pars tuberalis, which provides qualitative and semi-quantitative evidence of its partial agonist activity[1]. Further research is required to fully quantify its receptor pharmacology.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the available literature and general practices in the field, the following methodologies are relevant for its study.
In Vitro Assays
5.1.1. Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-iodomelatonin) from MT1 and MT2 receptors.
-
Cell Lines: HEK293 or CHO cells stably expressing human or rodent MT1 or MT2 receptors.
-
Radioligand: [¹²⁵I]-iodomelatonin.
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate a fixed concentration of [¹²⁵I]-iodomelatonin with varying concentrations of this compound and the cell membranes.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
5.1.2. Functional Assay (e.g., cAMP Assay for determining functional efficacy)
This assay measures the effect of this compound on the downstream signaling of melatonin receptors, typically by quantifying changes in cAMP levels.
-
Cell Lines: As above, expressing MT1 or MT2 receptors.
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve to determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect).
-
Figure 2: Workflow for in vitro characterization of this compound.
In Vivo Assays
5.2.1. Locomotor Activity Monitoring in Rodents
This assay assesses the effect of this compound on the daily rest-activity cycle.
-
Animals: Rats or mice are commonly used.
-
Housing: Animals are individually housed in cages equipped with running wheels or infrared beam arrays to monitor activity. A standard 12:12 light-dark cycle is maintained.
-
Procedure:
-
Allow animals to acclimate to the housing conditions and establish a stable baseline activity rhythm.
-
Administer this compound at a specific circadian time (e.g., prior to the dark phase). Doses used in a previous study were 1 mg/kg and 10 mg/kg (i.p.) in rats[1].
-
Continuously record locomotor activity for several days to weeks.
-
Analyze the data for changes in the phase, period, and amplitude of the activity rhythm.
-
5.2.2. Core Body Temperature Monitoring in Rodents
This assay measures the effect of this compound on the circadian rhythm of core body temperature.
-
Animals: Rats or mice.
-
Procedure:
-
Surgically implant a telemetry transmitter into the abdominal cavity of the animals to continuously monitor core body temperature.
-
Allow animals to recover and establish a stable baseline temperature rhythm.
-
Administer this compound at a specific circadian time.
-
Continuously record core body temperature.
-
Analyze the data for changes in the phase, period, and amplitude of the temperature rhythm.
-
Figure 3: General workflow for in vivo circadian rhythm studies.
Pharmacokinetics and Pharmacodynamics
There is currently no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or detailed pharmacodynamic profile of this compound. Such studies are crucial for understanding its in vivo effects and for designing effective dosing regimens.
Potential Applications in Circadian Rhythm Research
Given its partial agonist nature, this compound could be a valuable tool for dissecting the roles of MT1 and MT2 receptors in circadian regulation. Its ability to both weakly activate and, at higher concentrations, block melatonin's effects allows for a nuanced modulation of the melatonergic system. For instance, it could be used to investigate the consequences of a dampened, but not completely abolished, melatonin signal. A study in a preclinical model of Parkinson's disease showed that a 1 mg/kg dose of this compound facilitated modest improvements in motor function, while a higher dose exacerbated deficits, highlighting the complexity of its in vivo effects[2].
Conclusion and Future Directions
This compound is a naphthalenic melatonin analog with a partial agonist profile at melatonin receptors. While its in vivo effects have been preliminarily explored, a significant gap remains in our understanding of its quantitative pharmacology, pharmacokinetics, and specific effects on circadian rhythms. Future research should focus on:
-
Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional efficacies (EC50, Emax) of this compound at both MT1 and MT2 receptors across different species.
-
Detailed In Vivo Circadian Studies: Systematically evaluating the dose-dependent effects of this compound on locomotor activity and core body temperature rhythms in various animal models of circadian disruption.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, excretion, and time-course of action of this compound to inform the design of future experiments.
A more complete understanding of this compound will not only clarify its potential as a therapeutic agent but also enhance its utility as a pharmacological tool to further unravel the complexities of the melatonergic system and its role in circadian biology.
References
- 1. Effects of two melatonin analogues, S-20098 and this compound, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recovery of experimental Parkinson's disease with the melatonin analogues ML-23 and this compound in a chronic, bilateral 6-OHDA model: a new mechanism involving antagonism of the melatonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-20928 for Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-20928, a naphthalenic analog of melatonin, has emerged as a noteworthy compound in the field of circadian rhythm research. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, and its effects on the circadian system. This document synthesizes available data on its binding and functional characteristics, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts. While initially investigated as a putative melatonin antagonist, evidence points towards this compound functioning as a partial agonist at melatonin receptors, exhibiting a complex pharmacological profile that warrants detailed exploration.
Introduction
The regulation of circadian rhythms, the body's internal 24-hour clock, is crucial for maintaining physiological homeostasis. The neurohormone melatonin, primarily synthesized by the pineal gland, plays a pivotal role in this process by acting on two high-affinity G protein-coupled receptors, MT1 and MT2. The development of synthetic ligands targeting these receptors is a key strategy for treating a variety of disorders, including sleep disturbances, jet lag, and mood disorders. This compound, chemically known as N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide, is one such synthetic ligand that has been investigated for its potential to modulate the melatonergic system. This guide delves into the technical details of this compound to provide a foundational resource for researchers in the field.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Mechanism of Action: A Partial Agonist at Melatonin Receptors
This compound interacts with the melatonin receptors, MT1 and MT2. While initially explored as a potential antagonist, in vivo studies have characterized it as a partial agonist[1]. This dualistic nature means that this compound can weakly activate melatonin receptors on its own and can also compete with and block the effects of full agonists like melatonin, particularly at higher concentrations.
A study using quantitative autoradiography in the pars tuberalis of rats demonstrated that acute administration of this compound at a high dose (10 mg/kg) decreased melatonin receptor density, an effect also observed with melatonin itself[1]. However, at a lower dose (1 mg/kg), this compound did not affect melatonin receptor binding on its own, but it could block the melatonin-induced decrease in receptor density, showcasing its partial agonist/antagonist properties[1].
Melatonin Receptor Signaling Pathways
Melatonin receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including those involving phospholipase C (PLC) and ion channels. As a partial agonist, this compound would be expected to elicit a submaximal response in these pathways compared to a full agonist like melatonin.
Figure 1: this compound signaling at melatonin receptors.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for this compound regarding its binding affinities (Ki) and functional efficacies (EC50) at human or rodent MT1 and MT2 receptors. The primary characterization comes from a study in the rat pars tuberalis, which provides qualitative and semi-quantitative evidence of its partial agonist activity[1]. Further research is required to fully quantify its receptor pharmacology.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the available literature and general practices in the field, the following methodologies are relevant for its study.
In Vitro Assays
5.1.1. Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-iodomelatonin) from MT1 and MT2 receptors.
-
Cell Lines: HEK293 or CHO cells stably expressing human or rodent MT1 or MT2 receptors.
-
Radioligand: [¹²⁵I]-iodomelatonin.
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate a fixed concentration of [¹²⁵I]-iodomelatonin with varying concentrations of this compound and the cell membranes.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
5.1.2. Functional Assay (e.g., cAMP Assay for determining functional efficacy)
This assay measures the effect of this compound on the downstream signaling of melatonin receptors, typically by quantifying changes in cAMP levels.
-
Cell Lines: As above, expressing MT1 or MT2 receptors.
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve to determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect).
-
Figure 2: Workflow for in vitro characterization of this compound.
In Vivo Assays
5.2.1. Locomotor Activity Monitoring in Rodents
This assay assesses the effect of this compound on the daily rest-activity cycle.
-
Animals: Rats or mice are commonly used.
-
Housing: Animals are individually housed in cages equipped with running wheels or infrared beam arrays to monitor activity. A standard 12:12 light-dark cycle is maintained.
-
Procedure:
-
Allow animals to acclimate to the housing conditions and establish a stable baseline activity rhythm.
-
Administer this compound at a specific circadian time (e.g., prior to the dark phase). Doses used in a previous study were 1 mg/kg and 10 mg/kg (i.p.) in rats[1].
-
Continuously record locomotor activity for several days to weeks.
-
Analyze the data for changes in the phase, period, and amplitude of the activity rhythm.
-
5.2.2. Core Body Temperature Monitoring in Rodents
This assay measures the effect of this compound on the circadian rhythm of core body temperature.
-
Animals: Rats or mice.
-
Procedure:
-
Surgically implant a telemetry transmitter into the abdominal cavity of the animals to continuously monitor core body temperature.
-
Allow animals to recover and establish a stable baseline temperature rhythm.
-
Administer this compound at a specific circadian time.
-
Continuously record core body temperature.
-
Analyze the data for changes in the phase, period, and amplitude of the temperature rhythm.
-
Figure 3: General workflow for in vivo circadian rhythm studies.
Pharmacokinetics and Pharmacodynamics
There is currently no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or detailed pharmacodynamic profile of this compound. Such studies are crucial for understanding its in vivo effects and for designing effective dosing regimens.
Potential Applications in Circadian Rhythm Research
Given its partial agonist nature, this compound could be a valuable tool for dissecting the roles of MT1 and MT2 receptors in circadian regulation. Its ability to both weakly activate and, at higher concentrations, block melatonin's effects allows for a nuanced modulation of the melatonergic system. For instance, it could be used to investigate the consequences of a dampened, but not completely abolished, melatonin signal. A study in a preclinical model of Parkinson's disease showed that a 1 mg/kg dose of this compound facilitated modest improvements in motor function, while a higher dose exacerbated deficits, highlighting the complexity of its in vivo effects[2].
Conclusion and Future Directions
This compound is a naphthalenic melatonin analog with a partial agonist profile at melatonin receptors. While its in vivo effects have been preliminarily explored, a significant gap remains in our understanding of its quantitative pharmacology, pharmacokinetics, and specific effects on circadian rhythms. Future research should focus on:
-
Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional efficacies (EC50, Emax) of this compound at both MT1 and MT2 receptors across different species.
-
Detailed In Vivo Circadian Studies: Systematically evaluating the dose-dependent effects of this compound on locomotor activity and core body temperature rhythms in various animal models of circadian disruption.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, excretion, and time-course of action of this compound to inform the design of future experiments.
A more complete understanding of this compound will not only clarify its potential as a therapeutic agent but also enhance its utility as a pharmacological tool to further unravel the complexities of the melatonergic system and its role in circadian biology.
References
- 1. Effects of two melatonin analogues, S-20098 and this compound, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recovery of experimental Parkinson's disease with the melatonin analogues ML-23 and this compound in a chronic, bilateral 6-OHDA model: a new mechanism involving antagonism of the melatonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gaboxadol (MK-0928) in Sleep: A Technical Guide for Researchers
An In-depth Examination of the Novel Hypnotic Agent Targeting Extrasynaptic GABA-A Receptors
This technical guide provides a comprehensive overview of the investigational hypnotic agent gaboxadol (formerly known as S-20928 and MK-0928) and its role in sleep modulation. Designed for researchers, scientists, and drug development professionals, this document details the unique mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and presents visual representations of its signaling pathway and experimental workflows.
Introduction: A Novel Approach to Insomnia Treatment
Gaboxadol emerged as a potential therapeutic for insomnia with a mechanism of action distinct from commonly prescribed sleep aids like benzodiazepines and Z-drugs.[1] Instead of modulating synaptic GABA-A receptors, gaboxadol acts as a selective agonist at extrasynaptic GABA-A receptors, specifically those containing α4 and δ subunits.[1][2] This preferential activity on receptors responsible for tonic inhibition was hypothesized to promote a more physiological sleep architecture.
Mechanism of Action: Targeting Tonic Inhibition
The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). Its effects are mediated through two main types of receptors: synaptic and extrasynaptic GABA-A receptors.
-
Synaptic Receptors: These receptors are located in the synapse and are activated by high concentrations of GABA released from presynaptic terminals, leading to rapid, short-lasting "phasic" inhibition.
-
Extrasynaptic Receptors: Located outside the synapse, these receptors have a high affinity for GABA and are activated by ambient levels of the neurotransmitter, resulting in a persistent "tonic" inhibition that helps to set the overall excitability of neurons.
Gaboxadol is a direct agonist of the extrasynaptic GABA-A receptors, particularly those containing the α4 and δ subunits.[1][2] By activating these receptors, gaboxadol enhances tonic inhibition, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This is believed to be the primary mechanism underlying its hypnotic effects.
Summary of Clinical Trial Data
Multiple clinical studies have investigated the efficacy and safety of gaboxadol in patients with primary insomnia. The following tables summarize the quantitative data from key polysomnography (PSG) and patient-reported outcomes.
Table 1: Polysomnography (PSG) Outcomes in Adult Patients with Primary Insomnia
| Study / Dose | Wake After Sleep Onset (WASO) - Change from Baseline (min) | Latency to Persistent Sleep (LPS) - Change from Baseline (min) | Slow Wave Sleep (SWS) - Change from Baseline (min) |
| Adult Study (30 nights) | |||
| Gaboxadol 15 mg | Statistically significant improvement vs. placebo | No significant effect | Enhanced |
| Gaboxadol 10 mg | No significant difference vs. placebo | No significant difference vs. placebo | Enhanced |
| Elderly Study (30 nights) | |||
| Gaboxadol 10 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo (Nights 1/2 only) | Enhanced |
| Gaboxadol 5 mg | Statistically significant improvement vs. placebo (Nights 1/2 only) | No significant difference vs. placebo | Enhanced |
Note: Data compiled from a 30-night polysomnography study in adult and elderly patients.
Table 2: Patient-Reported Outcomes in Adult Patients with Primary Insomnia (3-Month Studies)
| Study / Dose | Subjective Total Sleep Time (sTST) - Difference vs. Placebo (min) | Subjective Time to Sleep Onset (sTSO) - Difference vs. Placebo (min) |
| Study 1 | ||
| Gaboxadol 15 mg | +20.4 (p < 0.01) | -9.8 (p < 0.05) |
| Gaboxadol 10 mg | No significant effect | No significant effect |
| Study 2 | ||
| Gaboxadol 15 mg | +14.5 (not significant) | -4.9 (not significant) |
Note: Data from two 3-month randomized, controlled studies (NCT00103818 and NCT00095069).[3]
Experimental Protocols
The clinical evaluation of gaboxadol in insomnia has primarily relied on polysomnography and patient-reported outcomes.
Polysomnography (PSG)
Objective: To objectively measure sleep architecture and continuity.
Methodology:
-
Participants: Adult and elderly patients with a diagnosis of primary insomnia according to DSM-IV criteria. Key exclusion criteria typically included other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, and use of medications affecting sleep.
-
Procedure: Standard overnight PSG was conducted in a sleep laboratory. The monitoring array included:
-
Electroencephalogram (EEG) to monitor brain waves and determine sleep stages.
-
Electrooculogram (EOG) to record eye movements.
-
Electromyogram (EMG) to measure muscle activity, particularly at the chin.
-
Electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Respiratory monitoring (nasal/oral airflow, thoracic and abdominal effort) to rule out sleep-disordered breathing.
-
Pulse oximetry to measure blood oxygen saturation.
-
-
Data Analysis: Sleep records were scored by trained technicians according to the Rechtschaffen and Kales (R&K) or the American Academy of Sleep Medicine (AASM) criteria. Key parameters analyzed included:
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Sleep Stages: Percentage and duration of Stage 1, 2, Slow Wave Sleep (SWS; Stages 3 & 4), and REM sleep.
-
Total Sleep Time (TST): Total duration of sleep.
-
Patient-Reported Outcomes
Objective: To assess the subjective experience of sleep and daytime function.
Methodology:
-
Instruments: Patients typically completed daily sleep diaries and questionnaires.
-
Procedure: Participants recorded their sleep patterns at home throughout the study period.
-
Key Endpoints:
-
Subjective Total Sleep Time (sTST): Patient's estimate of their total sleep duration.
-
Subjective Time to Sleep Onset (sTSO): Patient's estimate of the time it took to fall asleep.
-
Subjective Wake After Sleep Onset (sWASO): Patient's estimate of time spent awake during the night.
-
Number of Awakenings: Patient-reported count of nocturnal awakenings.
-
Sleep Quality: Assessed using rating scales.
-
Pharmacokinetics and Metabolism
Gaboxadol is primarily metabolized via glucuronidation, with UGT1A9 being the main enzyme involved.[1][4] Its major metabolite is gaboxadol-O-glucuronide.[4] The drug is predominantly excreted in the urine as both the parent compound and its glucuronide conjugate.[4] Gaboxadol is not significantly metabolized by the cytochrome P450 system, suggesting a lower potential for drug-drug interactions with compounds that inhibit or induce these enzymes.[1]
Conclusion
Gaboxadol represents a novel approach to the treatment of insomnia through its selective agonism of extrasynaptic GABA-A receptors. Clinical trials have demonstrated its potential to improve sleep maintenance and increase slow-wave sleep. While its development for insomnia was discontinued, the study of gaboxadol has significantly advanced our understanding of the role of tonic inhibition in sleep regulation and provides a valuable foundation for the development of future hypnotic agents with novel mechanisms of action.
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Metabolism and renal elimination of gaboxadol in humans: role of UDP-glucuronosyltransferases and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gaboxadol (MK-0928) in Sleep: A Technical Guide for Researchers
An In-depth Examination of the Novel Hypnotic Agent Targeting Extrasynaptic GABA-A Receptors
This technical guide provides a comprehensive overview of the investigational hypnotic agent gaboxadol (formerly known as S-20928 and MK-0928) and its role in sleep modulation. Designed for researchers, scientists, and drug development professionals, this document details the unique mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and presents visual representations of its signaling pathway and experimental workflows.
Introduction: A Novel Approach to Insomnia Treatment
Gaboxadol emerged as a potential therapeutic for insomnia with a mechanism of action distinct from commonly prescribed sleep aids like benzodiazepines and Z-drugs.[1] Instead of modulating synaptic GABA-A receptors, gaboxadol acts as a selective agonist at extrasynaptic GABA-A receptors, specifically those containing α4 and δ subunits.[1][2] This preferential activity on receptors responsible for tonic inhibition was hypothesized to promote a more physiological sleep architecture.
Mechanism of Action: Targeting Tonic Inhibition
The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). Its effects are mediated through two main types of receptors: synaptic and extrasynaptic GABA-A receptors.
-
Synaptic Receptors: These receptors are located in the synapse and are activated by high concentrations of GABA released from presynaptic terminals, leading to rapid, short-lasting "phasic" inhibition.
-
Extrasynaptic Receptors: Located outside the synapse, these receptors have a high affinity for GABA and are activated by ambient levels of the neurotransmitter, resulting in a persistent "tonic" inhibition that helps to set the overall excitability of neurons.
Gaboxadol is a direct agonist of the extrasynaptic GABA-A receptors, particularly those containing the α4 and δ subunits.[1][2] By activating these receptors, gaboxadol enhances tonic inhibition, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This is believed to be the primary mechanism underlying its hypnotic effects.
Summary of Clinical Trial Data
Multiple clinical studies have investigated the efficacy and safety of gaboxadol in patients with primary insomnia. The following tables summarize the quantitative data from key polysomnography (PSG) and patient-reported outcomes.
Table 1: Polysomnography (PSG) Outcomes in Adult Patients with Primary Insomnia
| Study / Dose | Wake After Sleep Onset (WASO) - Change from Baseline (min) | Latency to Persistent Sleep (LPS) - Change from Baseline (min) | Slow Wave Sleep (SWS) - Change from Baseline (min) |
| Adult Study (30 nights) | |||
| Gaboxadol 15 mg | Statistically significant improvement vs. placebo | No significant effect | Enhanced |
| Gaboxadol 10 mg | No significant difference vs. placebo | No significant difference vs. placebo | Enhanced |
| Elderly Study (30 nights) | |||
| Gaboxadol 10 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo (Nights 1/2 only) | Enhanced |
| Gaboxadol 5 mg | Statistically significant improvement vs. placebo (Nights 1/2 only) | No significant difference vs. placebo | Enhanced |
Note: Data compiled from a 30-night polysomnography study in adult and elderly patients.
Table 2: Patient-Reported Outcomes in Adult Patients with Primary Insomnia (3-Month Studies)
| Study / Dose | Subjective Total Sleep Time (sTST) - Difference vs. Placebo (min) | Subjective Time to Sleep Onset (sTSO) - Difference vs. Placebo (min) |
| Study 1 | ||
| Gaboxadol 15 mg | +20.4 (p < 0.01) | -9.8 (p < 0.05) |
| Gaboxadol 10 mg | No significant effect | No significant effect |
| Study 2 | ||
| Gaboxadol 15 mg | +14.5 (not significant) | -4.9 (not significant) |
Note: Data from two 3-month randomized, controlled studies (NCT00103818 and NCT00095069).[3]
Experimental Protocols
The clinical evaluation of gaboxadol in insomnia has primarily relied on polysomnography and patient-reported outcomes.
Polysomnography (PSG)
Objective: To objectively measure sleep architecture and continuity.
Methodology:
-
Participants: Adult and elderly patients with a diagnosis of primary insomnia according to DSM-IV criteria. Key exclusion criteria typically included other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, and use of medications affecting sleep.
-
Procedure: Standard overnight PSG was conducted in a sleep laboratory. The monitoring array included:
-
Electroencephalogram (EEG) to monitor brain waves and determine sleep stages.
-
Electrooculogram (EOG) to record eye movements.
-
Electromyogram (EMG) to measure muscle activity, particularly at the chin.
-
Electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Respiratory monitoring (nasal/oral airflow, thoracic and abdominal effort) to rule out sleep-disordered breathing.
-
Pulse oximetry to measure blood oxygen saturation.
-
-
Data Analysis: Sleep records were scored by trained technicians according to the Rechtschaffen and Kales (R&K) or the American Academy of Sleep Medicine (AASM) criteria. Key parameters analyzed included:
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Sleep Stages: Percentage and duration of Stage 1, 2, Slow Wave Sleep (SWS; Stages 3 & 4), and REM sleep.
-
Total Sleep Time (TST): Total duration of sleep.
-
Patient-Reported Outcomes
Objective: To assess the subjective experience of sleep and daytime function.
Methodology:
-
Instruments: Patients typically completed daily sleep diaries and questionnaires.
-
Procedure: Participants recorded their sleep patterns at home throughout the study period.
-
Key Endpoints:
-
Subjective Total Sleep Time (sTST): Patient's estimate of their total sleep duration.
-
Subjective Time to Sleep Onset (sTSO): Patient's estimate of the time it took to fall asleep.
-
Subjective Wake After Sleep Onset (sWASO): Patient's estimate of time spent awake during the night.
-
Number of Awakenings: Patient-reported count of nocturnal awakenings.
-
Sleep Quality: Assessed using rating scales.
-
Pharmacokinetics and Metabolism
Gaboxadol is primarily metabolized via glucuronidation, with UGT1A9 being the main enzyme involved.[1][4] Its major metabolite is gaboxadol-O-glucuronide.[4] The drug is predominantly excreted in the urine as both the parent compound and its glucuronide conjugate.[4] Gaboxadol is not significantly metabolized by the cytochrome P450 system, suggesting a lower potential for drug-drug interactions with compounds that inhibit or induce these enzymes.[1]
Conclusion
Gaboxadol represents a novel approach to the treatment of insomnia through its selective agonism of extrasynaptic GABA-A receptors. Clinical trials have demonstrated its potential to improve sleep maintenance and increase slow-wave sleep. While its development for insomnia was discontinued, the study of gaboxadol has significantly advanced our understanding of the role of tonic inhibition in sleep regulation and provides a valuable foundation for the development of future hypnotic agents with novel mechanisms of action.
References
- 1. Gaboxadol - Wikipedia [en.wikipedia.org]
- 2. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Metabolism and renal elimination of gaboxadol in humans: role of UDP-glucuronosyltransferases and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
S-20928: A Technical Guide to its Application as a Melatonin Signaling Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-20928, a naphthalenic derivative of melatonin, has emerged as a critical pharmacological tool for the investigation of melatonin receptor signaling. This technical guide provides an in-depth overview of this compound, its interaction with melatonin receptors MT1 and MT2, and detailed protocols for its use in key experimental assays. Its complex pharmacological profile, exhibiting antagonist activity at the MT1 receptor and mixed agonist/antagonist properties at the MT2 receptor, makes it a unique probe for dissecting the distinct roles of these two receptor subtypes in various physiological processes. Understanding the nuances of this compound's mechanism of action is paramount for its effective application in research and drug development.
Core Data Summary
The following table summarizes the quantitative pharmacological data for this compound at human melatonin receptors.
| Parameter | Receptor | Value | Notes |
| Binding Affinity (pKi) | MT1 | 5.78 | This value reflects the dissociation constant of the inhibitor. |
| MT2 | ~7.0 | This compound displays a higher affinity for the MT2 receptor compared to the MT1 receptor. | |
| Functional Activity | MT1 | Antagonist | Fully inhibits melatonin-induced GTPγS binding and poorly inhibits cAMP production (less than 25%). Does not induce receptor internalization. |
| MT2 | Mixed Agonist/Antagonist | Slightly inhibits melatonin-induced GTPγS binding and inhibits 50% of cAMP production. Does not induce receptor internalization, suggesting a predominant antagonist behavior in this pathway. |
Melatonin Signaling Pathway
The canonical signaling pathway for melatonin receptors involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to many of the physiological effects of melatonin.
Caption: Melatonin Receptor Signaling Pathway and the Action of this compound.
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the MT1 and MT2 melatonin receptors using a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM melatonin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Polyethylenimine (PEI) solution (0.3-0.5%).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the glass fiber filters in 0.3-0.5% PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of cell membranes (protein concentration to be optimized, typically 10-50 µ g/well ).
-
50 µL of 2-[¹²⁵I]-iodomelatonin at a concentration near its Kd (typically 50-100 pM).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding wells, add 50 µL of 10 µM melatonin instead of this compound.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound as an antagonist at melatonin receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium.
-
This compound.
-
Melatonin.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the MT1 or MT2 expressing cells into 384-well white opaque plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of melatonin (e.g., at its EC80 for cAMP inhibition). Also, prepare a stock solution of forskolin.
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of melatonin and incubate for a further 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
-
Agonist Mode Assay (to test for intrinsic activity):
-
Incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-alone response (100%).
-
For the antagonist mode, plot the cAMP levels against the log concentration of this compound to determine its IC50 for blocking the melatonin effect.
-
For the agonist mode, plot the cAMP levels against the log concentration of this compound to assess any intrinsic agonistic or inverse agonistic activity.
-
S-20928: A Technical Guide to its Application as a Melatonin Signaling Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-20928, a naphthalenic derivative of melatonin, has emerged as a critical pharmacological tool for the investigation of melatonin receptor signaling. This technical guide provides an in-depth overview of this compound, its interaction with melatonin receptors MT1 and MT2, and detailed protocols for its use in key experimental assays. Its complex pharmacological profile, exhibiting antagonist activity at the MT1 receptor and mixed agonist/antagonist properties at the MT2 receptor, makes it a unique probe for dissecting the distinct roles of these two receptor subtypes in various physiological processes. Understanding the nuances of this compound's mechanism of action is paramount for its effective application in research and drug development.
Core Data Summary
The following table summarizes the quantitative pharmacological data for this compound at human melatonin receptors.
| Parameter | Receptor | Value | Notes |
| Binding Affinity (pKi) | MT1 | 5.78 | This value reflects the dissociation constant of the inhibitor. |
| MT2 | ~7.0 | This compound displays a higher affinity for the MT2 receptor compared to the MT1 receptor. | |
| Functional Activity | MT1 | Antagonist | Fully inhibits melatonin-induced GTPγS binding and poorly inhibits cAMP production (less than 25%). Does not induce receptor internalization. |
| MT2 | Mixed Agonist/Antagonist | Slightly inhibits melatonin-induced GTPγS binding and inhibits 50% of cAMP production. Does not induce receptor internalization, suggesting a predominant antagonist behavior in this pathway. |
Melatonin Signaling Pathway
The canonical signaling pathway for melatonin receptors involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to many of the physiological effects of melatonin.
Caption: Melatonin Receptor Signaling Pathway and the Action of this compound.
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the MT1 and MT2 melatonin receptors using a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM melatonin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Polyethylenimine (PEI) solution (0.3-0.5%).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the glass fiber filters in 0.3-0.5% PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of cell membranes (protein concentration to be optimized, typically 10-50 µ g/well ).
-
50 µL of 2-[¹²⁵I]-iodomelatonin at a concentration near its Kd (typically 50-100 pM).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding wells, add 50 µL of 10 µM melatonin instead of this compound.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound as an antagonist at melatonin receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium.
-
This compound.
-
Melatonin.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the MT1 or MT2 expressing cells into 384-well white opaque plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of melatonin (e.g., at its EC80 for cAMP inhibition). Also, prepare a stock solution of forskolin.
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of melatonin and incubate for a further 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
-
Agonist Mode Assay (to test for intrinsic activity):
-
Incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-alone response (100%).
-
For the antagonist mode, plot the cAMP levels against the log concentration of this compound to determine its IC50 for blocking the melatonin effect.
-
For the agonist mode, plot the cAMP levels against the log concentration of this compound to assess any intrinsic agonistic or inverse agonistic activity.
-
The Enigmatic Profile of S-20928: A Technical Guide to its Interaction with MT1 and MT2 Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-20928, chemically identified as N-[2-(1-naphthyl) ethyl] cyclobutyl carboxamide, is a synthetic naphthalenic analogue of melatonin. Its pharmacological profile at the two high-affinity melatonin receptors, MT1 and MT2, presents a complex and nuanced picture, deviating from that of a classical agonist or antagonist. This technical guide provides a comprehensive analysis of the available data on the effects of this compound at these two key receptors, with a focus on its binding characteristics, functional activity, and the underlying experimental methodologies.
Quantitative Analysis of this compound Interaction with MT1 and MT2 Receptors
The interaction of this compound with MT1 and MT2 receptors has been primarily characterized through functional assays, revealing a profile of a partial agonist. While precise competitive binding affinity values (Ki) from radioligand displacement assays are not extensively reported, its functional potency and efficacy have been quantified in several key signaling pathways.
Table 1: Functional Activity of this compound at Human MT1 Receptors
| Functional Assay | Parameter | Value | Reference |
| GTPγS Binding | pEC50 | - | [1] |
| Emax (% of Melatonin) | No Agonist Effect | [1] | |
| cAMP Inhibition | pKi | 5.78 | [1] |
| % Inhibition | < 25% | [1] | |
| β-Arrestin Recruitment | Agonist Activity | No | [1] |
| Antagonist Activity | Yes | [1] |
Table 2: Functional Activity of this compound at Human MT2 Receptors
| Functional Assay | Parameter | Value | Reference |
| GTPγS Binding | pEC50 | ~7 | [1] |
| Emax (% of Melatonin) | Partial Agonist | [1] | |
| cAMP Inhibition | pKi | ~7 | [1] |
| % Inhibition | ~50% | [1] | |
| β-Arrestin Recruitment | Agonist Activity | No | [1] |
| Antagonist Activity | Yes | [1] |
Note: The binding affinity of this compound for melatonin receptors is described as being in the 100 nmol/L range[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (General Protocol)
This assay is employed to determine the binding affinity of a compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MT1 or MT2 receptor.
-
Incubation: Membranes are incubated with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Membrane Preparation: Membranes from cells expressing MT1 or MT2 receptors are used.
-
Incubation: Membranes are incubated with the test compound (this compound), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by the addition of ice-cold buffer.
-
Separation: Bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by liquid scintillation counting.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to stimulate [³⁵S]GTPγS binding are calculated.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of MT1 and MT2 receptor activation.
-
Cell Culture: Cells expressing MT1 or MT2 receptors are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound (this compound).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF).
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50 or pKi) and efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways of MT1/MT2 receptors and the workflows of the key experimental assays.
References
The Enigmatic Profile of S-20928: A Technical Guide to its Interaction with MT1 and MT2 Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-20928, chemically identified as N-[2-(1-naphthyl) ethyl] cyclobutyl carboxamide, is a synthetic naphthalenic analogue of melatonin. Its pharmacological profile at the two high-affinity melatonin receptors, MT1 and MT2, presents a complex and nuanced picture, deviating from that of a classical agonist or antagonist. This technical guide provides a comprehensive analysis of the available data on the effects of this compound at these two key receptors, with a focus on its binding characteristics, functional activity, and the underlying experimental methodologies.
Quantitative Analysis of this compound Interaction with MT1 and MT2 Receptors
The interaction of this compound with MT1 and MT2 receptors has been primarily characterized through functional assays, revealing a profile of a partial agonist. While precise competitive binding affinity values (Ki) from radioligand displacement assays are not extensively reported, its functional potency and efficacy have been quantified in several key signaling pathways.
Table 1: Functional Activity of this compound at Human MT1 Receptors
| Functional Assay | Parameter | Value | Reference |
| GTPγS Binding | pEC50 | - | [1] |
| Emax (% of Melatonin) | No Agonist Effect | [1] | |
| cAMP Inhibition | pKi | 5.78 | [1] |
| % Inhibition | < 25% | [1] | |
| β-Arrestin Recruitment | Agonist Activity | No | [1] |
| Antagonist Activity | Yes | [1] |
Table 2: Functional Activity of this compound at Human MT2 Receptors
| Functional Assay | Parameter | Value | Reference |
| GTPγS Binding | pEC50 | ~7 | [1] |
| Emax (% of Melatonin) | Partial Agonist | [1] | |
| cAMP Inhibition | pKi | ~7 | [1] |
| % Inhibition | ~50% | [1] | |
| β-Arrestin Recruitment | Agonist Activity | No | [1] |
| Antagonist Activity | Yes | [1] |
Note: The binding affinity of this compound for melatonin receptors is described as being in the 100 nmol/L range[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (General Protocol)
This assay is employed to determine the binding affinity of a compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MT1 or MT2 receptor.
-
Incubation: Membranes are incubated with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Membrane Preparation: Membranes from cells expressing MT1 or MT2 receptors are used.
-
Incubation: Membranes are incubated with the test compound (this compound), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by the addition of ice-cold buffer.
-
Separation: Bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by liquid scintillation counting.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to stimulate [³⁵S]GTPγS binding are calculated.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of MT1 and MT2 receptor activation.
-
Cell Culture: Cells expressing MT1 or MT2 receptors are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound (this compound).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF).
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50 or pKi) and efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways of MT1/MT2 receptors and the workflows of the key experimental assays.
References
Methodological & Application
S-20928 experimental protocol for in vivo studies
Disclaimer
The following Application Notes and Protocols for "S-20928" are provided as a template and example of the requested content format. An extensive search for a publicly documented experimental compound designated "this compound" yielded no specific results. Therefore, the data, protocols, and signaling pathways described below are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals.
Application Notes and Protocols: this compound In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This document outlines the experimental protocols for in vivo evaluation of this compound in a murine model of rheumatoid arthritis. The provided methodologies cover efficacy, pharmacokinetic, and preliminary toxicology assessments.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1520 ± 210 | 850 ± 150 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4100 ± 620 |
| Half-life (t½) (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Bioavailability (%) | N/A | 64 |
| Clearance (mL/min/kg) | 10.4 ± 2.1 | N/A |
| Volume of Distribution (Vd) (L/kg) | 1.2 ± 0.3 | N/A |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |
| Vehicle Control | 12.5 ± 1.8 | 4.2 ± 0.5 |
| This compound (10 mg/kg, PO, daily) | 4.2 ± 0.9 | 2.1 ± 0.3 |
| Dexamethasone (1 mg/kg, IP, daily) | 3.5 ± 0.7 | 1.8 ± 0.2 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Pharmacokinetic Study in C57BL/6 Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Animals: Male C57BL/6 mice, 8-10 weeks old, n=3 per time point.
Methodology:
-
Formulation:
-
IV formulation: this compound dissolved in 5% DMSO, 40% PEG300, 55% saline to a final concentration of 0.2 mg/mL.
-
PO formulation: this compound suspended in 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
-
-
Dosing:
-
IV group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO group: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) via retro-orbital sinus puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Animals: Male DBA/1 mice, 8-10 weeks old.
Methodology:
-
Induction of Arthritis:
-
Day 0: Immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment on Day 21, upon the first signs of arthritis.
-
Administer this compound (10 mg/kg, PO) or vehicle daily for 21 days.
-
A positive control group receives Dexamethasone (1 mg/kg, IP) daily.
-
-
Efficacy Assessment:
-
Monitor body weight and clinical signs of arthritis every other day.
-
Arthritis is scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Terminal Procedures (Day 42):
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis to assess joint inflammation, pannus formation, and bone erosion.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the in vivo pharmacokinetic study.
Caption: Experimental timeline for the CIA efficacy study.
S-20928 experimental protocol for in vivo studies
Disclaimer
The following Application Notes and Protocols for "S-20928" are provided as a template and example of the requested content format. An extensive search for a publicly documented experimental compound designated "this compound" yielded no specific results. Therefore, the data, protocols, and signaling pathways described below are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals.
Application Notes and Protocols: this compound In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This document outlines the experimental protocols for in vivo evaluation of this compound in a murine model of rheumatoid arthritis. The provided methodologies cover efficacy, pharmacokinetic, and preliminary toxicology assessments.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1520 ± 210 | 850 ± 150 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4100 ± 620 |
| Half-life (t½) (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Bioavailability (%) | N/A | 64 |
| Clearance (mL/min/kg) | 10.4 ± 2.1 | N/A |
| Volume of Distribution (Vd) (L/kg) | 1.2 ± 0.3 | N/A |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |
| Vehicle Control | 12.5 ± 1.8 | 4.2 ± 0.5 |
| This compound (10 mg/kg, PO, daily) | 4.2 ± 0.9 | 2.1 ± 0.3 |
| Dexamethasone (1 mg/kg, IP, daily) | 3.5 ± 0.7 | 1.8 ± 0.2 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Pharmacokinetic Study in C57BL/6 Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Animals: Male C57BL/6 mice, 8-10 weeks old, n=3 per time point.
Methodology:
-
Formulation:
-
IV formulation: this compound dissolved in 5% DMSO, 40% PEG300, 55% saline to a final concentration of 0.2 mg/mL.
-
PO formulation: this compound suspended in 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
-
-
Dosing:
-
IV group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO group: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) via retro-orbital sinus puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Animals: Male DBA/1 mice, 8-10 weeks old.
Methodology:
-
Induction of Arthritis:
-
Day 0: Immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment on Day 21, upon the first signs of arthritis.
-
Administer this compound (10 mg/kg, PO) or vehicle daily for 21 days.
-
A positive control group receives Dexamethasone (1 mg/kg, IP) daily.
-
-
Efficacy Assessment:
-
Monitor body weight and clinical signs of arthritis every other day.
-
Arthritis is scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Terminal Procedures (Day 42):
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis to assess joint inflammation, pannus formation, and bone erosion.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the in vivo pharmacokinetic study.
Caption: Experimental timeline for the CIA efficacy study.
Application Notes and Protocols: S-20928 Dosage for Rodent Models
Note: The identifier "S-20928" does not correspond to a known therapeutic agent or research compound in publicly available scientific and pharmaceutical databases. All searches for "this compound" consistently refer to a legislative bill from the United States Congress.
Therefore, it is not possible to provide specific dosage, administration, or protocol information for "this compound" in rodent models. The following sections provide a generalized framework and template that can be adapted once the correct compound name is identified. Researchers should substitute "Compound-X" with the actual name of the substance being investigated.
Compound Information (Hypothetical Framework)
| Parameter | Description |
| Compound Name | Compound-X (formerly misidentified as this compound) |
| Target/Mechanism of Action | e.g., Selective serotonin reuptake inhibitor, EGFR antagonist, etc. |
| Formulation/Vehicle | e.g., 0.5% w/v methylcellulose in sterile water, 10% DMSO in saline, etc. |
| Storage Conditions | e.g., -20°C, protected from light |
Recommended Dosage in Rodent Models (Hypothetical Examples)
The optimal dosage for a novel compound must be determined empirically through dose-ranging studies. The table below illustrates how such data would be presented.
| Rodent Model | Route of Administration | Dosing Range (mg/kg) | Dosing Frequency | Therapeutic Indication |
| C57BL/6 Mouse | Oral (p.o.) | 5 - 50 | Once daily (QD) | e.g., Oncology |
| BALB/c Mouse | Intraperitoneal (i.p.) | 1 - 20 | Twice daily (BID) | e.g., Inflammation |
| Sprague-Dawley Rat | Intravenous (i.v.) | 0.5 - 10 | Single dose | e.g., Pharmacokinetics |
| Wistar Rat | Subcutaneous (s.c.) | 10 - 100 | Every other day | e.g., Metabolic Disease |
Experimental Protocols (General Templates)
Animal Models
-
Species/Strain: Specify the species (e.g., Mus musculus, Rattus norvegicus) and strain (e.g., C57BL/6, Sprague-Dawley).
-
Age and Weight: State the age (e.g., 8-10 weeks) and weight range (e.g., 20-25 g for mice, 200-250 g for rats) at the start of the experiment.
-
Acclimation: Describe the acclimation period (e.g., 7 days) and housing conditions (e.g., 12-hour light/dark cycle, temperature, humidity, ad libitum access to food and water).
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of Dosing Solution
-
On the day of dosing, allow Compound-X to equilibrate to room temperature.
-
Weigh the required amount of Compound-X using a calibrated analytical balance.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
If Compound-X has poor solubility, first dissolve it in a minimal amount of a suitable solvent (e.g., DMSO).
-
Gradually add the vehicle to the dissolved compound while vortexing or sonicating to create a homogenous suspension or solution.
-
The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum (typically <10%) and be consistent across all treatment groups, including the vehicle control.
-
Store the final formulation on ice, protected from light, for the duration of the dosing procedure.
Administration of Compound-X
-
Gently restrain the animal using an appropriate technique for the chosen administration route.
-
Accurately determine the animal's body weight to calculate the precise volume of the dosing solution to be administered.
-
For oral gavage (p.o.), use a proper-sized, blunt-tipped gavage needle.
-
For intraperitoneal (i.p.) injection, inject into the lower right quadrant of the abdomen, taking care to avoid the cecum and bladder.
-
For intravenous (i.v.) injection, the lateral tail vein is most commonly used.
-
Administer the calculated volume slowly and carefully.
-
Monitor the animal for a short period post-administration for any adverse reactions.
-
The vehicle control group should receive an equivalent volume of the vehicle solution through the same route and on the same schedule.
Visualizations (Illustrative Examples)
The following diagrams illustrate the type of visualizations that would be created once the specific experimental workflow and mechanism of action for the correct compound are known.
Caption: Generalized workflow for in vivo compound testing in rodent models.
Caption: Example diagram of a compound inhibiting a signaling pathway.
Application Notes and Protocols: S-20928 Dosage for Rodent Models
Note: The identifier "S-20928" does not correspond to a known therapeutic agent or research compound in publicly available scientific and pharmaceutical databases. All searches for "this compound" consistently refer to a legislative bill from the United States Congress.
Therefore, it is not possible to provide specific dosage, administration, or protocol information for "this compound" in rodent models. The following sections provide a generalized framework and template that can be adapted once the correct compound name is identified. Researchers should substitute "Compound-X" with the actual name of the substance being investigated.
Compound Information (Hypothetical Framework)
| Parameter | Description |
| Compound Name | Compound-X (formerly misidentified as this compound) |
| Target/Mechanism of Action | e.g., Selective serotonin reuptake inhibitor, EGFR antagonist, etc. |
| Formulation/Vehicle | e.g., 0.5% w/v methylcellulose in sterile water, 10% DMSO in saline, etc. |
| Storage Conditions | e.g., -20°C, protected from light |
Recommended Dosage in Rodent Models (Hypothetical Examples)
The optimal dosage for a novel compound must be determined empirically through dose-ranging studies. The table below illustrates how such data would be presented.
| Rodent Model | Route of Administration | Dosing Range (mg/kg) | Dosing Frequency | Therapeutic Indication |
| C57BL/6 Mouse | Oral (p.o.) | 5 - 50 | Once daily (QD) | e.g., Oncology |
| BALB/c Mouse | Intraperitoneal (i.p.) | 1 - 20 | Twice daily (BID) | e.g., Inflammation |
| Sprague-Dawley Rat | Intravenous (i.v.) | 0.5 - 10 | Single dose | e.g., Pharmacokinetics |
| Wistar Rat | Subcutaneous (s.c.) | 10 - 100 | Every other day | e.g., Metabolic Disease |
Experimental Protocols (General Templates)
Animal Models
-
Species/Strain: Specify the species (e.g., Mus musculus, Rattus norvegicus) and strain (e.g., C57BL/6, Sprague-Dawley).
-
Age and Weight: State the age (e.g., 8-10 weeks) and weight range (e.g., 20-25 g for mice, 200-250 g for rats) at the start of the experiment.
-
Acclimation: Describe the acclimation period (e.g., 7 days) and housing conditions (e.g., 12-hour light/dark cycle, temperature, humidity, ad libitum access to food and water).
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of Dosing Solution
-
On the day of dosing, allow Compound-X to equilibrate to room temperature.
-
Weigh the required amount of Compound-X using a calibrated analytical balance.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
If Compound-X has poor solubility, first dissolve it in a minimal amount of a suitable solvent (e.g., DMSO).
-
Gradually add the vehicle to the dissolved compound while vortexing or sonicating to create a homogenous suspension or solution.
-
The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum (typically <10%) and be consistent across all treatment groups, including the vehicle control.
-
Store the final formulation on ice, protected from light, for the duration of the dosing procedure.
Administration of Compound-X
-
Gently restrain the animal using an appropriate technique for the chosen administration route.
-
Accurately determine the animal's body weight to calculate the precise volume of the dosing solution to be administered.
-
For oral gavage (p.o.), use a proper-sized, blunt-tipped gavage needle.
-
For intraperitoneal (i.p.) injection, inject into the lower right quadrant of the abdomen, taking care to avoid the cecum and bladder.
-
For intravenous (i.v.) injection, the lateral tail vein is most commonly used.
-
Administer the calculated volume slowly and carefully.
-
Monitor the animal for a short period post-administration for any adverse reactions.
-
The vehicle control group should receive an equivalent volume of the vehicle solution through the same route and on the same schedule.
Visualizations (Illustrative Examples)
The following diagrams illustrate the type of visualizations that would be created once the specific experimental workflow and mechanism of action for the correct compound are known.
Caption: Generalized workflow for in vivo compound testing in rodent models.
Caption: Example diagram of a compound inhibiting a signaling pathway.
Critical Information Gap Identified for Compound S-20928
Dear Researcher,
Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to identify any information regarding the biological activity, mechanism of action, or therapeutic target of the compound designated S-20928 . While a chemical identifier and formula (C₁₇H₁₉NO) exist, there is no associated functional data that would allow for the creation of scientifically valid application notes or protocols for its combination with 2-Deoxy-D-glucose (2-DG).
The development of a rational drug combination protocol is contingent upon a clear understanding of the individual mechanisms of each compound and the scientific basis for their potential synergy. Without this foundational knowledge for this compound, any proposed experimental design, signaling pathway, or data interpretation would be entirely speculative and without scientific merit.
Information Required to Proceed
To fulfill your request, we would require the following essential information about this compound:
-
Biological Target(s): What protein, enzyme, or pathway does this compound interact with?
-
Mechanism of Action: How does this compound exert its biological effect (e.g., inhibitor, agonist, etc.)?
-
Cellular Effects: What are the known effects of this compound on cellular processes (e.g., apoptosis, cell cycle arrest, metabolic changes)?
-
Therapeutic Rationale for Combination: What is the scientific hypothesis for combining this compound with a glycolysis inhibitor like 2-DG?
Example Application Notes & Protocols: 2-DG in Combination Therapy
To demonstrate the format and level of detail you can expect once the necessary information for this compound is available, we have created a template using a known combination: Metformin and 2-Deoxy-D-glucose (2-DG) . This combination is documented in scientific literature to synergistically target cancer cell metabolism.[1][2]
Application Note & Protocol: Using Metformin in combination with 2-Deoxy-D-glucose (2-DG) to Target Cancer Cell Metabolism
Audience: Researchers, scientists, and drug development professionals.
1. Introduction and Rationale
Cancer cells exhibit altered metabolism, often relying heavily on aerobic glycolysis for energy production (the Warburg effect).[3] This metabolic shift presents a key therapeutic vulnerability. 2-Deoxy-D-glucose (2-DG) is a glucose analog that competitively inhibits hexokinase and phosphoglucose isomerase, key enzymes in the glycolytic pathway, leading to ATP depletion and cellular stress.[3][4][5][6]
Metformin, a widely used anti-diabetic drug, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its anti-cancer effects include the inhibition of mitochondrial complex I, leading to reduced ATP production and suppression of anabolic processes.
The combination of Metformin and 2-DG creates a dual metabolic blockade. By simultaneously inhibiting both glycolysis (2-DG) and mitochondrial respiration (Metformin), the combination can synergistically induce a severe energy crisis in cancer cells, leading to enhanced cytotoxicity and apoptosis.[1][2]
2. Mechanism of Action: Dual Metabolic Inhibition
The synergistic effect of the Metformin and 2-DG combination stems from their complementary attacks on the two primary ATP-generating pathways in cancer cells.
-
2-Deoxy-D-glucose (2-DG): Enters the cell via glucose transporters. It is phosphorylated by Hexokinase to 2-DG-6-Phosphate, which cannot be further metabolized. This accumulation inhibits both Hexokinase and Phosphoglucose Isomerase, effectively shutting down glycolysis.[3][5] This leads to reduced ATP, induction of ER stress, and can inhibit N-linked glycosylation.[1][5][7]
-
Metformin: Primarily acts on mitochondria to inhibit Complex I of the electron transport chain. This reduces oxidative phosphorylation, decreases ATP synthesis, and increases the cellular AMP/ATP ratio, leading to the activation of the energy sensor AMPK.
By blocking both major energy sources, the combination prevents cancer cells from adapting to the inhibition of a single pathway, leading to robust anti-tumor effects.
3. Quantitative Data Summary
The following tables represent typical data obtained from in vitro studies of drug combinations. Values are illustrative.
Table 1: Single Agent IC₅₀ Values in MDA-MB-231 Breast Cancer Cells (72h)
| Compound | IC₅₀ (mM) |
|---|---|
| Metformin | 10.5 |
| 2-Deoxy-D-glucose | 4.2 |
Table 2: Combination Index (CI) Values for Metformin + 2-DG CI values calculated using the Chou-Talalay method. CI < 1 indicates synergy.
| Fa (Fraction affected) | Metformin (mM) | 2-DG (mM) | Combination Index (CI) |
|---|---|---|---|
| 0.25 | 2.0 | 0.8 | 0.85 |
| 0.50 | 5.0 | 2.0 | 0.62 |
| 0.75 | 10.0 | 4.0 | 0.45 |
4. Experimental Protocols
4.1. Cell Viability Assay (MTT/WST-1)
This protocol outlines the determination of cell viability after treatment with Metformin and 2-DG, alone and in combination.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Metformin (in water) and 2-DG (in culture medium). Prepare a dilution series for each drug. For combination studies, a fixed-ratio or matrix design can be used.
-
Treatment: Remove old media and add 100 µL of fresh media containing the drugs at their final concentrations. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate plates for the desired time period (e.g., 72 hours).
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize formazan crystals with 100 µL of DMSO.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Normalize absorbance values to the untreated control to determine percent viability. Use software like GraphPad Prism or R to calculate IC₅₀ values and synergy scores (e.g., Combination Index via CompuSyn software).
4.2. Apoptosis Assay (Annexin V/PI Staining)
Methodology:
-
Seeding and Treatment: Seed 2.5 x 10⁵ cells in 6-well plates. After 24 hours, treat with IC₅₀ concentrations of Metformin, 2-DG, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
We look forward to receiving the necessary information on this compound to provide you with a similarly detailed and accurate set of application notes and protocols tailored to your specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
Critical Information Gap Identified for Compound S-20928
Dear Researcher,
Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to identify any information regarding the biological activity, mechanism of action, or therapeutic target of the compound designated S-20928 . While a chemical identifier and formula (C₁₇H₁₉NO) exist, there is no associated functional data that would allow for the creation of scientifically valid application notes or protocols for its combination with 2-Deoxy-D-glucose (2-DG).
The development of a rational drug combination protocol is contingent upon a clear understanding of the individual mechanisms of each compound and the scientific basis for their potential synergy. Without this foundational knowledge for this compound, any proposed experimental design, signaling pathway, or data interpretation would be entirely speculative and without scientific merit.
Information Required to Proceed
To fulfill your request, we would require the following essential information about this compound:
-
Biological Target(s): What protein, enzyme, or pathway does this compound interact with?
-
Mechanism of Action: How does this compound exert its biological effect (e.g., inhibitor, agonist, etc.)?
-
Cellular Effects: What are the known effects of this compound on cellular processes (e.g., apoptosis, cell cycle arrest, metabolic changes)?
-
Therapeutic Rationale for Combination: What is the scientific hypothesis for combining this compound with a glycolysis inhibitor like 2-DG?
Example Application Notes & Protocols: 2-DG in Combination Therapy
To demonstrate the format and level of detail you can expect once the necessary information for this compound is available, we have created a template using a known combination: Metformin and 2-Deoxy-D-glucose (2-DG) . This combination is documented in scientific literature to synergistically target cancer cell metabolism.[1][2]
Application Note & Protocol: Using Metformin in combination with 2-Deoxy-D-glucose (2-DG) to Target Cancer Cell Metabolism
Audience: Researchers, scientists, and drug development professionals.
1. Introduction and Rationale
Cancer cells exhibit altered metabolism, often relying heavily on aerobic glycolysis for energy production (the Warburg effect).[3] This metabolic shift presents a key therapeutic vulnerability. 2-Deoxy-D-glucose (2-DG) is a glucose analog that competitively inhibits hexokinase and phosphoglucose isomerase, key enzymes in the glycolytic pathway, leading to ATP depletion and cellular stress.[3][4][5][6]
Metformin, a widely used anti-diabetic drug, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its anti-cancer effects include the inhibition of mitochondrial complex I, leading to reduced ATP production and suppression of anabolic processes.
The combination of Metformin and 2-DG creates a dual metabolic blockade. By simultaneously inhibiting both glycolysis (2-DG) and mitochondrial respiration (Metformin), the combination can synergistically induce a severe energy crisis in cancer cells, leading to enhanced cytotoxicity and apoptosis.[1][2]
2. Mechanism of Action: Dual Metabolic Inhibition
The synergistic effect of the Metformin and 2-DG combination stems from their complementary attacks on the two primary ATP-generating pathways in cancer cells.
-
2-Deoxy-D-glucose (2-DG): Enters the cell via glucose transporters. It is phosphorylated by Hexokinase to 2-DG-6-Phosphate, which cannot be further metabolized. This accumulation inhibits both Hexokinase and Phosphoglucose Isomerase, effectively shutting down glycolysis.[3][5] This leads to reduced ATP, induction of ER stress, and can inhibit N-linked glycosylation.[1][5][7]
-
Metformin: Primarily acts on mitochondria to inhibit Complex I of the electron transport chain. This reduces oxidative phosphorylation, decreases ATP synthesis, and increases the cellular AMP/ATP ratio, leading to the activation of the energy sensor AMPK.
By blocking both major energy sources, the combination prevents cancer cells from adapting to the inhibition of a single pathway, leading to robust anti-tumor effects.
3. Quantitative Data Summary
The following tables represent typical data obtained from in vitro studies of drug combinations. Values are illustrative.
Table 1: Single Agent IC₅₀ Values in MDA-MB-231 Breast Cancer Cells (72h)
| Compound | IC₅₀ (mM) |
|---|---|
| Metformin | 10.5 |
| 2-Deoxy-D-glucose | 4.2 |
Table 2: Combination Index (CI) Values for Metformin + 2-DG CI values calculated using the Chou-Talalay method. CI < 1 indicates synergy.
| Fa (Fraction affected) | Metformin (mM) | 2-DG (mM) | Combination Index (CI) |
|---|---|---|---|
| 0.25 | 2.0 | 0.8 | 0.85 |
| 0.50 | 5.0 | 2.0 | 0.62 |
| 0.75 | 10.0 | 4.0 | 0.45 |
4. Experimental Protocols
4.1. Cell Viability Assay (MTT/WST-1)
This protocol outlines the determination of cell viability after treatment with Metformin and 2-DG, alone and in combination.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Metformin (in water) and 2-DG (in culture medium). Prepare a dilution series for each drug. For combination studies, a fixed-ratio or matrix design can be used.
-
Treatment: Remove old media and add 100 µL of fresh media containing the drugs at their final concentrations. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate plates for the desired time period (e.g., 72 hours).
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize formazan crystals with 100 µL of DMSO.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Normalize absorbance values to the untreated control to determine percent viability. Use software like GraphPad Prism or R to calculate IC₅₀ values and synergy scores (e.g., Combination Index via CompuSyn software).
4.2. Apoptosis Assay (Annexin V/PI Staining)
Methodology:
-
Seeding and Treatment: Seed 2.5 x 10⁵ cells in 6-well plates. After 24 hours, treat with IC₅₀ concentrations of Metformin, 2-DG, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
We look forward to receiving the necessary information on this compound to provide you with a similarly detailed and accurate set of application notes and protocols tailored to your specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for S-20928 Administration in Rat Brain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of S-20928, a naphthalenic analogue of melatonin and a putative partial agonist at melatonin receptors, for in vivo studies in rat brains. The following protocols and data are compiled from available preclinical research to facilitate experimental design and ensure procedural consistency.
Compound Information
| Compound Name | This compound |
| Full Name | N-[2-(1-naphthyl)ethyl]cyclobutylcarboxamide |
| Synonyms | S 20928 |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Mechanism of Action | Partial agonist at melatonin receptors (MT₁ and MT₂) |
Data Presentation: Quantitative Summary
The following table summarizes the available quantitative data for this compound administration in rat brain studies.
| Parameter | Value | Species/Strain | Route of Administration | Notes | Reference |
| Effective Dose Range | 1 - 10 mg/kg | Wistar Rat | Intraperitoneal (i.p.) | At 1 mg/kg, this compound was ineffective on melatonin receptors. At 10 mg/kg, it blocked the melatonin-induced decrease in receptor density and also induced a decrease in binding capacity when administered alone. | [1] |
| Pharmacodynamic Endpoint | 4 hours post-injection | Wistar Rat | i.p. | Effects on 2-(¹²⁵I)-melatonin binding in the pars tuberalis were assessed 4 hours after this compound administration. | [1] |
| Observed Effects | - No effect on melatonin receptor density at 1 mg/kg.- At 10 mg/kg, blocked melatonin-induced receptor downregulation.- At 10 mg/kg alone, decreased melatonin receptor binding capacity. | Wistar Rat | i.p. | These findings suggest that this compound acts as a partial agonist at melatonin receptors in the rat pars tuberalis.[1] In the suprachiasmatic nucleus and intergeniculate leaflet of Syrian hamsters, low doses (<2.0 mg/kg, i.p.) partially blocked the effects of melatonin agonists, while higher doses (2.0-10 mg/kg, i.p.) alone decreased the firing rates of light-sensitive cells by 25-50% for 5-30 minutes, indicating mixed agonist/antagonist properties.[2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a solution or suspension of this compound suitable for intraperitoneal administration in rats.
Materials:
-
This compound powder
-
Vehicle (see discussion below)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (23-25 gauge)
Vehicle Selection: this compound is a lipophilic compound.[3] The selection of an appropriate vehicle is critical for ensuring its solubility and bioavailability. While the specific vehicle used in the cited study by Pevet et al. (1998) is not mentioned, common vehicles for lipophilic compounds in rodent studies include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. For in vivo use, it is typically diluted with saline or phosphate-buffered saline (PBS) to a final concentration of 0.5-5% to minimize toxicity.[4]
-
Oil-based vehicles: Corn oil, sesame oil, or olive oil can be used for highly lipophilic drugs administered via oral or intraperitoneal routes.[5]
-
Polyethylene glycol (PEG) and Propylene Glycol: These can be used for compounds with intermediate solubility.[5]
Recommended Protocol (using DMSO and Saline):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. Vortex thoroughly.
-
Gradually add sterile saline to the DMSO concentrate to reach the final desired concentration and a final DMSO concentration of ≤5%. For example, to prepare a 1 mg/mL solution with 5% DMSO, dissolve 10 mg of this compound in 0.5 mL of DMSO, and then add sterile saline to a final volume of 10 mL.
-
Vortex the final solution vigorously to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be confirmed.
-
Prepare fresh on the day of the experiment.
Intraperitoneal (i.p.) Administration Protocol
Objective: To administer this compound to a rat via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL or 3 mL) and needle (23-25 gauge, 5/8" or smaller)[5]
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
-
Animal Restraint: Proper restraint is crucial for a safe and accurate injection. A two-person technique is often recommended for rats.[5] One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. The rat should be held with its head tilted slightly downward.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Injection: a. Swab the injection site with a 70% ethanol-soaked gauze pad. b. Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity. c. Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. d. If aspiration is clear, inject the solution smoothly. The maximum recommended injection volume for a rat is 10 mL/kg.[5] e. Withdraw the needle and return the animal to its cage.
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as abdominal discomfort or lethargy.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Melatonin Receptors
This compound exerts its effects by interacting with MT₁ and MT₂ receptors, which are G-protein coupled receptors. The diagram below illustrates the primary signaling cascades initiated by the activation of these receptors.
Caption: Melatonin receptor signaling cascade.
Experimental Workflow for a Pharmacodynamic Study
The following diagram outlines a typical workflow for investigating the pharmacodynamic effects of this compound in the rat brain.
Caption: Workflow for a pharmacodynamic study of this compound.
Logical Relationship of this compound's Dual Activity
This diagram illustrates the dose-dependent dual agonist/antagonist-like properties of this compound at melatonin receptors.
Caption: Dose-dependent effects of this compound.
References
- 1. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin analogues as agonists and antagonists in the circadian system and other brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-20928 Administration in Rat Brain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of S-20928, a naphthalenic analogue of melatonin and a putative partial agonist at melatonin receptors, for in vivo studies in rat brains. The following protocols and data are compiled from available preclinical research to facilitate experimental design and ensure procedural consistency.
Compound Information
| Compound Name | This compound |
| Full Name | N-[2-(1-naphthyl)ethyl]cyclobutylcarboxamide |
| Synonyms | S 20928 |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Mechanism of Action | Partial agonist at melatonin receptors (MT₁ and MT₂) |
Data Presentation: Quantitative Summary
The following table summarizes the available quantitative data for this compound administration in rat brain studies.
| Parameter | Value | Species/Strain | Route of Administration | Notes | Reference |
| Effective Dose Range | 1 - 10 mg/kg | Wistar Rat | Intraperitoneal (i.p.) | At 1 mg/kg, this compound was ineffective on melatonin receptors. At 10 mg/kg, it blocked the melatonin-induced decrease in receptor density and also induced a decrease in binding capacity when administered alone. | [1] |
| Pharmacodynamic Endpoint | 4 hours post-injection | Wistar Rat | i.p. | Effects on 2-(¹²⁵I)-melatonin binding in the pars tuberalis were assessed 4 hours after this compound administration. | [1] |
| Observed Effects | - No effect on melatonin receptor density at 1 mg/kg.- At 10 mg/kg, blocked melatonin-induced receptor downregulation.- At 10 mg/kg alone, decreased melatonin receptor binding capacity. | Wistar Rat | i.p. | These findings suggest that this compound acts as a partial agonist at melatonin receptors in the rat pars tuberalis.[1] In the suprachiasmatic nucleus and intergeniculate leaflet of Syrian hamsters, low doses (<2.0 mg/kg, i.p.) partially blocked the effects of melatonin agonists, while higher doses (2.0-10 mg/kg, i.p.) alone decreased the firing rates of light-sensitive cells by 25-50% for 5-30 minutes, indicating mixed agonist/antagonist properties.[2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a solution or suspension of this compound suitable for intraperitoneal administration in rats.
Materials:
-
This compound powder
-
Vehicle (see discussion below)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (23-25 gauge)
Vehicle Selection: this compound is a lipophilic compound.[3] The selection of an appropriate vehicle is critical for ensuring its solubility and bioavailability. While the specific vehicle used in the cited study by Pevet et al. (1998) is not mentioned, common vehicles for lipophilic compounds in rodent studies include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. For in vivo use, it is typically diluted with saline or phosphate-buffered saline (PBS) to a final concentration of 0.5-5% to minimize toxicity.[4]
-
Oil-based vehicles: Corn oil, sesame oil, or olive oil can be used for highly lipophilic drugs administered via oral or intraperitoneal routes.[5]
-
Polyethylene glycol (PEG) and Propylene Glycol: These can be used for compounds with intermediate solubility.[5]
Recommended Protocol (using DMSO and Saline):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. Vortex thoroughly.
-
Gradually add sterile saline to the DMSO concentrate to reach the final desired concentration and a final DMSO concentration of ≤5%. For example, to prepare a 1 mg/mL solution with 5% DMSO, dissolve 10 mg of this compound in 0.5 mL of DMSO, and then add sterile saline to a final volume of 10 mL.
-
Vortex the final solution vigorously to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be confirmed.
-
Prepare fresh on the day of the experiment.
Intraperitoneal (i.p.) Administration Protocol
Objective: To administer this compound to a rat via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL or 3 mL) and needle (23-25 gauge, 5/8" or smaller)[5]
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
-
Animal Restraint: Proper restraint is crucial for a safe and accurate injection. A two-person technique is often recommended for rats.[5] One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. The rat should be held with its head tilted slightly downward.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Injection: a. Swab the injection site with a 70% ethanol-soaked gauze pad. b. Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity. c. Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. d. If aspiration is clear, inject the solution smoothly. The maximum recommended injection volume for a rat is 10 mL/kg.[5] e. Withdraw the needle and return the animal to its cage.
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as abdominal discomfort or lethargy.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Melatonin Receptors
This compound exerts its effects by interacting with MT₁ and MT₂ receptors, which are G-protein coupled receptors. The diagram below illustrates the primary signaling cascades initiated by the activation of these receptors.
Caption: Melatonin receptor signaling cascade.
Experimental Workflow for a Pharmacodynamic Study
The following diagram outlines a typical workflow for investigating the pharmacodynamic effects of this compound in the rat brain.
Caption: Workflow for a pharmacodynamic study of this compound.
Logical Relationship of this compound's Dual Activity
This diagram illustrates the dose-dependent dual agonist/antagonist-like properties of this compound at melatonin receptors.
Caption: Dose-dependent effects of this compound.
References
- 1. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin analogues as agonists and antagonists in the circadian system and other brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-20928 in Cancer Cell Line Experiments
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Extensive searches of publicly available scientific literature and databases did not yield specific information regarding a compound designated "S-20928" for use in cancer cell line experiments. The following application notes and protocols are therefore based on general principles and commonly employed techniques in the field of cancer cell biology for the evaluation of novel therapeutic compounds. Should "this compound" be an internal designation for a known compound, or a novel agent with a different public identifier, these guidelines can be adapted accordingly once the specific mechanism of action and molecular targets are identified.
For the purpose of illustrating the application of a hypothetical novel anti-cancer agent, we will refer to the compound as "Compound X" throughout this document. The experimental designs and data presented are representative examples and should be tailored to the specific characteristics of the actual compound and the cancer cell lines under investigation.
Application Notes
Overview of Compound X in Cancer Cell Lines
Compound X is a hypothetical small molecule inhibitor designed to target a critical signaling pathway implicated in tumor progression and survival. These application notes provide a framework for characterizing the in vitro activity of Compound X across a panel of human cancer cell lines. The primary objectives are to determine its cytotoxic and anti-proliferative effects, elucidate its mechanism of action, and identify potential biomarkers of sensitivity or resistance.
Key Applications
-
Determination of Anti-proliferative Activity: Assessing the ability of Compound X to inhibit the growth of various cancer cell lines.
-
Evaluation of Cytotoxicity: Quantifying the direct cell-killing effects of Compound X.
-
Mechanism of Action Studies: Investigating the molecular pathways modulated by Compound X, including cell cycle arrest and apoptosis induction.
-
Biomarker Discovery: Identifying genetic or protein expression signatures that correlate with sensitivity to Compound X.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) and assess the cytotoxic effects of Compound X on cancer cell lines.
Protocol: Fluorometric Microculture Cytotoxicity Assay (FMCA)
This protocol is adapted from established methods for measuring cytotoxicity.[1]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Compound X to create a range of concentrations.
-
Add the desired concentrations of Compound X to the appropriate wells. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent like vincristine).[1]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of a solution containing fluorescein diacetate (FDA) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. The fluorescence intensity is proportional to the number of viable cells.[1]
-
-
Data Analysis:
-
Calculate cell survival as a percentage of the vehicle control.
-
Plot the concentration-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis
Objective: To determine if Compound X induces cell cycle arrest.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Compound X at concentrations around the IC50 value for 24, 48, and 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay
Objective: To determine if Compound X induces apoptosis.
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Treat cells with Compound X as described for the cell cycle analysis.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
Table 1: Anti-proliferative Activity of Compound X in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Vincristine (Reference) |
| RPMI 8226 | Myeloma | [Data] | [Data] |
| 8226/Dox40 | Myeloma (Doxorubicin-resistant) | [Data] | [Data] |
| U-937 | Myeloid Leukemia | [Data] | [Data] |
| K-562 | Chronic Myeloid Leukemia | [Data] | [Data] |
| MCF-7 | Breast Cancer | [Data] | [Data] |
| NCI/ADR-RES | Breast Cancer (Doxorubicin-resistant) | [Data] | [Data] |
Data to be filled in from experimental results.
Table 2: Cell Cycle Distribution of Cancer Cells Treated with Compound X
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| RPMI 8226 | Vehicle Control | [Data] | [Data] | [Data] |
| RPMI 8226 | Compound X (IC50) | [Data] | [Data] | [Data] |
| 8226/Dox40 | Vehicle Control | [Data] | [Data] | [Data] |
| 8226/Dox40 | Compound X (IC50) | [Data] | [Data] | [Data] |
Data to be filled in from experimental results.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, leading to the inhibition of cancer cell proliferation and survival. This is a representative example, and the actual pathway would need to be determined through experimental investigation.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of a novel anti-cancer compound like Compound X.
Caption: General experimental workflow for in vitro compound evaluation.
References
Application Notes and Protocols: S-20928 in Cancer Cell Line Experiments
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Extensive searches of publicly available scientific literature and databases did not yield specific information regarding a compound designated "S-20928" for use in cancer cell line experiments. The following application notes and protocols are therefore based on general principles and commonly employed techniques in the field of cancer cell biology for the evaluation of novel therapeutic compounds. Should "this compound" be an internal designation for a known compound, or a novel agent with a different public identifier, these guidelines can be adapted accordingly once the specific mechanism of action and molecular targets are identified.
For the purpose of illustrating the application of a hypothetical novel anti-cancer agent, we will refer to the compound as "Compound X" throughout this document. The experimental designs and data presented are representative examples and should be tailored to the specific characteristics of the actual compound and the cancer cell lines under investigation.
Application Notes
Overview of Compound X in Cancer Cell Lines
Compound X is a hypothetical small molecule inhibitor designed to target a critical signaling pathway implicated in tumor progression and survival. These application notes provide a framework for characterizing the in vitro activity of Compound X across a panel of human cancer cell lines. The primary objectives are to determine its cytotoxic and anti-proliferative effects, elucidate its mechanism of action, and identify potential biomarkers of sensitivity or resistance.
Key Applications
-
Determination of Anti-proliferative Activity: Assessing the ability of Compound X to inhibit the growth of various cancer cell lines.
-
Evaluation of Cytotoxicity: Quantifying the direct cell-killing effects of Compound X.
-
Mechanism of Action Studies: Investigating the molecular pathways modulated by Compound X, including cell cycle arrest and apoptosis induction.
-
Biomarker Discovery: Identifying genetic or protein expression signatures that correlate with sensitivity to Compound X.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) and assess the cytotoxic effects of Compound X on cancer cell lines.
Protocol: Fluorometric Microculture Cytotoxicity Assay (FMCA)
This protocol is adapted from established methods for measuring cytotoxicity.[1]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Compound X to create a range of concentrations.
-
Add the desired concentrations of Compound X to the appropriate wells. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent like vincristine).[1]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of a solution containing fluorescein diacetate (FDA) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. The fluorescence intensity is proportional to the number of viable cells.[1]
-
-
Data Analysis:
-
Calculate cell survival as a percentage of the vehicle control.
-
Plot the concentration-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis
Objective: To determine if Compound X induces cell cycle arrest.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Compound X at concentrations around the IC50 value for 24, 48, and 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay
Objective: To determine if Compound X induces apoptosis.
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Treat cells with Compound X as described for the cell cycle analysis.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
Table 1: Anti-proliferative Activity of Compound X in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Compound X | IC50 (µM) of Vincristine (Reference) |
| RPMI 8226 | Myeloma | [Data] | [Data] |
| 8226/Dox40 | Myeloma (Doxorubicin-resistant) | [Data] | [Data] |
| U-937 | Myeloid Leukemia | [Data] | [Data] |
| K-562 | Chronic Myeloid Leukemia | [Data] | [Data] |
| MCF-7 | Breast Cancer | [Data] | [Data] |
| NCI/ADR-RES | Breast Cancer (Doxorubicin-resistant) | [Data] | [Data] |
Data to be filled in from experimental results.
Table 2: Cell Cycle Distribution of Cancer Cells Treated with Compound X
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| RPMI 8226 | Vehicle Control | [Data] | [Data] | [Data] |
| RPMI 8226 | Compound X (IC50) | [Data] | [Data] | [Data] |
| 8226/Dox40 | Vehicle Control | [Data] | [Data] | [Data] |
| 8226/Dox40 | Compound X (IC50) | [Data] | [Data] | [Data] |
Data to be filled in from experimental results.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, leading to the inhibition of cancer cell proliferation and survival. This is a representative example, and the actual pathway would need to be determined through experimental investigation.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of a novel anti-cancer compound like Compound X.
Caption: General experimental workflow for in vitro compound evaluation.
References
Application Notes and Protocols for the Quantitative Analysis of Ensitrelvir (S-217622) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir, also known as S-217622, is a novel oral antiviral agent developed for the treatment of SARS-CoV-2 infection.[1][2] It functions as a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme crucial for viral replication.[3][4][5] Accurate and reliable quantification of ensitrelvir in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of ensitrelvir in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][3]
Mechanism of Action
Ensitrelvir targets the 3CL protease of SARS-CoV-2. This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the replication of the virus.[4] By inhibiting the 3CL protease, ensitrelvir effectively suppresses viral replication.[1][2]
References
- 1. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shionogimedical.com [shionogimedical.com]
Application Notes and Protocols for the Quantitative Analysis of Ensitrelvir (S-217622) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir, also known as S-217622, is a novel oral antiviral agent developed for the treatment of SARS-CoV-2 infection.[1][2] It functions as a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme crucial for viral replication.[3][4][5] Accurate and reliable quantification of ensitrelvir in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of ensitrelvir in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][3]
Mechanism of Action
Ensitrelvir targets the 3CL protease of SARS-CoV-2. This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the replication of the virus.[4] By inhibiting the 3CL protease, ensitrelvir effectively suppresses viral replication.[1][2]
References
- 1. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shionogimedical.com [shionogimedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-20928 Concentration for In Vitro Assays
Notice: Information regarding the specific biological target and mechanism of action for the compound S-20928 is not currently available in publicly accessible scientific literature or databases. The provided chemical formula is C17H19NO and the molecular weight is 253.34. Without knowledge of the compound's biological activity, it is not feasible to provide specific, validated experimental protocols or detailed signaling pathways.
However, to fulfill the user's request for a comprehensive technical support resource, we have created a detailed template for a hypothetical small molecule inhibitor, designated "Inhibitor-X," which targets the well-characterized MEK1/2-ERK1/2 signaling pathway. This template includes all requested components—troubleshooting guides, FAQs, experimental protocols, data tables, and Graphviz diagrams—and can serve as a blueprint for researchers to adapt for their specific compound of interest once its biological function is identified.
Hypothetical Target Pathway for "Inhibitor-X": MEK1/2-ERK1/2 Signaling
The MEK1/2-ERK1/2 pathway is a critical intracellular signaling cascade involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. "Inhibitor-X" is a hypothetical selective inhibitor of MEK1/2.
Caption: Hypothetical MEK1/2-ERK1/2 signaling pathway targeted by Inhibitor-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Inhibitor-X in a cell-based assay?
A1: For initial screening, a common starting concentration range for a novel small molecule inhibitor is between 10 nM and 10 µM. A dose-response curve with a wider range (e.g., 1 nM to 100 µM) is recommended to determine the IC50 value accurately.
Q2: How should I dissolve and store Inhibitor-X?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am observing significant cytotoxicity even at low concentrations of Inhibitor-X. What could be the cause?
A3: Off-target effects or inherent compound toxicity could be the cause. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of Inhibitor-X in your specific cell line. If the IC50 for your target inhibition is close to the cytotoxic concentration, consider using a less sensitive cell line or reducing the incubation time.
Q4: My results are inconsistent between experiments. What are the potential sources of variability?
A4: Inconsistent results can arise from several factors, including:
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Cell density: Ensure consistent cell seeding density across all experiments.
-
Compound stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
-
Pipetting accuracy: Use calibrated pipettes and proper techniques, especially for serial dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | - Concentration too low- Compound instability- Inactive compound | - Perform a dose-response experiment with a wider concentration range.- Test compound stability in media over time.- Verify compound identity and purity (e.g., via LC-MS). |
| High background signal in the assay | - Autofluorescence of the compound- Non-specific binding | - Run a control plate with the compound in cell-free media to measure autofluorescence.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce non-specific binding. |
| Precipitation of the compound in the media | - Poor solubility at the tested concentration | - Visually inspect the wells under a microscope for precipitate.- Reduce the final concentration of the compound.- Increase the serum concentration in the media if appropriate for the assay. |
| Bell-shaped dose-response curve | - Compound precipitation at high concentrations- Off-target effects at high concentrations | - Confirm solubility at higher concentrations.- Investigate potential off-target activities through profiling against a panel of kinases or other relevant targets. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of Inhibitor-X.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Inhibitor-X in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Inhibitor-X. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition
This protocol is to assess the inhibitory effect of Inhibitor-X on the MEK1/2-ERK1/2 pathway.
Caption: Workflow for Western blot analysis of p-ERK1/2 inhibition.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of Inhibitor-X for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Hypothetical IC50 Values of Inhibitor-X in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for p-ERK1/2 Inhibition | IC50 (µM) for Cell Viability |
| A375 | Melanoma | 0.05 | 0.5 |
| HT-29 | Colon Cancer | 0.12 | 1.8 |
| HCT116 | Colon Cancer | 0.08 | 1.2 |
| Panc-1 | Pancreatic Cancer | 1.5 | >10 |
Table 2: Example Dilution Scheme for a 10-Point Dose-Response Curve
| Well | Stock Concentration (mM) | Volume of Stock (µL) | Volume of Media (µL) | Final Concentration (µM) |
| 1 | 10 | 2 | 98 | 200 |
| 2 | (from well 1) | 33.3 | 66.7 | 66.7 |
| 3 | (from well 2) | 33.3 | 66.7 | 22.2 |
| 4 | (from well 3) | 33.3 | 66.7 | 7.4 |
| 5 | (from well 4) | 33.3 | 66.7 | 2.5 |
| 6 | (from well 5) | 33.3 | 66.7 | 0.82 |
| 7 | (from well 6) | 33.3 | 66.7 | 0.27 |
| 8 | (from well 7) | 33.3 | 66.7 | 0.09 |
| 9 | (from well 8) | 33.3 | 66.7 | 0.03 |
| 10 | (from well 9) | 33.3 | 66.7 | 0.01 |
| 11 | 0 (Vehicle) | 2 (DMSO) | 98 | 0 |
| 12 | Media Only | 0 | 100 | 0 |
Technical Support Center: Optimizing S-20928 Concentration for In Vitro Assays
Notice: Information regarding the specific biological target and mechanism of action for the compound S-20928 is not currently available in publicly accessible scientific literature or databases. The provided chemical formula is C17H19NO and the molecular weight is 253.34. Without knowledge of the compound's biological activity, it is not feasible to provide specific, validated experimental protocols or detailed signaling pathways.
However, to fulfill the user's request for a comprehensive technical support resource, we have created a detailed template for a hypothetical small molecule inhibitor, designated "Inhibitor-X," which targets the well-characterized MEK1/2-ERK1/2 signaling pathway. This template includes all requested components—troubleshooting guides, FAQs, experimental protocols, data tables, and Graphviz diagrams—and can serve as a blueprint for researchers to adapt for their specific compound of interest once its biological function is identified.
Hypothetical Target Pathway for "Inhibitor-X": MEK1/2-ERK1/2 Signaling
The MEK1/2-ERK1/2 pathway is a critical intracellular signaling cascade involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. "Inhibitor-X" is a hypothetical selective inhibitor of MEK1/2.
Caption: Hypothetical MEK1/2-ERK1/2 signaling pathway targeted by Inhibitor-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Inhibitor-X in a cell-based assay?
A1: For initial screening, a common starting concentration range for a novel small molecule inhibitor is between 10 nM and 10 µM. A dose-response curve with a wider range (e.g., 1 nM to 100 µM) is recommended to determine the IC50 value accurately.
Q2: How should I dissolve and store Inhibitor-X?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am observing significant cytotoxicity even at low concentrations of Inhibitor-X. What could be the cause?
A3: Off-target effects or inherent compound toxicity could be the cause. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of Inhibitor-X in your specific cell line. If the IC50 for your target inhibition is close to the cytotoxic concentration, consider using a less sensitive cell line or reducing the incubation time.
Q4: My results are inconsistent between experiments. What are the potential sources of variability?
A4: Inconsistent results can arise from several factors, including:
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Cell density: Ensure consistent cell seeding density across all experiments.
-
Compound stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
-
Pipetting accuracy: Use calibrated pipettes and proper techniques, especially for serial dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | - Concentration too low- Compound instability- Inactive compound | - Perform a dose-response experiment with a wider concentration range.- Test compound stability in media over time.- Verify compound identity and purity (e.g., via LC-MS). |
| High background signal in the assay | - Autofluorescence of the compound- Non-specific binding | - Run a control plate with the compound in cell-free media to measure autofluorescence.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce non-specific binding. |
| Precipitation of the compound in the media | - Poor solubility at the tested concentration | - Visually inspect the wells under a microscope for precipitate.- Reduce the final concentration of the compound.- Increase the serum concentration in the media if appropriate for the assay. |
| Bell-shaped dose-response curve | - Compound precipitation at high concentrations- Off-target effects at high concentrations | - Confirm solubility at higher concentrations.- Investigate potential off-target activities through profiling against a panel of kinases or other relevant targets. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of Inhibitor-X.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Inhibitor-X in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Inhibitor-X. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition
This protocol is to assess the inhibitory effect of Inhibitor-X on the MEK1/2-ERK1/2 pathway.
Caption: Workflow for Western blot analysis of p-ERK1/2 inhibition.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of Inhibitor-X for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Hypothetical IC50 Values of Inhibitor-X in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for p-ERK1/2 Inhibition | IC50 (µM) for Cell Viability |
| A375 | Melanoma | 0.05 | 0.5 |
| HT-29 | Colon Cancer | 0.12 | 1.8 |
| HCT116 | Colon Cancer | 0.08 | 1.2 |
| Panc-1 | Pancreatic Cancer | 1.5 | >10 |
Table 2: Example Dilution Scheme for a 10-Point Dose-Response Curve
| Well | Stock Concentration (mM) | Volume of Stock (µL) | Volume of Media (µL) | Final Concentration (µM) |
| 1 | 10 | 2 | 98 | 200 |
| 2 | (from well 1) | 33.3 | 66.7 | 66.7 |
| 3 | (from well 2) | 33.3 | 66.7 | 22.2 |
| 4 | (from well 3) | 33.3 | 66.7 | 7.4 |
| 5 | (from well 4) | 33.3 | 66.7 | 2.5 |
| 6 | (from well 5) | 33.3 | 66.7 | 0.82 |
| 7 | (from well 6) | 33.3 | 66.7 | 0.27 |
| 8 | (from well 7) | 33.3 | 66.7 | 0.09 |
| 9 | (from well 8) | 33.3 | 66.7 | 0.03 |
| 10 | (from well 9) | 33.3 | 66.7 | 0.01 |
| 11 | 0 (Vehicle) | 2 (DMSO) | 98 | 0 |
| 12 | Media Only | 0 | 100 | 0 |
Technical Support Center: S-20928 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing S-20928 in their experiments.
Troubleshooting Guides
Problem 1: High Variability in Cell-Based Assay Results
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health and Passage Number: Cells are unhealthy, have been in culture for too long (high passage number), or are inconsistently seeded. | Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before seeding. Seed cells at a consistent density for all experiments. |
| Reagent Instability: this compound or other critical reagents have degraded. | Aliquot this compound upon receipt and store at the recommended temperature (-80°C) to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment. |
| Assay Timing: Inconsistent incubation times with this compound or other reagents. | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Stagger the plating of cells or the addition of reagents to ensure consistent incubation times for all plates. |
| Edge Effects: Wells at the edge of the microplate are evaporating more quickly, leading to higher concentrations of reagents. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. |
Problem 2: No or Weak Biological Response to this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect this compound Concentration: The concentration of this compound used is too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range. Refer to the table below for typical effective concentrations. |
| Cell Line Unsuitability: The chosen cell line does not express the target of this compound or has a downstream pathway that is inactive. | Confirm target expression in your cell line using techniques like Western Blot or qPCR. Use a positive control cell line known to respond to this compound. |
| Solubility Issues: this compound is not fully dissolved in the culture medium. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| Degradation of this compound: The compound has degraded due to improper storage or handling. | Store this compound as recommended and minimize exposure to light. Prepare fresh working solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the interaction between Protein X and Protein Y. By binding to Protein X, this compound allosterically prevents the formation of the Protein X-Protein Y complex, thereby inhibiting the downstream signaling cascade.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or as a stock solution in an appropriate solvent at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced toxicity.
Q4: What are the typical effective concentrations of this compound in various assays?
A4: The effective concentration of this compound can vary depending on the cell type and assay format. Below are some typical values:
| Assay Type | Parameter | Typical Value |
| In vitro Binding Assay | Kd | 50 nM |
| Cell-Based Reporter Assay | IC50 | 200 nM |
| Cell Proliferation Assay | GI50 | 500 nM |
Q5: How can I be sure my binding assay is at equilibrium?
A5: To ensure your binding assay has reached equilibrium, it is critical to determine the necessary incubation time.[1] This can be achieved by measuring the association and dissociation rates (kon and koff).[1] A simplified approach is to perform a time-course experiment where you measure the binding at several time points until a plateau is reached. It generally takes 5 half-lives (t1/2) to reach 97% of the final equilibrium value.[1]
Q6: What are common issues with cell-based binding assays and how can I avoid them?
A6: A major consideration is ligand depletion, where a significant fraction of the ligand binds to the receptor, reducing the free ligand concentration and affecting the accuracy of Kd determination.[1][2] To minimize this, you can either reduce the receptor concentration (cell number) or increase the ligand concentration.[1] Additionally, ensuring the reaction has reached equilibrium is crucial for accurate affinity measurements.[2]
Experimental Protocols
Protocol 1: Cell-Based Reporter Gene Assay
-
Cell Seeding: Seed a reporter cell line (e.g., HEK293T with a luciferase reporter construct downstream of the target pathway) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in serum-free medium.
-
Treatment: Remove the growth medium from the wells and add 50 µL of the this compound dilutions. Add 50 µL of serum-free medium with the appropriate stimulus to activate the signaling pathway.
-
Incubation: Incubate for the desired time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: In Vitro Binding Assay (Fluorescence Polarization)
-
Reagent Preparation: Prepare a solution of fluorescently labeled Protein Y and a dilution series of this compound in binding buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Reaction Setup: In a 384-well black plate, add a fixed concentration of fluorescently labeled Protein Y and varying concentrations of this compound.
-
Protein X Addition: Add a fixed concentration of Protein X to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for the predetermined equilibrium time, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the this compound concentration and fit the data to determine the Kd.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
References
Technical Support Center: S-20928 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing S-20928 in their experiments.
Troubleshooting Guides
Problem 1: High Variability in Cell-Based Assay Results
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health and Passage Number: Cells are unhealthy, have been in culture for too long (high passage number), or are inconsistently seeded. | Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before seeding. Seed cells at a consistent density for all experiments. |
| Reagent Instability: this compound or other critical reagents have degraded. | Aliquot this compound upon receipt and store at the recommended temperature (-80°C) to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment. |
| Assay Timing: Inconsistent incubation times with this compound or other reagents. | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Stagger the plating of cells or the addition of reagents to ensure consistent incubation times for all plates. |
| Edge Effects: Wells at the edge of the microplate are evaporating more quickly, leading to higher concentrations of reagents. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. |
Problem 2: No or Weak Biological Response to this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect this compound Concentration: The concentration of this compound used is too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range. Refer to the table below for typical effective concentrations. |
| Cell Line Unsuitability: The chosen cell line does not express the target of this compound or has a downstream pathway that is inactive. | Confirm target expression in your cell line using techniques like Western Blot or qPCR. Use a positive control cell line known to respond to this compound. |
| Solubility Issues: this compound is not fully dissolved in the culture medium. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| Degradation of this compound: The compound has degraded due to improper storage or handling. | Store this compound as recommended and minimize exposure to light. Prepare fresh working solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the interaction between Protein X and Protein Y. By binding to Protein X, this compound allosterically prevents the formation of the Protein X-Protein Y complex, thereby inhibiting the downstream signaling cascade.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or as a stock solution in an appropriate solvent at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced toxicity.
Q4: What are the typical effective concentrations of this compound in various assays?
A4: The effective concentration of this compound can vary depending on the cell type and assay format. Below are some typical values:
| Assay Type | Parameter | Typical Value |
| In vitro Binding Assay | Kd | 50 nM |
| Cell-Based Reporter Assay | IC50 | 200 nM |
| Cell Proliferation Assay | GI50 | 500 nM |
Q5: How can I be sure my binding assay is at equilibrium?
A5: To ensure your binding assay has reached equilibrium, it is critical to determine the necessary incubation time.[1] This can be achieved by measuring the association and dissociation rates (kon and koff).[1] A simplified approach is to perform a time-course experiment where you measure the binding at several time points until a plateau is reached. It generally takes 5 half-lives (t1/2) to reach 97% of the final equilibrium value.[1]
Q6: What are common issues with cell-based binding assays and how can I avoid them?
A6: A major consideration is ligand depletion, where a significant fraction of the ligand binds to the receptor, reducing the free ligand concentration and affecting the accuracy of Kd determination.[1][2] To minimize this, you can either reduce the receptor concentration (cell number) or increase the ligand concentration.[1] Additionally, ensuring the reaction has reached equilibrium is crucial for accurate affinity measurements.[2]
Experimental Protocols
Protocol 1: Cell-Based Reporter Gene Assay
-
Cell Seeding: Seed a reporter cell line (e.g., HEK293T with a luciferase reporter construct downstream of the target pathway) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in serum-free medium.
-
Treatment: Remove the growth medium from the wells and add 50 µL of the this compound dilutions. Add 50 µL of serum-free medium with the appropriate stimulus to activate the signaling pathway.
-
Incubation: Incubate for the desired time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: In Vitro Binding Assay (Fluorescence Polarization)
-
Reagent Preparation: Prepare a solution of fluorescently labeled Protein Y and a dilution series of this compound in binding buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Reaction Setup: In a 384-well black plate, add a fixed concentration of fluorescently labeled Protein Y and varying concentrations of this compound.
-
Protein X Addition: Add a fixed concentration of Protein X to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for the predetermined equilibrium time, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the this compound concentration and fit the data to determine the Kd.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
References
S-20928 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of S-20928, a melatonin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound identified as a melatonin receptor antagonist. It is used in research to study the effects of blocking melatonin receptors. Its chemical name is N-[2-(1-naphthalenyl)ethyl]cyclobutanecarboxamide, with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol .
Q2: What are the recommended storage conditions for solid this compound?
For solid this compound, the general recommendation is to store it at room temperature for short periods. For long-term storage, it is advisable to store the compound in a refrigerator or freezer. While short periods at warmer temperatures, such as during shipping, are unlikely to affect the product's efficacy, consistent cold storage is recommended to ensure long-term stability.[1]
Q3: How should I store solutions of this compound?
Once this compound is in solution, it is recommended to store it as aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to one month.[1] To minimize degradation, it is best to prepare solutions as fresh as possible before use.
Q4: In which solvents can I dissolve this compound?
For biological experiments, this compound can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Review the storage conditions of both the solid compound and any prepared stock solutions. If stored improperly, acquire a new batch of the compound and adhere to the recommended storage guidelines. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is a hydrophobic molecule. Use polar aprotic solvents like DMSO or ethanol for initial dissolution before further dilution in aqueous media. |
| Precipitation of the compound in aqueous solutions | Low solubility in aqueous buffers. | After dissolving in an organic solvent, dilute the stock solution gradually into the aqueous buffer while vortexing. The final concentration of the organic solvent in the aqueous solution should be kept low to avoid precipitation. |
Stability Data
Currently, there is limited publicly available quantitative stability data for this compound under various stress conditions. However, based on the stability of the parent compound, melatonin, and general characteristics of naphthalenic amide compounds, the following provides a general overview.
General Stability Profile of Structurally Related Compounds:
| Condition | General Stability | Notes |
| Temperature | Melatonin solutions are stable for extended periods when stored at 4°C or -70°C.[2] At room temperature and 37°C, a gradual decline was observed after 2 days, not exceeding 30% over 21 days.[3] | It is recommended to store this compound at low temperatures to minimize potential degradation. |
| Light | For melatonin, light exposure does not appear to be a major factor in degradation when stored at various temperatures for up to 13 days.[4] | To be cautious, it is always good practice to store chemical compounds protected from light. |
| pH | Melatonin shows stability over a wide pH range (1.2-12) for at least 48 hours at room temperature and 37°C.[3] | The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. |
| Oxidation | Melatonin itself is a potent antioxidant. The stability of this compound to oxidation has not been reported. | Exposure to air, especially for solutions stored at room temperature, may lead to degradation over time.[4] |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps to develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column, which is a common choice for separating nonpolar to moderately polar compounds.
-
Mobile Phase Selection:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent this compound peak from potential degradation products. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.
-
Oxidation: Treat this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound at 105°C.
-
Photodegradation: Expose the compound to UV light.
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Melatonin Receptor Signaling Pathway Antagonism by this compound.
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
S-20928 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of S-20928, a melatonin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound identified as a melatonin receptor antagonist. It is used in research to study the effects of blocking melatonin receptors. Its chemical name is N-[2-(1-naphthalenyl)ethyl]cyclobutanecarboxamide, with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol .
Q2: What are the recommended storage conditions for solid this compound?
For solid this compound, the general recommendation is to store it at room temperature for short periods. For long-term storage, it is advisable to store the compound in a refrigerator or freezer. While short periods at warmer temperatures, such as during shipping, are unlikely to affect the product's efficacy, consistent cold storage is recommended to ensure long-term stability.[1]
Q3: How should I store solutions of this compound?
Once this compound is in solution, it is recommended to store it as aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to one month.[1] To minimize degradation, it is best to prepare solutions as fresh as possible before use.
Q4: In which solvents can I dissolve this compound?
For biological experiments, this compound can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Review the storage conditions of both the solid compound and any prepared stock solutions. If stored improperly, acquire a new batch of the compound and adhere to the recommended storage guidelines. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is a hydrophobic molecule. Use polar aprotic solvents like DMSO or ethanol for initial dissolution before further dilution in aqueous media. |
| Precipitation of the compound in aqueous solutions | Low solubility in aqueous buffers. | After dissolving in an organic solvent, dilute the stock solution gradually into the aqueous buffer while vortexing. The final concentration of the organic solvent in the aqueous solution should be kept low to avoid precipitation. |
Stability Data
Currently, there is limited publicly available quantitative stability data for this compound under various stress conditions. However, based on the stability of the parent compound, melatonin, and general characteristics of naphthalenic amide compounds, the following provides a general overview.
General Stability Profile of Structurally Related Compounds:
| Condition | General Stability | Notes |
| Temperature | Melatonin solutions are stable for extended periods when stored at 4°C or -70°C.[2] At room temperature and 37°C, a gradual decline was observed after 2 days, not exceeding 30% over 21 days.[3] | It is recommended to store this compound at low temperatures to minimize potential degradation. |
| Light | For melatonin, light exposure does not appear to be a major factor in degradation when stored at various temperatures for up to 13 days.[4] | To be cautious, it is always good practice to store chemical compounds protected from light. |
| pH | Melatonin shows stability over a wide pH range (1.2-12) for at least 48 hours at room temperature and 37°C.[3] | The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. |
| Oxidation | Melatonin itself is a potent antioxidant. The stability of this compound to oxidation has not been reported. | Exposure to air, especially for solutions stored at room temperature, may lead to degradation over time.[4] |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps to develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column, which is a common choice for separating nonpolar to moderately polar compounds.
-
Mobile Phase Selection:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent this compound peak from potential degradation products. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.
-
Oxidation: Treat this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound at 105°C.
-
Photodegradation: Expose the compound to UV light.
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Melatonin Receptor Signaling Pathway Antagonism by this compound.
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
How to improve the bioavailability of S-20928
Welcome to the technical support center for S-20928, a novel kinase inhibitor for oncology research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor of the novel oncogenic kinase, XYZ-kinase. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of XYZ-kinase, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. Due to its lipophilic nature, this compound often presents challenges in achieving optimal bioavailability.
Q2: What are the known causes of poor bioavailability for this compound?
Based on preclinical data, the primary factor contributing to the low bioavailability of this compound is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is dissolution rate-limited.[1][2]
Q3: What are the initial recommended formulation strategies to improve the oral bioavailability of this compound?
For a BCS Class II compound like this compound, the main goal is to enhance its solubility and dissolution rate.[1][2] Initial strategies to consider include particle size reduction and the use of enabling formulations.[3]
Troubleshooting Guide
Issue: Low and Variable In Vivo Exposure After Oral Administration
Possible Cause 1: Poor Dissolution in Gastrointestinal Fluids
-
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[2] Reducing the particle size of this compound can significantly improve its dissolution.[1][4]
-
Micronization: Aim for a particle size distribution of <10 µm.
-
Nanonization: For further enhancement, consider creating a nanosuspension with particle sizes between 200-600 nm.[4]
-
-
Formulation with Surfactants: Surfactants can improve the wetting of the hydrophobic this compound particles, which can, in turn, enhance the dissolution rate.[4][5]
-
Salt Formation: If this compound has ionizable groups, creating a salt form can dramatically increase its aqueous solubility and dissolution rate.[2][4]
-
Possible Cause 2: Inadequate Solubility at the Absorption Site
-
Troubleshooting Steps:
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can maintain the drug in a higher energy, more soluble amorphous state.[6] Polymers like PEG are often used in these formulations.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[2][6] These formulations present the drug in a solubilized state, which can enhance absorption and potentially bypass first-pass metabolism through lymphatic uptake.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[7]
-
Quantitative Data Summary
The following table summarizes the potential impact of various formulation strategies on the bioavailability of a model BCS Class II compound similar to this compound.
| Formulation Strategy | Key Parameter Modified | Expected Fold Increase in Oral Bioavailability (Relative to Unformulated Drug) |
| Micronization | Increased Surface Area | 2 - 5 |
| Nanosuspension | Drastically Increased Surface Area | 5 - 15 |
| Salt Formation | Increased Intrinsic Solubility | 2 - 20 (highly dependent on salt properties) |
| Amorphous Solid Dispersion | Increased Apparent Solubility | 5 - 25 |
| Lipid-Based Formulation (SMEDDS) | Pre-solubilized Drug | 10 - 50 |
Note: These values are illustrative and the actual improvement for this compound will depend on its specific physicochemical properties and the chosen excipients.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).
-
Place a known amount of the this compound formulation in a USP Dissolution Apparatus 2 (paddle apparatus).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.
-
Analyze the concentration of this compound in the aliquots using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Fast rodents (e.g., Sprague-Dawley rats) overnight.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and analyze its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
To determine absolute bioavailability, a separate cohort of animals should receive an intravenous (IV) dose of this compound. Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
How to improve the bioavailability of S-20928
Welcome to the technical support center for S-20928, a novel kinase inhibitor for oncology research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor of the novel oncogenic kinase, XYZ-kinase. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of XYZ-kinase, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. Due to its lipophilic nature, this compound often presents challenges in achieving optimal bioavailability.
Q2: What are the known causes of poor bioavailability for this compound?
Based on preclinical data, the primary factor contributing to the low bioavailability of this compound is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is dissolution rate-limited.[1][2]
Q3: What are the initial recommended formulation strategies to improve the oral bioavailability of this compound?
For a BCS Class II compound like this compound, the main goal is to enhance its solubility and dissolution rate.[1][2] Initial strategies to consider include particle size reduction and the use of enabling formulations.[3]
Troubleshooting Guide
Issue: Low and Variable In Vivo Exposure After Oral Administration
Possible Cause 1: Poor Dissolution in Gastrointestinal Fluids
-
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[2] Reducing the particle size of this compound can significantly improve its dissolution.[1][4]
-
Micronization: Aim for a particle size distribution of <10 µm.
-
Nanonization: For further enhancement, consider creating a nanosuspension with particle sizes between 200-600 nm.[4]
-
-
Formulation with Surfactants: Surfactants can improve the wetting of the hydrophobic this compound particles, which can, in turn, enhance the dissolution rate.[4][5]
-
Salt Formation: If this compound has ionizable groups, creating a salt form can dramatically increase its aqueous solubility and dissolution rate.[2][4]
-
Possible Cause 2: Inadequate Solubility at the Absorption Site
-
Troubleshooting Steps:
-
Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can maintain the drug in a higher energy, more soluble amorphous state.[6] Polymers like PEG are often used in these formulations.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[2][6] These formulations present the drug in a solubilized state, which can enhance absorption and potentially bypass first-pass metabolism through lymphatic uptake.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[7]
-
Quantitative Data Summary
The following table summarizes the potential impact of various formulation strategies on the bioavailability of a model BCS Class II compound similar to this compound.
| Formulation Strategy | Key Parameter Modified | Expected Fold Increase in Oral Bioavailability (Relative to Unformulated Drug) |
| Micronization | Increased Surface Area | 2 - 5 |
| Nanosuspension | Drastically Increased Surface Area | 5 - 15 |
| Salt Formation | Increased Intrinsic Solubility | 2 - 20 (highly dependent on salt properties) |
| Amorphous Solid Dispersion | Increased Apparent Solubility | 5 - 25 |
| Lipid-Based Formulation (SMEDDS) | Pre-solubilized Drug | 10 - 50 |
Note: These values are illustrative and the actual improvement for this compound will depend on its specific physicochemical properties and the chosen excipients.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).
-
Place a known amount of the this compound formulation in a USP Dissolution Apparatus 2 (paddle apparatus).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.
-
Analyze the concentration of this compound in the aliquots using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Fast rodents (e.g., Sprague-Dawley rats) overnight.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and analyze its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
To determine absolute bioavailability, a separate cohort of animals should receive an intravenous (IV) dose of this compound. Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Interpreting unexpected results with S-20928
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with S-20928, a potent and selective inhibitor of the novel XYZ signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the kinase domain of the protein "Kinase-X," a critical component of the XYZ signaling pathway. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, "Substrate-Y," thereby inhibiting the propagation of the signaling cascade. This pathway is implicated in cellular proliferation and survival.
Q2: What are the expected results of this compound treatment in vitro?
In cell-based assays, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Substrate-Y. This should correlate with a reduction in cell viability and an increase in apoptosis in cell lines where the XYZ pathway is constitutively active.
Q3: I am observing significant off-target effects at my working concentration. What could be the cause?
While this compound is designed for high selectivity, off-target effects can occur, particularly at higher concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. If off-target effects persist, consider the following:
-
Compound purity: Ensure the purity of your this compound stock.
-
Cell line integrity: Verify the identity and health of your cell line.
-
Alternative inhibitors: Compare the effects of this compound with other known inhibitors of the XYZ pathway to confirm the observed phenotype is pathway-specific.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant decrease in cell viability after this compound treatment.
This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for lack of effect on cell viability.
Issue 2: Increased phosphorylation of a downstream protein in a related pathway.
Unexpected activation of other signaling pathways can occur due to pathway crosstalk.
Caption: Potential crosstalk between the XYZ and ABC signaling pathways.
In this hypothetical scenario, Substrate-Y, when active, normally inhibits Kinase-A in the parallel ABC pathway. Inhibition of Kinase-X by this compound leads to reduced levels of phosphorylated Substrate-Y. This relieves the inhibition on Kinase-A, resulting in increased phosphorylation of Substrate-B.
Experimental Protocols
Western Blot for Phospho-Substrate-Y
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Substrate-Y and total Substrate-Y overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Cell Line A | Lung Adenocarcinoma | 50 | High expression of Kinase-X |
| Cell Line B | Breast Cancer | 250 | Moderate expression of Kinase-X |
| Cell Line C | Colorectal Cancer | > 1000 | Low expression of Kinase-X |
| Cell Line D | Lung Adenocarcinoma | 800 | Acquired resistance to this compound |
Interpreting unexpected results with S-20928
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with S-20928, a potent and selective inhibitor of the novel XYZ signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the kinase domain of the protein "Kinase-X," a critical component of the XYZ signaling pathway. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, "Substrate-Y," thereby inhibiting the propagation of the signaling cascade. This pathway is implicated in cellular proliferation and survival.
Q2: What are the expected results of this compound treatment in vitro?
In cell-based assays, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Substrate-Y. This should correlate with a reduction in cell viability and an increase in apoptosis in cell lines where the XYZ pathway is constitutively active.
Q3: I am observing significant off-target effects at my working concentration. What could be the cause?
While this compound is designed for high selectivity, off-target effects can occur, particularly at higher concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. If off-target effects persist, consider the following:
-
Compound purity: Ensure the purity of your this compound stock.
-
Cell line integrity: Verify the identity and health of your cell line.
-
Alternative inhibitors: Compare the effects of this compound with other known inhibitors of the XYZ pathway to confirm the observed phenotype is pathway-specific.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant decrease in cell viability after this compound treatment.
This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for lack of effect on cell viability.
Issue 2: Increased phosphorylation of a downstream protein in a related pathway.
Unexpected activation of other signaling pathways can occur due to pathway crosstalk.
Caption: Potential crosstalk between the XYZ and ABC signaling pathways.
In this hypothetical scenario, Substrate-Y, when active, normally inhibits Kinase-A in the parallel ABC pathway. Inhibition of Kinase-X by this compound leads to reduced levels of phosphorylated Substrate-Y. This relieves the inhibition on Kinase-A, resulting in increased phosphorylation of Substrate-B.
Experimental Protocols
Western Blot for Phospho-Substrate-Y
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Substrate-Y and total Substrate-Y overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Cell Line A | Lung Adenocarcinoma | 50 | High expression of Kinase-X |
| Cell Line B | Breast Cancer | 250 | Moderate expression of Kinase-X |
| Cell Line C | Colorectal Cancer | > 1000 | Low expression of Kinase-X |
| Cell Line D | Lung Adenocarcinoma | 800 | Acquired resistance to this compound |
Technical Support Center: S-20928 Vehicle Control Selection
Important Notice: Initial searches for "S-20928" did not yield specific information on a commercially available vehicle control or scientific compound with this designation. The information provided below is based on general principles and best practices for vehicle control selection in experimental research. Researchers using a compound designated "this compound" internally should validate these recommendations against their specific experimental context and the known properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a vehicle control in our experiments with this compound?
A vehicle control is essential to distinguish the pharmacological effects of the investigational compound (this compound) from any potential effects of the solvent or carrier (the vehicle) used to dissolve and administer it. This ensures that observed outcomes are directly attributable to this compound and not the delivery agent.
Q2: How do we select an appropriate vehicle for this compound?
The selection of a suitable vehicle for this compound depends on several factors:
-
Solubility: this compound must be fully soluble and stable in the chosen vehicle at the desired concentration.
-
Biocompatibility: The vehicle should be non-toxic and have minimal biological effects on its own in the experimental model.
-
Route of Administration: The vehicle must be appropriate for the intended route of administration (e.g., intravenous, oral, topical).
-
Experimental Model: The chosen vehicle should not interfere with the biological system or assays being used.
Commonly used vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and various oils. The ideal vehicle is the simplest one that can effectively deliver the compound without introducing confounding variables.
Q3: We are observing unexpected effects in our vehicle control group. What could be the cause?
Unexpected effects in a vehicle control group can stem from several sources:
-
Vehicle-Induced Biological Activity: The vehicle itself may have intrinsic biological effects. For example, high concentrations of DMSO can induce cellular stress or differentiation.
-
Contamination: The vehicle may be contaminated with endotoxins or other biologically active substances.
-
Improper Preparation or Storage: Incorrect pH, osmolarity, or degradation of the vehicle during storage can lead to spurious effects.
-
Interaction with the Experimental System: The vehicle might interact with components of the cell culture media or other aspects of the experimental setup.
It is crucial to thoroughly characterize the effects of the vehicle alone in your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor solubility of this compound in the selected vehicle. | The vehicle may not be optimal for the physicochemical properties of this compound. | - Attempt to improve solubility by adjusting the pH or using a co-solvent. - Consider alternative, biocompatible vehicles. - If using a stock solution in a solvent like DMSO, ensure the final concentration in the assay medium is low enough to maintain solubility and minimize toxicity. |
| High background signal or variability in assays with the vehicle control. | - The vehicle may be interfering with the assay components. - The vehicle may be causing cellular stress, leading to inconsistent responses. | - Run a vehicle-only control in the assay to assess for direct interference. - Test a range of vehicle concentrations to identify a non-interfering level. - Ensure thorough mixing and consistent application of the vehicle across all wells or animals. |
| Inconsistent results between experimental batches using the same vehicle. | - Variability in vehicle preparation. - Degradation of the vehicle or this compound over time. | - Prepare fresh vehicle for each experiment using a standardized protocol. - Store the vehicle and this compound stock solutions under appropriate, validated conditions. - Perform quality control checks on each new batch of vehicle. |
| Toxicity observed in the vehicle control group. | The concentration of the vehicle (e.g., DMSO, ethanol) may be too high. | - Perform a dose-response curve for the vehicle alone to determine its toxicity threshold in your model. - Reduce the final concentration of the vehicle in the experiment to a non-toxic level. |
Experimental Protocols
Protocol 1: Determining the Optimal Vehicle for this compound
-
Solubility Testing:
-
Prepare small-scale test solutions of this compound at the highest desired concentration in a panel of candidate vehicles (e.g., saline, PBS, 5% DMSO in saline, corn oil).
-
Vortex and visually inspect for complete dissolution.
-
Incubate at the experimental temperature and observe for precipitation over time.
-
-
Vehicle Biocompatibility Assay:
-
Culture cells or treat animals with the candidate vehicles alone at the concentrations that will be used in the main experiment.
-
Assess key health indicators (e.g., cell viability, animal body weight, general behavior) over the experimental time course.
-
Select the vehicle that demonstrates the highest solubility for this compound and the lowest biological impact.
-
Protocol 2: Standard Experimental Workflow with this compound and Vehicle Control
This workflow outlines the essential comparison groups for a typical in vitro experiment.
Caption: Basic experimental workflow including essential control groups.
Signaling Pathway Considerations
Without specific information on the target of this compound, a generic signaling pathway diagram is provided below to illustrate how a vehicle control is positioned relative to a hypothetical drug's mechanism of action. The vehicle control should not perturb this pathway.
Caption: Role of vehicle control in a hypothetical signaling pathway.
Technical Support Center: S-20928 Vehicle Control Selection
Important Notice: Initial searches for "S-20928" did not yield specific information on a commercially available vehicle control or scientific compound with this designation. The information provided below is based on general principles and best practices for vehicle control selection in experimental research. Researchers using a compound designated "this compound" internally should validate these recommendations against their specific experimental context and the known properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a vehicle control in our experiments with this compound?
A vehicle control is essential to distinguish the pharmacological effects of the investigational compound (this compound) from any potential effects of the solvent or carrier (the vehicle) used to dissolve and administer it. This ensures that observed outcomes are directly attributable to this compound and not the delivery agent.
Q2: How do we select an appropriate vehicle for this compound?
The selection of a suitable vehicle for this compound depends on several factors:
-
Solubility: this compound must be fully soluble and stable in the chosen vehicle at the desired concentration.
-
Biocompatibility: The vehicle should be non-toxic and have minimal biological effects on its own in the experimental model.
-
Route of Administration: The vehicle must be appropriate for the intended route of administration (e.g., intravenous, oral, topical).
-
Experimental Model: The chosen vehicle should not interfere with the biological system or assays being used.
Commonly used vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and various oils. The ideal vehicle is the simplest one that can effectively deliver the compound without introducing confounding variables.
Q3: We are observing unexpected effects in our vehicle control group. What could be the cause?
Unexpected effects in a vehicle control group can stem from several sources:
-
Vehicle-Induced Biological Activity: The vehicle itself may have intrinsic biological effects. For example, high concentrations of DMSO can induce cellular stress or differentiation.
-
Contamination: The vehicle may be contaminated with endotoxins or other biologically active substances.
-
Improper Preparation or Storage: Incorrect pH, osmolarity, or degradation of the vehicle during storage can lead to spurious effects.
-
Interaction with the Experimental System: The vehicle might interact with components of the cell culture media or other aspects of the experimental setup.
It is crucial to thoroughly characterize the effects of the vehicle alone in your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor solubility of this compound in the selected vehicle. | The vehicle may not be optimal for the physicochemical properties of this compound. | - Attempt to improve solubility by adjusting the pH or using a co-solvent. - Consider alternative, biocompatible vehicles. - If using a stock solution in a solvent like DMSO, ensure the final concentration in the assay medium is low enough to maintain solubility and minimize toxicity. |
| High background signal or variability in assays with the vehicle control. | - The vehicle may be interfering with the assay components. - The vehicle may be causing cellular stress, leading to inconsistent responses. | - Run a vehicle-only control in the assay to assess for direct interference. - Test a range of vehicle concentrations to identify a non-interfering level. - Ensure thorough mixing and consistent application of the vehicle across all wells or animals. |
| Inconsistent results between experimental batches using the same vehicle. | - Variability in vehicle preparation. - Degradation of the vehicle or this compound over time. | - Prepare fresh vehicle for each experiment using a standardized protocol. - Store the vehicle and this compound stock solutions under appropriate, validated conditions. - Perform quality control checks on each new batch of vehicle. |
| Toxicity observed in the vehicle control group. | The concentration of the vehicle (e.g., DMSO, ethanol) may be too high. | - Perform a dose-response curve for the vehicle alone to determine its toxicity threshold in your model. - Reduce the final concentration of the vehicle in the experiment to a non-toxic level. |
Experimental Protocols
Protocol 1: Determining the Optimal Vehicle for this compound
-
Solubility Testing:
-
Prepare small-scale test solutions of this compound at the highest desired concentration in a panel of candidate vehicles (e.g., saline, PBS, 5% DMSO in saline, corn oil).
-
Vortex and visually inspect for complete dissolution.
-
Incubate at the experimental temperature and observe for precipitation over time.
-
-
Vehicle Biocompatibility Assay:
-
Culture cells or treat animals with the candidate vehicles alone at the concentrations that will be used in the main experiment.
-
Assess key health indicators (e.g., cell viability, animal body weight, general behavior) over the experimental time course.
-
Select the vehicle that demonstrates the highest solubility for this compound and the lowest biological impact.
-
Protocol 2: Standard Experimental Workflow with this compound and Vehicle Control
This workflow outlines the essential comparison groups for a typical in vitro experiment.
Caption: Basic experimental workflow including essential control groups.
Signaling Pathway Considerations
Without specific information on the target of this compound, a generic signaling pathway diagram is provided below to illustrate how a vehicle control is positioned relative to a hypothetical drug's mechanism of action. The vehicle control should not perturb this pathway.
Caption: Role of vehicle control in a hypothetical signaling pathway.
Minimizing S-20928 toxicity in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-cancer compound S-20928. Our goal is to help you minimize toxicity and ensure reliable, reproducible results in your cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is an investigational small molecule inhibitor designed to selectively target and induce apoptosis in cancer cells. Its primary mechanism is the activation of the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins, leading to the cleavage of caspase-9 and subsequent activation of the executioner caspase-3.
2. What are the common off-target effects observed with this compound?
While this compound is designed for targeted apoptosis induction, some off-target activity has been noted, particularly at higher concentrations. The most frequently reported off-target effect is the unintended activation of the MAPK/ERK signaling pathway in certain cell types. This can lead to increased cell proliferation and potentially confound experimental results.
3. What is the recommended solvent and storage condition for this compound?
This compound is most soluble in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should not exceed 0.5% v/v to avoid solvent-induced cytotoxicity.[1]
4. How can I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is highly cell line-dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a dose-response curve is between 0.1 µM and 100 µM.
Troubleshooting Guides
Problem 1: High levels of cell death in control (vehicle-treated) group.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1]
-
Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5% v/v.[1] Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as improper media formulation, serum concentration, or incubation conditions can stress cells and make them more susceptible to any treatment.[2]
-
Solution: Carefully review and optimize your cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Passage Number. Cell characteristics can change over multiple passages.
-
Solution: Use cells within a consistent and defined passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent Treatment Time. The duration of this compound exposure can significantly impact the outcome.
-
Solution: Standardize the incubation time with this compound across all experiments. For initial characterization, a time-course experiment is recommended.
-
-
Possible Cause 3: Instability of this compound in Culture Media. The compound may degrade over time in the culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Problem 3: Unexpected increase in cell proliferation at certain concentrations.
-
Possible Cause: Off-Target Activation of Proliferative Pathways. this compound may be activating the MAPK/ERK pathway at specific concentrations, leading to cell proliferation that masks its apoptotic effects.
-
Solution:
-
Western Blot Analysis: Perform a western blot to check for the phosphorylation of ERK1/2 (p-ERK1/2) in cells treated with various concentrations of this compound.
-
Co-treatment with a MEK inhibitor: Consider co-treating cells with a known MEK inhibitor (e.g., U0126) to block the MAPK/ERK pathway and assess if this restores the expected apoptotic effect of this compound.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| HepG2 | Hepatocellular Carcinoma | 25.6 |
Table 2: Effect of this compound on Caspase-3 Activity and ERK Phosphorylation
| Cell Line | This compound Conc. (µM) | Relative Caspase-3 Activity (Fold Change) | Relative p-ERK1/2 Levels (Fold Change) |
| MCF-7 | 0 (Vehicle) | 1.0 | 1.0 |
| 5 | 4.2 | 1.1 | |
| 20 | 2.1 | 3.5 | |
| A549 | 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 3.5 | 1.3 | |
| 40 | 1.8 | 4.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK1/2 and Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Intended apoptotic signaling pathway of this compound.
Caption: Off-target MAPK/ERK pathway activation by this compound.
Caption: Troubleshooting workflow for unexpected cell proliferation.
References
Minimizing S-20928 toxicity in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-cancer compound S-20928. Our goal is to help you minimize toxicity and ensure reliable, reproducible results in your cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is an investigational small molecule inhibitor designed to selectively target and induce apoptosis in cancer cells. Its primary mechanism is the activation of the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins, leading to the cleavage of caspase-9 and subsequent activation of the executioner caspase-3.
2. What are the common off-target effects observed with this compound?
While this compound is designed for targeted apoptosis induction, some off-target activity has been noted, particularly at higher concentrations. The most frequently reported off-target effect is the unintended activation of the MAPK/ERK signaling pathway in certain cell types. This can lead to increased cell proliferation and potentially confound experimental results.
3. What is the recommended solvent and storage condition for this compound?
This compound is most soluble in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should not exceed 0.5% v/v to avoid solvent-induced cytotoxicity.[1]
4. How can I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is highly cell line-dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a dose-response curve is between 0.1 µM and 100 µM.
Troubleshooting Guides
Problem 1: High levels of cell death in control (vehicle-treated) group.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1]
-
Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5% v/v.[1] Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as improper media formulation, serum concentration, or incubation conditions can stress cells and make them more susceptible to any treatment.[2]
-
Solution: Carefully review and optimize your cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Passage Number. Cell characteristics can change over multiple passages.
-
Solution: Use cells within a consistent and defined passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent Treatment Time. The duration of this compound exposure can significantly impact the outcome.
-
Solution: Standardize the incubation time with this compound across all experiments. For initial characterization, a time-course experiment is recommended.
-
-
Possible Cause 3: Instability of this compound in Culture Media. The compound may degrade over time in the culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Problem 3: Unexpected increase in cell proliferation at certain concentrations.
-
Possible Cause: Off-Target Activation of Proliferative Pathways. this compound may be activating the MAPK/ERK pathway at specific concentrations, leading to cell proliferation that masks its apoptotic effects.
-
Solution:
-
Western Blot Analysis: Perform a western blot to check for the phosphorylation of ERK1/2 (p-ERK1/2) in cells treated with various concentrations of this compound.
-
Co-treatment with a MEK inhibitor: Consider co-treating cells with a known MEK inhibitor (e.g., U0126) to block the MAPK/ERK pathway and assess if this restores the expected apoptotic effect of this compound.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| HepG2 | Hepatocellular Carcinoma | 25.6 |
Table 2: Effect of this compound on Caspase-3 Activity and ERK Phosphorylation
| Cell Line | This compound Conc. (µM) | Relative Caspase-3 Activity (Fold Change) | Relative p-ERK1/2 Levels (Fold Change) |
| MCF-7 | 0 (Vehicle) | 1.0 | 1.0 |
| 5 | 4.2 | 1.1 | |
| 20 | 2.1 | 3.5 | |
| A549 | 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 3.5 | 1.3 | |
| 40 | 1.8 | 4.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK1/2 and Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Intended apoptotic signaling pathway of this compound.
Caption: Off-target MAPK/ERK pathway activation by this compound.
Caption: Troubleshooting workflow for unexpected cell proliferation.
References
Validating S-20928 activity in a new experimental setup
Welcome to the technical support center for S-20928. This resource provides guidance on validating the activity of this compound in your experimental setup. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the first step to validate the activity of this compound in our system?
A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific assay. This will establish the effective concentration range for your future experiments. It is recommended to start with a broad range of concentrations and then narrow it down to get a more precise IC50 value.
Q2: How can I be sure that this compound is directly targeting my protein of interest?
A2: Direct target engagement can be confirmed using biochemical assays with purified proteins.[1] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can verify the physical interaction between this compound and its intended target. Additionally, performing counter-screens against related proteins can help assess the selectivity of the inhibitor.[2]
Q3: What are the key differences between a biochemical assay and a cell-based assay for validating this compound?
A3: Biochemical assays utilize purified components to directly measure the effect of this compound on its target protein in a controlled, in vitro environment.[1] In contrast, cell-based assays evaluate the compound's activity within a biological context, providing insights into its effects on cellular pathways, cell growth, and survival.[1] Both are crucial for a comprehensive understanding of this compound's function.
Experimental Protocols
Biochemical Assay: Kinase Activity Measurement
This protocol is designed to directly measure the inhibitory activity of this compound on its purified kinase target.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of this compound in DMSO.
-
Inhibitor Dilution : Create a serial dilution of this compound in the reaction buffer.
-
Kinase Reaction : In a 96-well plate, add the purified kinase, the peptide substrate, and the this compound dilutions.
-
Initiate Reaction : Add ATP to initiate the kinase reaction.
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Use a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method to measure kinase activity.[1]
-
Data Analysis : Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol determines the effect of this compound on the viability of a cancer cell line with a known activated signaling pathway.[1]
-
Cell Culture : Plate the selected cancer cell line in 96-well plates and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment : Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the treated cells for a predetermined period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Example IC50 Data for this compound in Biochemical Assays
| Target Kinase | IC50 (nM) |
| Target X | 15 |
| Related Kinase A | 150 |
| Related Kinase B | > 10,000 |
Table 2: Example GI50 Data for this compound in Cell-Based Assays
| Cell Line | Pathway Status | GI50 (µM) |
| Cell Line 1 | Pathway Activated | 0.5 |
| Cell Line 2 | Pathway Inactive | > 50 |
Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Reagent Stability : Ensure that this compound stock solutions are properly stored and have not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions : Variations in incubation times, temperatures, or reagent concentrations can affect the results. Maintain consistent experimental conditions.
-
Cell Passage Number : In cell-based assays, high passage numbers can lead to phenotypic drift. Use cells within a defined passage range.
-
Pipetting Errors : Ensure accurate pipetting, especially for serial dilutions.
Q2: this compound shows high potency in the biochemical assay but weak activity in my cell-based assay. Why?
A2: This discrepancy is common and can be due to:
-
Cell Permeability : this compound may have poor cell membrane permeability.
-
Efflux Pumps : The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Cellular Metabolism : this compound could be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects : In the complex cellular environment, other pathways might compensate for the inhibition of the intended target.
Q3: I am observing significant cell death even at low concentrations of this compound. How can I determine if this is due to off-target toxicity?
A3: To investigate potential off-target toxicity, consider the following:
-
Control Cell Lines : Test this compound on a control cell line that does not express the target protein or has an inactive signaling pathway.
-
Rescue Experiments : If possible, perform a rescue experiment by overexpressing a downstream effector to see if it can reverse the toxic effects.
-
Selectivity Profiling : Test this compound against a panel of unrelated targets to identify potential off-target interactions.
Visualizations
References
Validating S-20928 activity in a new experimental setup
Welcome to the technical support center for S-20928. This resource provides guidance on validating the activity of this compound in your experimental setup. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the first step to validate the activity of this compound in our system?
A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific assay. This will establish the effective concentration range for your future experiments. It is recommended to start with a broad range of concentrations and then narrow it down to get a more precise IC50 value.
Q2: How can I be sure that this compound is directly targeting my protein of interest?
A2: Direct target engagement can be confirmed using biochemical assays with purified proteins.[1] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can verify the physical interaction between this compound and its intended target. Additionally, performing counter-screens against related proteins can help assess the selectivity of the inhibitor.[2]
Q3: What are the key differences between a biochemical assay and a cell-based assay for validating this compound?
A3: Biochemical assays utilize purified components to directly measure the effect of this compound on its target protein in a controlled, in vitro environment.[1] In contrast, cell-based assays evaluate the compound's activity within a biological context, providing insights into its effects on cellular pathways, cell growth, and survival.[1] Both are crucial for a comprehensive understanding of this compound's function.
Experimental Protocols
Biochemical Assay: Kinase Activity Measurement
This protocol is designed to directly measure the inhibitory activity of this compound on its purified kinase target.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of this compound in DMSO.
-
Inhibitor Dilution : Create a serial dilution of this compound in the reaction buffer.
-
Kinase Reaction : In a 96-well plate, add the purified kinase, the peptide substrate, and the this compound dilutions.
-
Initiate Reaction : Add ATP to initiate the kinase reaction.
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Use a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method to measure kinase activity.[1]
-
Data Analysis : Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol determines the effect of this compound on the viability of a cancer cell line with a known activated signaling pathway.[1]
-
Cell Culture : Plate the selected cancer cell line in 96-well plates and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment : Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the treated cells for a predetermined period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Example IC50 Data for this compound in Biochemical Assays
| Target Kinase | IC50 (nM) |
| Target X | 15 |
| Related Kinase A | 150 |
| Related Kinase B | > 10,000 |
Table 2: Example GI50 Data for this compound in Cell-Based Assays
| Cell Line | Pathway Status | GI50 (µM) |
| Cell Line 1 | Pathway Activated | 0.5 |
| Cell Line 2 | Pathway Inactive | > 50 |
Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Reagent Stability : Ensure that this compound stock solutions are properly stored and have not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions : Variations in incubation times, temperatures, or reagent concentrations can affect the results. Maintain consistent experimental conditions.
-
Cell Passage Number : In cell-based assays, high passage numbers can lead to phenotypic drift. Use cells within a defined passage range.
-
Pipetting Errors : Ensure accurate pipetting, especially for serial dilutions.
Q2: this compound shows high potency in the biochemical assay but weak activity in my cell-based assay. Why?
A2: This discrepancy is common and can be due to:
-
Cell Permeability : this compound may have poor cell membrane permeability.
-
Efflux Pumps : The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Cellular Metabolism : this compound could be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects : In the complex cellular environment, other pathways might compensate for the inhibition of the intended target.
Q3: I am observing significant cell death even at low concentrations of this compound. How can I determine if this is due to off-target toxicity?
A3: To investigate potential off-target toxicity, consider the following:
-
Control Cell Lines : Test this compound on a control cell line that does not express the target protein or has an inactive signaling pathway.
-
Rescue Experiments : If possible, perform a rescue experiment by overexpressing a downstream effector to see if it can reverse the toxic effects.
-
Selectivity Profiling : Test this compound against a panel of unrelated targets to identify potential off-target interactions.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis of S-20928 and Luzindole as Melatonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two prominent melatonin receptor ligands: S-20928 and Luzindole. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies on the melatonergic system. This analysis is based on a comprehensive review of available experimental data.
Overview and Mechanism of Action
Both this compound and Luzindole are synthetic ligands that interact with melatonin receptors, primarily the MT1 and MT2 subtypes, which are G-protein coupled receptors (GPCRs). However, their pharmacological profiles exhibit distinct differences.
This compound (N-[2-(1-naphthyl)ethyl]cyclobutyl carboxamide) is characterized as a melatonin receptor antagonist with partial agonist activity, particularly at the MT2 receptor .[1] At high doses, it can block the effects of melatonin on receptor density, while at lower doses, it may exhibit some agonist-like effects.[1]
Luzindole (N-acetyl-2-benzyltryptamine) is a well-established competitive melatonin receptor antagonist .[2] It displays a notable selectivity for the MT2 receptor over the MT1 receptor.[3][4] While primarily acting as an antagonist, some studies suggest that under certain conditions, Luzindole may exhibit partial agonist activity at the MT2 receptor.[5]
Quantitative Comparison of Binding Affinity and Functional Efficacy
The following tables summarize the key quantitative parameters for this compound and Luzindole based on published experimental data. It is important to note that values may vary between different studies and experimental conditions.
Table 1: Melatonin Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| This compound | MT1 | 53.7 (pKi = 7.27) | Human recombinant (CHO cells) | [6] |
| MT2 | 22.4 (pKi = 7.65) | Human recombinant (CHO cells) | [6] | |
| Luzindole | MT1 | 158 - 603 | Human recombinant | [4][7] |
| MT2 | 7.3 - 45 | Human recombinant | [4][7] |
Table 2: Functional Efficacy (IC50/EC50)
| Compound | Assay | Receptor Subtype | IC50/EC50 (µM) | Functional Effect | Reference |
| This compound | cAMP Inhibition | MT1 | - | Antagonist | [1] |
| cAMP Inhibition | MT2 | - | Partial Agonist | [1][5] | |
| Luzindole | Melatonin-induced pigment aggregation inhibition | Melatonin Receptors | 2.1 | Antagonist | [7] |
| Melatonin-induced inhibition of dopamine release | Presynaptic Melatonin Receptors (Rabbit Retina) | KB = 0.02 | Antagonist | [2] | |
| cAMP Inhibition | MT1 | - | Antagonist | [5] | |
| cAMP Inhibition | MT2 | - | Partial Agonist/Antagonist | [5] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Figure 1: Workflow for a radioligand competition binding assay.
Detailed Steps:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding:
-
In a multi-well plate, a constant concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or Luzindole) are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist like melatonin.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or partial agonist by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (camp).
Workflow:
Figure 2: Workflow for a forskolin-stimulated cAMP accumulation assay.
Detailed Steps:
-
Cell Culture:
-
Cells expressing the melatonin receptor of interest (MT1 or MT2) are seeded into 96-well or 384-well plates and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
For antagonist testing, cells are pre-incubated with various concentrations of the test compound (this compound or Luzindole) for a short period.
-
Forskolin, an adenylyl cyclase activator, is then added to all wells (except the basal control) to stimulate cAMP production. For agonist testing, the test compound is added without forskolin.
-
The plates are incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined from the standard curve.
-
For agonists, the data are plotted as cAMP concentration versus the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, the data are plotted as the inhibition of forskolin-stimulated cAMP production versus the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways
Melatonin receptors primarily couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, they can also modulate other signaling cascades.
Figure 3: Simplified signaling pathways of melatonin receptors.
Pathway Description:
-
Canonical Pathway (Gi/o-coupled): Both MT1 and MT2 receptors couple to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. This compound and Luzindole act as antagonists at the MT1 receptor, blocking this pathway. At the MT2 receptor, this compound exhibits partial agonism, leading to a submaximal inhibition of adenylyl cyclase, while Luzindole primarily acts as an antagonist.
-
Alternative Pathways (Gq/11-coupled and others): The MT1 receptor can also couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC). Both PKA and PKC can modulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
Summary and Conclusion
This compound and Luzindole are valuable pharmacological tools for investigating the roles of melatonin receptors. Their distinct profiles make them suitable for different experimental questions.
-
Luzindole is a potent and selective MT2 receptor antagonist and is the compound of choice for studies aiming to block MT2 receptor function. Its antagonist activity at MT1 is less potent.
-
This compound presents a more complex profile as a mixed antagonist/partial agonist . Its antagonist action at MT1 and partial agonist activity at MT2 can be leveraged to dissect the specific contributions of each receptor subtype to a physiological response.
The choice between this compound and Luzindole will depend on the specific research question, the receptor subtype of interest, and the desired pharmacological effect (complete blockade versus partial activation). The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting studies utilizing these important melatonin receptor ligands.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Luzindole (N-0774), melatonin receptor antagonist (CAS 117946-91-5) | Abcam [abcam.com]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of S-20928 and Luzindole as Melatonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two prominent melatonin receptor ligands: S-20928 and Luzindole. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies on the melatonergic system. This analysis is based on a comprehensive review of available experimental data.
Overview and Mechanism of Action
Both this compound and Luzindole are synthetic ligands that interact with melatonin receptors, primarily the MT1 and MT2 subtypes, which are G-protein coupled receptors (GPCRs). However, their pharmacological profiles exhibit distinct differences.
This compound (N-[2-(1-naphthyl)ethyl]cyclobutyl carboxamide) is characterized as a melatonin receptor antagonist with partial agonist activity, particularly at the MT2 receptor .[1] At high doses, it can block the effects of melatonin on receptor density, while at lower doses, it may exhibit some agonist-like effects.[1]
Luzindole (N-acetyl-2-benzyltryptamine) is a well-established competitive melatonin receptor antagonist .[2] It displays a notable selectivity for the MT2 receptor over the MT1 receptor.[3][4] While primarily acting as an antagonist, some studies suggest that under certain conditions, Luzindole may exhibit partial agonist activity at the MT2 receptor.[5]
Quantitative Comparison of Binding Affinity and Functional Efficacy
The following tables summarize the key quantitative parameters for this compound and Luzindole based on published experimental data. It is important to note that values may vary between different studies and experimental conditions.
Table 1: Melatonin Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| This compound | MT1 | 53.7 (pKi = 7.27) | Human recombinant (CHO cells) | [6] |
| MT2 | 22.4 (pKi = 7.65) | Human recombinant (CHO cells) | [6] | |
| Luzindole | MT1 | 158 - 603 | Human recombinant | [4][7] |
| MT2 | 7.3 - 45 | Human recombinant | [4][7] |
Table 2: Functional Efficacy (IC50/EC50)
| Compound | Assay | Receptor Subtype | IC50/EC50 (µM) | Functional Effect | Reference |
| This compound | cAMP Inhibition | MT1 | - | Antagonist | [1] |
| cAMP Inhibition | MT2 | - | Partial Agonist | [1][5] | |
| Luzindole | Melatonin-induced pigment aggregation inhibition | Melatonin Receptors | 2.1 | Antagonist | [7] |
| Melatonin-induced inhibition of dopamine release | Presynaptic Melatonin Receptors (Rabbit Retina) | KB = 0.02 | Antagonist | [2] | |
| cAMP Inhibition | MT1 | - | Antagonist | [5] | |
| cAMP Inhibition | MT2 | - | Partial Agonist/Antagonist | [5] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Figure 1: Workflow for a radioligand competition binding assay.
Detailed Steps:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding:
-
In a multi-well plate, a constant concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or Luzindole) are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist like melatonin.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or partial agonist by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (camp).
Workflow:
Figure 2: Workflow for a forskolin-stimulated cAMP accumulation assay.
Detailed Steps:
-
Cell Culture:
-
Cells expressing the melatonin receptor of interest (MT1 or MT2) are seeded into 96-well or 384-well plates and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
For antagonist testing, cells are pre-incubated with various concentrations of the test compound (this compound or Luzindole) for a short period.
-
Forskolin, an adenylyl cyclase activator, is then added to all wells (except the basal control) to stimulate cAMP production. For agonist testing, the test compound is added without forskolin.
-
The plates are incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined from the standard curve.
-
For agonists, the data are plotted as cAMP concentration versus the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, the data are plotted as the inhibition of forskolin-stimulated cAMP production versus the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways
Melatonin receptors primarily couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, they can also modulate other signaling cascades.
Figure 3: Simplified signaling pathways of melatonin receptors.
Pathway Description:
-
Canonical Pathway (Gi/o-coupled): Both MT1 and MT2 receptors couple to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. This compound and Luzindole act as antagonists at the MT1 receptor, blocking this pathway. At the MT2 receptor, this compound exhibits partial agonism, leading to a submaximal inhibition of adenylyl cyclase, while Luzindole primarily acts as an antagonist.
-
Alternative Pathways (Gq/11-coupled and others): The MT1 receptor can also couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC). Both PKA and PKC can modulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
Summary and Conclusion
This compound and Luzindole are valuable pharmacological tools for investigating the roles of melatonin receptors. Their distinct profiles make them suitable for different experimental questions.
-
Luzindole is a potent and selective MT2 receptor antagonist and is the compound of choice for studies aiming to block MT2 receptor function. Its antagonist activity at MT1 is less potent.
-
This compound presents a more complex profile as a mixed antagonist/partial agonist . Its antagonist action at MT1 and partial agonist activity at MT2 can be leveraged to dissect the specific contributions of each receptor subtype to a physiological response.
The choice between this compound and Luzindole will depend on the specific research question, the receptor subtype of interest, and the desired pharmacological effect (complete blockade versus partial activation). The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting studies utilizing these important melatonin receptor ligands.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Luzindole (N-0774), melatonin receptor antagonist (CAS 117946-91-5) | Abcam [abcam.com]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
S-20928: A Critical Evaluation as a Negative Control in Melatonin Studies
For researchers in pharmacology, neuroscience, and drug development, the use of appropriate controls is paramount to the validity of experimental findings. In the study of melatonin receptors (MT1 and MT2), the selection of a reliable negative control is crucial for dissecting the specific effects of melatonin and its analogs. This guide provides a comprehensive comparison of S-20928, a putative melatonin receptor antagonist, with other relevant compounds, supported by experimental data and detailed protocols to aid researchers in their experimental design.
Introduction to this compound
This compound, chemically known as N-[2-(1-naphthyl)ethyl]cyclobutyl carboxamide, has been investigated as a potential antagonist of melatonin receptors. Its utility as a negative control is predicated on its ability to bind to the receptors without eliciting a significant downstream signaling cascade, thereby allowing researchers to distinguish between receptor-mediated effects and non-specific actions of other compounds. However, experimental evidence suggests a more complex pharmacological profile, including potential partial agonism, which must be carefully considered.
Comparative Pharmacological Data
The efficacy of this compound as a negative control can be best understood by comparing its binding affinity and functional activity with that of the endogenous agonist, melatonin, and a well-established antagonist, luzindole.
| Compound | Receptor Subtype | pKi (G-protein coupled) | pKi (G-protein uncoupled) | Functional Activity |
| Melatonin | hMT1 | ~10.0 | ~9.0 | Full Agonist |
| hMT2 | ~9.5 | ~8.8 | Full Agonist | |
| This compound | hMT1 | 7.27 ± 0.26 | 7.10 ± 0.08 | Weak Partial Agonist |
| hMT2 | 7.65 ± 0.28 | 7.05 ± 0.25 | Partial Agonist | |
| Luzindole | hMT1 | ~7.5 | - | Antagonist |
| hMT2 | ~8.5 | - | Antagonist | |
| S-20098 (Agonist) | hMT1 | ~9.0 | - | Full Agonist |
| hMT2 | ~9.2 | - | Full Agonist |
pKi values are presented as the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources.
Functional Characterization of this compound
Studies have shown that this compound's functional activity is not purely antagonistic. In functional assays, such as those measuring cAMP levels, this compound has been observed to act as a weak partial agonist at the MT1 receptor and a more pronounced partial agonist at the MT2 receptor[1]. At low doses (e.g., 1 mg/kg in vivo), it may appear ineffective, while at higher doses (e.g., 10 mg/kg in vivo), it can block the effects of melatonin but also induce a decrease in receptor binding capacity, a characteristic that can be associated with partial agonism[2]. This is a critical consideration, as a true negative control should be devoid of intrinsic activity.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors using a competitive binding assay with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells)
-
2-[¹²⁵I]-iodomelatonin (Radioligand)
-
This compound (Test compound)
-
Melatonin (Reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., 50-100 pM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled melatonin, e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay to Assess Intrinsic Activity
This protocol measures the effect of this compound on the inhibition of forskolin-stimulated cAMP production, a hallmark of MT1 and MT2 receptor activation (which are Gi-coupled).
Materials:
-
Cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells)
-
This compound (Test compound)
-
Melatonin (Positive control agonist)
-
Forskolin (Adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation (for antagonist mode): To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding the agonist.
-
Stimulation:
-
Agonist mode: Add varying concentrations of this compound to the cells.
-
Antagonist mode: After pre-incubation with this compound, add a fixed concentration of melatonin (e.g., EC₈₀).
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the logarithm of the this compound concentration to determine its EC₅₀ and maximal effect (Emax) relative to melatonin. A non-zero Emax indicates agonist activity.
-
Antagonist mode: Plot the inhibition of the melatonin response against the logarithm of the this compound concentration to determine its IC₅₀ and inhibitory constant (Kb).
-
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow.
Caption: Melatonin receptor signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Conclusion and Recommendations
While this compound binds to melatonin receptors and can act as an antagonist, its characterization as a partial agonist, particularly at the MT2 receptor, complicates its use as a straightforward negative control. Researchers should be aware that at certain concentrations, this compound may elicit a partial cellular response, which could be misinterpreted as a lack of effect of a co-administered agonist or as a baseline receptor activity.
For studies requiring a compound with minimal to no intrinsic activity, the classical antagonist luzindole may be a more appropriate choice, especially when investigating MT2 receptor-mediated effects due to its higher affinity for this subtype. However, luzindole also has its own off-target effects that need to be considered.
Ultimately, the choice of a negative control depends on the specific experimental question. If the goal is to block the effect of a melatonin agonist, this compound can be used, but its potential partial agonist activity must be acknowledged and controlled for. For instance, the intrinsic activity of this compound alone should be determined in the experimental system. For studies aiming to establish a true baseline of no receptor activation, a compound with proven, complete lack of efficacy is preferable. Careful dose-response experiments are essential to correctly interpret the data when using this compound or any other pharmacological tool.
References
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of two melatonin analogues, S-20098 and this compound, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
S-20928: A Critical Evaluation as a Negative Control in Melatonin Studies
For researchers in pharmacology, neuroscience, and drug development, the use of appropriate controls is paramount to the validity of experimental findings. In the study of melatonin receptors (MT1 and MT2), the selection of a reliable negative control is crucial for dissecting the specific effects of melatonin and its analogs. This guide provides a comprehensive comparison of S-20928, a putative melatonin receptor antagonist, with other relevant compounds, supported by experimental data and detailed protocols to aid researchers in their experimental design.
Introduction to this compound
This compound, chemically known as N-[2-(1-naphthyl)ethyl]cyclobutyl carboxamide, has been investigated as a potential antagonist of melatonin receptors. Its utility as a negative control is predicated on its ability to bind to the receptors without eliciting a significant downstream signaling cascade, thereby allowing researchers to distinguish between receptor-mediated effects and non-specific actions of other compounds. However, experimental evidence suggests a more complex pharmacological profile, including potential partial agonism, which must be carefully considered.
Comparative Pharmacological Data
The efficacy of this compound as a negative control can be best understood by comparing its binding affinity and functional activity with that of the endogenous agonist, melatonin, and a well-established antagonist, luzindole.
| Compound | Receptor Subtype | pKi (G-protein coupled) | pKi (G-protein uncoupled) | Functional Activity |
| Melatonin | hMT1 | ~10.0 | ~9.0 | Full Agonist |
| hMT2 | ~9.5 | ~8.8 | Full Agonist | |
| This compound | hMT1 | 7.27 ± 0.26 | 7.10 ± 0.08 | Weak Partial Agonist |
| hMT2 | 7.65 ± 0.28 | 7.05 ± 0.25 | Partial Agonist | |
| Luzindole | hMT1 | ~7.5 | - | Antagonist |
| hMT2 | ~8.5 | - | Antagonist | |
| S-20098 (Agonist) | hMT1 | ~9.0 | - | Full Agonist |
| hMT2 | ~9.2 | - | Full Agonist |
pKi values are presented as the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources.
Functional Characterization of this compound
Studies have shown that this compound's functional activity is not purely antagonistic. In functional assays, such as those measuring cAMP levels, this compound has been observed to act as a weak partial agonist at the MT1 receptor and a more pronounced partial agonist at the MT2 receptor[1]. At low doses (e.g., 1 mg/kg in vivo), it may appear ineffective, while at higher doses (e.g., 10 mg/kg in vivo), it can block the effects of melatonin but also induce a decrease in receptor binding capacity, a characteristic that can be associated with partial agonism[2]. This is a critical consideration, as a true negative control should be devoid of intrinsic activity.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors using a competitive binding assay with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells)
-
2-[¹²⁵I]-iodomelatonin (Radioligand)
-
This compound (Test compound)
-
Melatonin (Reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., 50-100 pM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled melatonin, e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay to Assess Intrinsic Activity
This protocol measures the effect of this compound on the inhibition of forskolin-stimulated cAMP production, a hallmark of MT1 and MT2 receptor activation (which are Gi-coupled).
Materials:
-
Cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells)
-
This compound (Test compound)
-
Melatonin (Positive control agonist)
-
Forskolin (Adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation (for antagonist mode): To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding the agonist.
-
Stimulation:
-
Agonist mode: Add varying concentrations of this compound to the cells.
-
Antagonist mode: After pre-incubation with this compound, add a fixed concentration of melatonin (e.g., EC₈₀).
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the logarithm of the this compound concentration to determine its EC₅₀ and maximal effect (Emax) relative to melatonin. A non-zero Emax indicates agonist activity.
-
Antagonist mode: Plot the inhibition of the melatonin response against the logarithm of the this compound concentration to determine its IC₅₀ and inhibitory constant (Kb).
-
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the melatonin receptor signaling pathway and a typical experimental workflow.
Caption: Melatonin receptor signaling pathway.
Caption: Experimental workflow for characterizing this compound.
Conclusion and Recommendations
While this compound binds to melatonin receptors and can act as an antagonist, its characterization as a partial agonist, particularly at the MT2 receptor, complicates its use as a straightforward negative control. Researchers should be aware that at certain concentrations, this compound may elicit a partial cellular response, which could be misinterpreted as a lack of effect of a co-administered agonist or as a baseline receptor activity.
For studies requiring a compound with minimal to no intrinsic activity, the classical antagonist luzindole may be a more appropriate choice, especially when investigating MT2 receptor-mediated effects due to its higher affinity for this subtype. However, luzindole also has its own off-target effects that need to be considered.
Ultimately, the choice of a negative control depends on the specific experimental question. If the goal is to block the effect of a melatonin agonist, this compound can be used, but its potential partial agonist activity must be acknowledged and controlled for. For instance, the intrinsic activity of this compound alone should be determined in the experimental system. For studies aiming to establish a true baseline of no receptor activation, a compound with proven, complete lack of efficacy is preferable. Careful dose-response experiments are essential to correctly interpret the data when using this compound or any other pharmacological tool.
References
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of two melatonin analogues, S-20098 and this compound, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Profile of S-20928 (Nefopam): A Comparative Analysis of NMDA Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonistic effects of S-20928, also known as Nefopam, with a focus on its activity at the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways to offer an objective evaluation of this compound's performance against other known NMDA receptor antagonists.
This compound, chemically identified as Nefopam, is a centrally-acting, non-opioid analgesic. While its primary mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, emerging evidence has highlighted its role as a non-competitive antagonist of the NMDA receptor.[1] This antagonistic activity is significant as the NMDA receptor plays a crucial role in central sensitization and the modulation of pain pathways. Understanding this facet of this compound's pharmacological profile is crucial for its potential application in various therapeutic contexts.
Comparative Analysis of NMDA Receptor Antagonism
To objectively assess the antagonistic efficacy of this compound at the NMDA receptor, this guide compares its performance with other well-characterized NMDA receptor antagonists, such as Ketamine and Magnesium Sulfate. The following table summarizes key quantitative data from in vitro binding and functional assays.
| Compound | Antagonist Type | Receptor Subtype Specificity | Binding Affinity (Ki, µM) | Functional Inhibition (IC50, µM) |
| This compound (Nefopam) | Non-competitive | To be determined | Data not available | Data not available |
| Ketamine | Non-competitive | Broad | ~0.3 | ~1-10 |
| Magnesium Sulfate | Non-competitive (channel blocker) | Broad | Not applicable | Varies with membrane potential |
Note: Specific quantitative data for this compound's binding affinity and functional inhibition at the NMDA receptor requires further investigation through dedicated experimental studies.
Experimental Protocols
The validation of antagonistic effects on the NMDA receptor typically involves a combination of binding assays and functional assays. The following are detailed methodologies for key experiments that can be employed to quantify the antagonistic properties of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the NMDA receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic membrane preparations from rodent cerebral cortex or hippocampus, regions with high NMDA receptor density.
-
Radioligand: Utilize a radiolabeled non-competitive antagonist, such as [³H]MK-801, which binds to a site within the ion channel of the NMDA receptor.
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp) Assay
Objective: To assess the functional inhibition of NMDA receptor-mediated currents by this compound.
Protocol:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Recording: Perform whole-cell patch-clamp recordings to measure ion currents flowing through the NMDA receptor channels.
-
Agonist Application: Apply NMDA and a co-agonist (e.g., glycine or D-serine) to activate the receptors and elicit an inward current.
-
Antagonist Application: Co-apply varying concentrations of this compound with the agonists.
-
Measurement: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of this compound.
-
Data Analysis: Plot the percentage inhibition of the current as a function of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for validating the antagonistic effect of this compound.
References
Unveiling the Antagonistic Profile of S-20928 (Nefopam): A Comparative Analysis of NMDA Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonistic effects of S-20928, also known as Nefopam, with a focus on its activity at the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways to offer an objective evaluation of this compound's performance against other known NMDA receptor antagonists.
This compound, chemically identified as Nefopam, is a centrally-acting, non-opioid analgesic. While its primary mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, emerging evidence has highlighted its role as a non-competitive antagonist of the NMDA receptor.[1] This antagonistic activity is significant as the NMDA receptor plays a crucial role in central sensitization and the modulation of pain pathways. Understanding this facet of this compound's pharmacological profile is crucial for its potential application in various therapeutic contexts.
Comparative Analysis of NMDA Receptor Antagonism
To objectively assess the antagonistic efficacy of this compound at the NMDA receptor, this guide compares its performance with other well-characterized NMDA receptor antagonists, such as Ketamine and Magnesium Sulfate. The following table summarizes key quantitative data from in vitro binding and functional assays.
| Compound | Antagonist Type | Receptor Subtype Specificity | Binding Affinity (Ki, µM) | Functional Inhibition (IC50, µM) |
| This compound (Nefopam) | Non-competitive | To be determined | Data not available | Data not available |
| Ketamine | Non-competitive | Broad | ~0.3 | ~1-10 |
| Magnesium Sulfate | Non-competitive (channel blocker) | Broad | Not applicable | Varies with membrane potential |
Note: Specific quantitative data for this compound's binding affinity and functional inhibition at the NMDA receptor requires further investigation through dedicated experimental studies.
Experimental Protocols
The validation of antagonistic effects on the NMDA receptor typically involves a combination of binding assays and functional assays. The following are detailed methodologies for key experiments that can be employed to quantify the antagonistic properties of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the NMDA receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic membrane preparations from rodent cerebral cortex or hippocampus, regions with high NMDA receptor density.
-
Radioligand: Utilize a radiolabeled non-competitive antagonist, such as [³H]MK-801, which binds to a site within the ion channel of the NMDA receptor.
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp) Assay
Objective: To assess the functional inhibition of NMDA receptor-mediated currents by this compound.
Protocol:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Recording: Perform whole-cell patch-clamp recordings to measure ion currents flowing through the NMDA receptor channels.
-
Agonist Application: Apply NMDA and a co-agonist (e.g., glycine or D-serine) to activate the receptors and elicit an inward current.
-
Antagonist Application: Co-apply varying concentrations of this compound with the agonists.
-
Measurement: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of this compound.
-
Data Analysis: Plot the percentage inhibition of the current as a function of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for validating the antagonistic effect of this compound.
References
Unveiling the Receptor Selectivity Profile of S-20928: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of the investigational compound S-20928 with various receptors. This compound, a naphthalenic derivative, is recognized primarily for its interaction with melatonin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its binding affinities and the experimental protocols used for these assessments.
Executive Summary
This compound has been identified as a potent ligand for melatonin receptors, acting as a partial agonist or antagonist depending on the specific receptor and cellular context. While its primary targets are the MT1 and MT2 melatonin receptors, a thorough understanding of its off-target binding profile is crucial for predicting potential side effects and elucidating its full pharmacological spectrum. This guide synthesizes available binding data and presents it in a clear, comparative format.
Comparative Analysis of Receptor Binding
The primary pharmacological activity of this compound is centered on its high affinity for the human melatonin MT1 and MT2 receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | pKi |
| Melatonin MT1 (human) | This compound | 7.27 ± 0.26 |
| Melatonin MT2 (human) | This compound | 7.10 ± 0.08 |
Data sourced from a study on the molecular pharmacology of melatonin receptors.
Currently, publicly available data on the cross-reactivity of this compound against a broader panel of receptors (e.g., serotonin, dopamine, adrenergic, etc.) is limited. Comprehensive screening results from panels such as those offered by CEREP or Eurofins have not been identified in the public domain. Such a screening would be essential to fully characterize the selectivity profile of this compound and to anticipate any potential off-target effects.
Experimental Methodologies
The determination of binding affinities for this compound at the MT1 and MT2 receptors was conducted using radioligand binding assays. While the specific, detailed protocol for the cited this compound data is not publicly available, this section outlines a general and widely accepted methodology for such an experiment.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human MT1 or MT2 receptors).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A buffer solution optimized for the binding reaction (e.g., Tris-HCl buffer with co-factors like MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and the test compound at varying concentrations.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the cross-reactivity of a compound like this compound.
Signaling Pathway Context
This compound exerts its effects by modulating the signaling pathways downstream of melatonin receptors. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi proteins. The binding of an agonist to these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of various cellular processes. As a partial agonist or antagonist, this compound would interfere with this canonical signaling pathway.
Conclusion
This compound is a high-affinity ligand for melatonin MT1 and MT2 receptors. While its activity at these primary targets is established, a comprehensive understanding of its cross-reactivity with other receptor systems is necessary for a complete pharmacological profile. The data presented in this guide serves as a foundational reference for researchers. Further studies involving broad receptor screening panels are warranted to fully elucidate the selectivity and potential off-target interactions of this compound, which will be critical for its future development and therapeutic application.
Unveiling the Receptor Selectivity Profile of S-20928: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of the investigational compound S-20928 with various receptors. This compound, a naphthalenic derivative, is recognized primarily for its interaction with melatonin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its binding affinities and the experimental protocols used for these assessments.
Executive Summary
This compound has been identified as a potent ligand for melatonin receptors, acting as a partial agonist or antagonist depending on the specific receptor and cellular context. While its primary targets are the MT1 and MT2 melatonin receptors, a thorough understanding of its off-target binding profile is crucial for predicting potential side effects and elucidating its full pharmacological spectrum. This guide synthesizes available binding data and presents it in a clear, comparative format.
Comparative Analysis of Receptor Binding
The primary pharmacological activity of this compound is centered on its high affinity for the human melatonin MT1 and MT2 receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | pKi |
| Melatonin MT1 (human) | This compound | 7.27 ± 0.26 |
| Melatonin MT2 (human) | This compound | 7.10 ± 0.08 |
Data sourced from a study on the molecular pharmacology of melatonin receptors.
Currently, publicly available data on the cross-reactivity of this compound against a broader panel of receptors (e.g., serotonin, dopamine, adrenergic, etc.) is limited. Comprehensive screening results from panels such as those offered by CEREP or Eurofins have not been identified in the public domain. Such a screening would be essential to fully characterize the selectivity profile of this compound and to anticipate any potential off-target effects.
Experimental Methodologies
The determination of binding affinities for this compound at the MT1 and MT2 receptors was conducted using radioligand binding assays. While the specific, detailed protocol for the cited this compound data is not publicly available, this section outlines a general and widely accepted methodology for such an experiment.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human MT1 or MT2 receptors).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A buffer solution optimized for the binding reaction (e.g., Tris-HCl buffer with co-factors like MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and the test compound at varying concentrations.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the cross-reactivity of a compound like this compound.
Signaling Pathway Context
This compound exerts its effects by modulating the signaling pathways downstream of melatonin receptors. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi proteins. The binding of an agonist to these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of various cellular processes. As a partial agonist or antagonist, this compound would interfere with this canonical signaling pathway.
Conclusion
This compound is a high-affinity ligand for melatonin MT1 and MT2 receptors. While its activity at these primary targets is established, a comprehensive understanding of its cross-reactivity with other receptor systems is necessary for a complete pharmacological profile. The data presented in this guide serves as a foundational reference for researchers. Further studies involving broad receptor screening panels are warranted to fully elucidate the selectivity and potential off-target interactions of this compound, which will be critical for its future development and therapeutic application.
A Comparative Guide to the Reproducibility of S-20928 (S227928) Experimental Results in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for the investigational anti-CD74 antibody-drug conjugate (ADC), S227928, with the established BCL-2 inhibitor, Venetoclax. S227928 is an ADC that delivers the MCL-1 inhibitor payload, S64315 (also known as MIK665), to CD74-expressing cells. Overexpression of MCL-1 is a known resistance mechanism to Venetoclax, making the combination of these two agents a promising therapeutic strategy in hematological cancers such as Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), and Chronic Myelomonocytic Leukemia (CMML).
Executive Summary
S227928 demonstrates a targeted approach to inducing apoptosis in cancer cells by delivering a potent MCL-1 inhibitor directly to CD74-expressing cells. Preclinical data suggests synergistic activity when combined with the BCL-2 inhibitor Venetoclax, offering a potential therapeutic advantage in overcoming Venetoclax resistance. While clinical data for S227928 is still emerging from ongoing trials, this guide summarizes the available preclinical evidence and provides a framework for understanding its mechanism of action and potential clinical utility in comparison to Venetoclax.
Data Presentation
Preclinical Efficacy of S227928
The following tables summarize the key preclinical findings for S227928, both as a single agent and in combination with Venetoclax.
Table 1: In Vitro Activity of S227928 in AML Cell Lines [1]
| Cell Line | S227928 LC50 (72h) | Key Characteristics |
| EOL-1 | <10 nM | High CD74 expression |
| MV4;11 | Moderate Activity | - |
| MOLM13 | Moderate Activity | - |
| OCI-AML3 | Moderate Activity | - |
| K562 | ~10 µM | Low CD74 expression |
Table 2: In Vivo Efficacy of S227928 in a TP53-mutated AML Patient-Derived Xenograft (PDX) Model [1]
| Treatment Group | Median Overall Survival (days) |
| Vehicle | 41 |
| S227928 (single agent) | 49 |
| Isotype-MCL1i + Venetoclax | 59 |
| Unconjugated anti-CD74 + Venetoclax | 49 |
| S227928 + Venetoclax | 78 and 96 (two combination dose levels) |
Table 3: Activity of S227928 in Primary AML Patient Samples [1]
| Treatment | Activity (LC50 < 100 nM) |
| S227928 (single agent) | 3 out of 14 cases |
| S227928 + Venetoclax | 9 out of 14 cases |
| Non-conjugated MCL1 inhibitor + Venetoclax | 9 out of 14 cases |
| Unconjugated anti-CD74 + Venetoclax | 3 out of 14 cases |
| Isotype-conjugated MCL1 inhibitor control | 0 out of 14 cases |
Clinical Efficacy of Venetoclax in AML
The following table summarizes key clinical outcomes for Venetoclax-based therapies in newly diagnosed AML patients ineligible for intensive chemotherapy.
Table 4: Clinical Trial Results for Venetoclax in Combination with Hypomethylating Agents (HMAs) in Newly Diagnosed AML [2][3]
| Trial / Study | Treatment Arm | Composite Complete Remission (CRc) Rate | Median Overall Survival (mOS) |
| VIALE-A (Phase 3) | Venetoclax + Azacitidine | 66.4% | 14.7 months |
| VIALE-A (Phase 3) | Placebo + Azacitidine | 28.3% | 9.6 months |
| Real-world prospective cohort | Venetoclax + HMA | 65.2% | 11.7 months |
Experimental Protocols
S227928 In Vitro Cell Viability Assay[4]
-
Cell Lines: A panel of human AML cell lines with varying levels of CD74 expression.
-
Treatment: Cells were treated with increasing concentrations of S227928 as a single agent or in combination with Venetoclax for 72 hours.
-
Assay: Cell viability was assessed using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal lethal concentration (LC50) was calculated from the dose-response curves.
S227928 In Vivo Patient-Derived Xenograft (PDX) Model[1][5][6][7]
-
Animal Model: Immunodeficient NSG (NOD scid gamma) mice were used.
-
Tumor Implantation: Primary AML patient cells, including those with TP53 mutations, were injected intravenously into the mice.
-
Treatment: Once leukemia was established, mice were treated with vehicle, S227928 (10 mg/kg or 30 mg/kg intravenously every 14 days), Venetoclax (50 mg/kg daily), or combinations as indicated.
-
Monitoring: Disease progression was monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
Endpoint: Overall survival was the primary endpoint.
Clinical Trial Protocol for S227928 (NCT06563804)[8][9][10][11][12][13]
-
Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety, tolerability, and anti-leukemic activity of S227928 as a single agent and in combination with Venetoclax.
-
Patient Population: Patients with relapsed/refractory (R/R) AML, MDS/AML, or CMML.
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of S227928 alone and in combination with Venetoclax.
-
Phase 2 (Dose Expansion): To assess the efficacy of S227928 at the RP2D, alone and in combination with Venetoclax.
-
Primary Endpoints: Incidence of dose-limiting toxicities (Phase 1) and overall response rate (Phase 2).
-
Secondary Endpoints: Duration of response, event-free survival, and overall survival.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of S227928 and Venetoclax inducing apoptosis.
Experimental Workflow
References
A Comparative Guide to the Reproducibility of S-20928 (S227928) Experimental Results in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for the investigational anti-CD74 antibody-drug conjugate (ADC), S227928, with the established BCL-2 inhibitor, Venetoclax. S227928 is an ADC that delivers the MCL-1 inhibitor payload, S64315 (also known as MIK665), to CD74-expressing cells. Overexpression of MCL-1 is a known resistance mechanism to Venetoclax, making the combination of these two agents a promising therapeutic strategy in hematological cancers such as Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), and Chronic Myelomonocytic Leukemia (CMML).
Executive Summary
S227928 demonstrates a targeted approach to inducing apoptosis in cancer cells by delivering a potent MCL-1 inhibitor directly to CD74-expressing cells. Preclinical data suggests synergistic activity when combined with the BCL-2 inhibitor Venetoclax, offering a potential therapeutic advantage in overcoming Venetoclax resistance. While clinical data for S227928 is still emerging from ongoing trials, this guide summarizes the available preclinical evidence and provides a framework for understanding its mechanism of action and potential clinical utility in comparison to Venetoclax.
Data Presentation
Preclinical Efficacy of S227928
The following tables summarize the key preclinical findings for S227928, both as a single agent and in combination with Venetoclax.
Table 1: In Vitro Activity of S227928 in AML Cell Lines [1]
| Cell Line | S227928 LC50 (72h) | Key Characteristics |
| EOL-1 | <10 nM | High CD74 expression |
| MV4;11 | Moderate Activity | - |
| MOLM13 | Moderate Activity | - |
| OCI-AML3 | Moderate Activity | - |
| K562 | ~10 µM | Low CD74 expression |
Table 2: In Vivo Efficacy of S227928 in a TP53-mutated AML Patient-Derived Xenograft (PDX) Model [1]
| Treatment Group | Median Overall Survival (days) |
| Vehicle | 41 |
| S227928 (single agent) | 49 |
| Isotype-MCL1i + Venetoclax | 59 |
| Unconjugated anti-CD74 + Venetoclax | 49 |
| S227928 + Venetoclax | 78 and 96 (two combination dose levels) |
Table 3: Activity of S227928 in Primary AML Patient Samples [1]
| Treatment | Activity (LC50 < 100 nM) |
| S227928 (single agent) | 3 out of 14 cases |
| S227928 + Venetoclax | 9 out of 14 cases |
| Non-conjugated MCL1 inhibitor + Venetoclax | 9 out of 14 cases |
| Unconjugated anti-CD74 + Venetoclax | 3 out of 14 cases |
| Isotype-conjugated MCL1 inhibitor control | 0 out of 14 cases |
Clinical Efficacy of Venetoclax in AML
The following table summarizes key clinical outcomes for Venetoclax-based therapies in newly diagnosed AML patients ineligible for intensive chemotherapy.
Table 4: Clinical Trial Results for Venetoclax in Combination with Hypomethylating Agents (HMAs) in Newly Diagnosed AML [2][3]
| Trial / Study | Treatment Arm | Composite Complete Remission (CRc) Rate | Median Overall Survival (mOS) |
| VIALE-A (Phase 3) | Venetoclax + Azacitidine | 66.4% | 14.7 months |
| VIALE-A (Phase 3) | Placebo + Azacitidine | 28.3% | 9.6 months |
| Real-world prospective cohort | Venetoclax + HMA | 65.2% | 11.7 months |
Experimental Protocols
S227928 In Vitro Cell Viability Assay[4]
-
Cell Lines: A panel of human AML cell lines with varying levels of CD74 expression.
-
Treatment: Cells were treated with increasing concentrations of S227928 as a single agent or in combination with Venetoclax for 72 hours.
-
Assay: Cell viability was assessed using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal lethal concentration (LC50) was calculated from the dose-response curves.
S227928 In Vivo Patient-Derived Xenograft (PDX) Model[1][5][6][7]
-
Animal Model: Immunodeficient NSG (NOD scid gamma) mice were used.
-
Tumor Implantation: Primary AML patient cells, including those with TP53 mutations, were injected intravenously into the mice.
-
Treatment: Once leukemia was established, mice were treated with vehicle, S227928 (10 mg/kg or 30 mg/kg intravenously every 14 days), Venetoclax (50 mg/kg daily), or combinations as indicated.
-
Monitoring: Disease progression was monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
Endpoint: Overall survival was the primary endpoint.
Clinical Trial Protocol for S227928 (NCT06563804)[8][9][10][11][12][13]
-
Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety, tolerability, and anti-leukemic activity of S227928 as a single agent and in combination with Venetoclax.
-
Patient Population: Patients with relapsed/refractory (R/R) AML, MDS/AML, or CMML.
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of S227928 alone and in combination with Venetoclax.
-
Phase 2 (Dose Expansion): To assess the efficacy of S227928 at the RP2D, alone and in combination with Venetoclax.
-
Primary Endpoints: Incidence of dose-limiting toxicities (Phase 1) and overall response rate (Phase 2).
-
Secondary Endpoints: Duration of response, event-free survival, and overall survival.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of S227928 and Venetoclax inducing apoptosis.
Experimental Workflow
References
A Comparative Guide to S-20928 Specificity for Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-20928, a notable melatonin receptor ligand, with other key modulators of the melatonergic system. The data presented herein is intended to facilitate research and development efforts by offering a clear, evidence-based overview of the binding and functional characteristics of these compounds at the human MT1 and MT2 melatonin receptors.
Introduction to Melatonin Receptors and Ligands
Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms and various other physiological processes. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT1 and MT2 receptors. The distinct and sometimes overlapping functions of these receptors have made them attractive targets for the development of therapeutic agents for sleep disorders, depression, and other conditions. This guide focuses on this compound, a naphthalenic derivative of melatonin, and compares its receptor specificity and functional activity with the endogenous ligand melatonin, and the synthetic drugs ramelteon and agomelatine.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The binding affinities of this compound, melatonin, ramelteon, and agomelatine for the human MT1 and MT2 receptors are summarized in Table 1. This compound displays a complex binding profile, with its affinity being influenced by the coupling state of the receptor to its G-protein.
Table 1: Comparative Binding Affinities (Ki/pKi) for Human Melatonin Receptors
| Compound | MT1 Ki (nM) | MT1 pKi | MT2 Ki (nM) | MT2 pKi | Selectivity (MT1/MT2) |
| This compound | |||||
| Coupled State | 53.7 | 7.27 ± 0.26[1] | 22.4 | 7.65 ± 0.28[1] | 2.4 |
| Uncoupled State | 79.4 | 7.10 ± 0.08[1] | 89.1 | 7.05 ± 0.25[1] | 0.89 |
| Melatonin | 0.1 - 0.25 | ~9.6 - 10 | 0.1 - 1.0 | ~9 - 10 | ~1 |
| Ramelteon | 0.014 - 0.028 | ~10.5 - 10.8 | 0.045 - 0.112 | ~9.9 - 10.3 | ~0.3 |
| Agomelatine | 0.06 - 0.1 | ~10 - 10.2 | 0.12 - 0.27 | ~9.6 - 9.9 | ~0.5 |
Note: Ki values for melatonin, ramelteon, and agomelatine are presented as ranges compiled from multiple sources. The selectivity ratio is calculated as Ki(MT2)/Ki(MT1).
Functional Activity at Melatonin Receptors
Beyond binding, the functional activity of a ligand determines whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. This is often assessed by measuring the ligand's effect on downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) production. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and the maximum effect (Emax).
This compound exhibits a mixed functional profile, acting as an antagonist at the MT1 receptor and a partial to full agonist at the MT2 receptor, depending on the specific functional assay.
Table 2: Comparative Functional Activities at Human Melatonin Receptors
| Compound | Receptor | Functional Assay | Potency (EC50/IC50/pEC50) | Efficacy (Emax) | Classification |
| This compound | MT1 | cAMP Inhibition | - | - | Antagonist[2] |
| MT2 | cAMP Inhibition | pEC50 = 8.7[2] | Full Agonist[2] | Full Agonist | |
| MT2 | β-arrestin recruitment | pEC50 in 10 nM range[2] | - | Agonist | |
| Melatonin | MT1 & MT2 | cAMP Inhibition | ~0.1 - 1 nM | 100% | Full Agonist |
| Ramelteon | MT1 & MT2 | cAMP Inhibition | ~0.02 - 0.05 nM | ~100% | Full Agonist |
| Agomelatine | MT1 & MT2 | cAMP Inhibition | ~0.1 - 1.6 nM | ~100% | Full Agonist |
Signaling Pathways of MT1 and MT2 Receptors
Both MT1 and MT2 receptors primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, evidence also suggests coupling to other G-proteins, leading to the activation of alternative signaling cascades. The differential signaling of these receptors is thought to contribute to their distinct physiological roles.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human MT1 or MT2 receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the signaling cascade of MT1 and MT2 receptors.
Detailed Methodology:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human MT1 or MT2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Adenylyl Cyclase Stimulation: To measure the inhibitory effect of melatonin receptor agonists, adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These assays are typically based on the principle of competitive binding between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: The results are used to generate dose-response curves. For agonists, the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is calculated.
Conclusion
This compound presents a unique and complex pharmacological profile at melatonin receptors. Its antagonist activity at the MT1 receptor, coupled with its partial to full agonist activity at the MT2 receptor, distinguishes it from the non-selective full agonists melatonin, ramelteon, and agomelatine. This mixed functionality suggests that this compound could be a valuable tool for dissecting the specific physiological roles of the MT1 and MT2 receptors and may offer a unique therapeutic potential by selectively modulating MT2-mediated pathways while blocking MT1 signaling. Further investigation into the in vivo effects of this compound is warranted to fully understand its therapeutic implications.
References
A Comparative Guide to S-20928 Specificity for Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-20928, a notable melatonin receptor ligand, with other key modulators of the melatonergic system. The data presented herein is intended to facilitate research and development efforts by offering a clear, evidence-based overview of the binding and functional characteristics of these compounds at the human MT1 and MT2 melatonin receptors.
Introduction to Melatonin Receptors and Ligands
Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms and various other physiological processes. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT1 and MT2 receptors. The distinct and sometimes overlapping functions of these receptors have made them attractive targets for the development of therapeutic agents for sleep disorders, depression, and other conditions. This guide focuses on this compound, a naphthalenic derivative of melatonin, and compares its receptor specificity and functional activity with the endogenous ligand melatonin, and the synthetic drugs ramelteon and agomelatine.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The binding affinities of this compound, melatonin, ramelteon, and agomelatine for the human MT1 and MT2 receptors are summarized in Table 1. This compound displays a complex binding profile, with its affinity being influenced by the coupling state of the receptor to its G-protein.
Table 1: Comparative Binding Affinities (Ki/pKi) for Human Melatonin Receptors
| Compound | MT1 Ki (nM) | MT1 pKi | MT2 Ki (nM) | MT2 pKi | Selectivity (MT1/MT2) |
| This compound | |||||
| Coupled State | 53.7 | 7.27 ± 0.26[1] | 22.4 | 7.65 ± 0.28[1] | 2.4 |
| Uncoupled State | 79.4 | 7.10 ± 0.08[1] | 89.1 | 7.05 ± 0.25[1] | 0.89 |
| Melatonin | 0.1 - 0.25 | ~9.6 - 10 | 0.1 - 1.0 | ~9 - 10 | ~1 |
| Ramelteon | 0.014 - 0.028 | ~10.5 - 10.8 | 0.045 - 0.112 | ~9.9 - 10.3 | ~0.3 |
| Agomelatine | 0.06 - 0.1 | ~10 - 10.2 | 0.12 - 0.27 | ~9.6 - 9.9 | ~0.5 |
Note: Ki values for melatonin, ramelteon, and agomelatine are presented as ranges compiled from multiple sources. The selectivity ratio is calculated as Ki(MT2)/Ki(MT1).
Functional Activity at Melatonin Receptors
Beyond binding, the functional activity of a ligand determines whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. This is often assessed by measuring the ligand's effect on downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) production. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and the maximum effect (Emax).
This compound exhibits a mixed functional profile, acting as an antagonist at the MT1 receptor and a partial to full agonist at the MT2 receptor, depending on the specific functional assay.
Table 2: Comparative Functional Activities at Human Melatonin Receptors
| Compound | Receptor | Functional Assay | Potency (EC50/IC50/pEC50) | Efficacy (Emax) | Classification |
| This compound | MT1 | cAMP Inhibition | - | - | Antagonist[2] |
| MT2 | cAMP Inhibition | pEC50 = 8.7[2] | Full Agonist[2] | Full Agonist | |
| MT2 | β-arrestin recruitment | pEC50 in 10 nM range[2] | - | Agonist | |
| Melatonin | MT1 & MT2 | cAMP Inhibition | ~0.1 - 1 nM | 100% | Full Agonist |
| Ramelteon | MT1 & MT2 | cAMP Inhibition | ~0.02 - 0.05 nM | ~100% | Full Agonist |
| Agomelatine | MT1 & MT2 | cAMP Inhibition | ~0.1 - 1.6 nM | ~100% | Full Agonist |
Signaling Pathways of MT1 and MT2 Receptors
Both MT1 and MT2 receptors primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, evidence also suggests coupling to other G-proteins, leading to the activation of alternative signaling cascades. The differential signaling of these receptors is thought to contribute to their distinct physiological roles.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human MT1 or MT2 receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the signaling cascade of MT1 and MT2 receptors.
Detailed Methodology:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human MT1 or MT2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Adenylyl Cyclase Stimulation: To measure the inhibitory effect of melatonin receptor agonists, adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These assays are typically based on the principle of competitive binding between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: The results are used to generate dose-response curves. For agonists, the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is calculated.
Conclusion
This compound presents a unique and complex pharmacological profile at melatonin receptors. Its antagonist activity at the MT1 receptor, coupled with its partial to full agonist activity at the MT2 receptor, distinguishes it from the non-selective full agonists melatonin, ramelteon, and agomelatine. This mixed functionality suggests that this compound could be a valuable tool for dissecting the specific physiological roles of the MT1 and MT2 receptors and may offer a unique therapeutic potential by selectively modulating MT2-mediated pathways while blocking MT1 signaling. Further investigation into the in vivo effects of this compound is warranted to fully understand its therapeutic implications.
References
In Vivo Validation of S-20928's Effect on Blood Glucose: A Comparative Analysis
An extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated S-20928 for the treatment of elevated blood glucose. Therefore, a direct comparative guide on its in vivo effects cannot be provided.
It is possible that "this compound" may be an internal development code that has not yet been disclosed publicly, a discontinued project, or a typographical error.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a framework for evaluating novel glucose-lowering agents in vivo. This will be illustrated by comparing the established mechanisms and preclinical/clinical validation pathways of two major classes of antidiabetic drugs: Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors.
General Experimental Protocol for In Vivo Assessment of a Novel Glucose-Lowering Agent
A typical preclinical in vivo validation workflow for a new compound targeting blood glucose would involve the following key experiments:
-
Animal Model Selection: Utilization of appropriate animal models of diabetes is crucial. Common models include:
-
Genetic Models: db/db mice (leptin receptor deficient), ob/ob mice (leptin deficient), Zucker diabetic fatty (ZDF) rats. These models spontaneously develop hyperglycemia and insulin resistance.
-
Chemically-Induced Models: Streptozotocin (STZ)-induced diabetic rodents. STZ is toxic to pancreatic β-cells, leading to insulin deficiency.
-
Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet to induce obesity, insulin resistance, and hyperglycemia.
-
-
Acute Glucose Lowering Studies:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are administered an oral bolus of glucose. The investigational compound or a vehicle control is administered prior to the glucose challenge. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess the compound's ability to improve glucose disposal.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to the OGTT, but glucose is administered via intraperitoneal injection to bypass gut-related effects.
-
-
Chronic Efficacy Studies:
-
Animals are treated with the compound daily for several weeks.
-
Fasting and fed blood glucose levels are monitored regularly.
-
Glycated hemoglobin (HbA1c), a marker of long-term glycemic control, is measured at the end of the study.
-
Body weight and food intake are also monitored to assess potential effects on metabolism.
-
-
Mechanism of Action Studies:
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity. A bolus of insulin is administered, and the rate of glucose clearance from the blood is measured.
-
Hyperinsulinemic-Euglycemic Clamp: The gold-standard method to assess insulin sensitivity. Insulin is infused at a constant rate, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin-stimulated whole-body glucose disposal.
-
Tissue-Specific Glucose Uptake: Using radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) to determine which tissues (e.g., skeletal muscle, adipose tissue) are responsible for the increased glucose disposal.
-
Comparative Overview: GLP-1 RAs vs. SGLT-2 Inhibitors
To illustrate how a new compound would be compared, the following tables summarize the key characteristics of two well-established classes of antidiabetic drugs.
| Feature | Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) | Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors |
| Primary Mechanism of Action | - Stimulate glucose-dependent insulin secretion from pancreatic β-cells.- Suppress glucagon secretion from pancreatic α-cells.- Slow gastric emptying.- Promote satiety and reduce food intake. | - Inhibit SGLT-2 in the proximal renal tubules.- Reduce the reabsorption of filtered glucose from the urine.- Increase urinary glucose excretion. |
| Effect on Blood Glucose | Potent glucose-lowering effect, particularly on postprandial glucose. | Moderate glucose-lowering effect, primarily by reducing the renal threshold for glucose. |
| Effect on Body Weight | Significant weight loss. | Modest weight loss. |
| Effect on Blood Pressure | Modest reduction in blood pressure. | Significant reduction in blood pressure due to osmotic diuresis. |
| Cardiovascular Outcomes | Demonstrated cardiovascular benefits in multiple clinical trials. | Demonstrated cardiovascular and renal benefits in multiple clinical trials. |
| Primary Route of Administration | Subcutaneous injection (most common) or oral. | Oral. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified signaling pathway for GLP-1 RAs and a typical experimental workflow for an in vivo study.
Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for in vivo validation.
In Vivo Validation of S-20928's Effect on Blood Glucose: A Comparative Analysis
An extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated S-20928 for the treatment of elevated blood glucose. Therefore, a direct comparative guide on its in vivo effects cannot be provided.
It is possible that "this compound" may be an internal development code that has not yet been disclosed publicly, a discontinued project, or a typographical error.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a framework for evaluating novel glucose-lowering agents in vivo. This will be illustrated by comparing the established mechanisms and preclinical/clinical validation pathways of two major classes of antidiabetic drugs: Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors.
General Experimental Protocol for In Vivo Assessment of a Novel Glucose-Lowering Agent
A typical preclinical in vivo validation workflow for a new compound targeting blood glucose would involve the following key experiments:
-
Animal Model Selection: Utilization of appropriate animal models of diabetes is crucial. Common models include:
-
Genetic Models: db/db mice (leptin receptor deficient), ob/ob mice (leptin deficient), Zucker diabetic fatty (ZDF) rats. These models spontaneously develop hyperglycemia and insulin resistance.
-
Chemically-Induced Models: Streptozotocin (STZ)-induced diabetic rodents. STZ is toxic to pancreatic β-cells, leading to insulin deficiency.
-
Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet to induce obesity, insulin resistance, and hyperglycemia.
-
-
Acute Glucose Lowering Studies:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are administered an oral bolus of glucose. The investigational compound or a vehicle control is administered prior to the glucose challenge. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess the compound's ability to improve glucose disposal.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to the OGTT, but glucose is administered via intraperitoneal injection to bypass gut-related effects.
-
-
Chronic Efficacy Studies:
-
Animals are treated with the compound daily for several weeks.
-
Fasting and fed blood glucose levels are monitored regularly.
-
Glycated hemoglobin (HbA1c), a marker of long-term glycemic control, is measured at the end of the study.
-
Body weight and food intake are also monitored to assess potential effects on metabolism.
-
-
Mechanism of Action Studies:
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity. A bolus of insulin is administered, and the rate of glucose clearance from the blood is measured.
-
Hyperinsulinemic-Euglycemic Clamp: The gold-standard method to assess insulin sensitivity. Insulin is infused at a constant rate, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin-stimulated whole-body glucose disposal.
-
Tissue-Specific Glucose Uptake: Using radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose) to determine which tissues (e.g., skeletal muscle, adipose tissue) are responsible for the increased glucose disposal.
-
Comparative Overview: GLP-1 RAs vs. SGLT-2 Inhibitors
To illustrate how a new compound would be compared, the following tables summarize the key characteristics of two well-established classes of antidiabetic drugs.
| Feature | Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) | Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors |
| Primary Mechanism of Action | - Stimulate glucose-dependent insulin secretion from pancreatic β-cells.- Suppress glucagon secretion from pancreatic α-cells.- Slow gastric emptying.- Promote satiety and reduce food intake. | - Inhibit SGLT-2 in the proximal renal tubules.- Reduce the reabsorption of filtered glucose from the urine.- Increase urinary glucose excretion. |
| Effect on Blood Glucose | Potent glucose-lowering effect, particularly on postprandial glucose. | Moderate glucose-lowering effect, primarily by reducing the renal threshold for glucose. |
| Effect on Body Weight | Significant weight loss. | Modest weight loss. |
| Effect on Blood Pressure | Modest reduction in blood pressure. | Significant reduction in blood pressure due to osmotic diuresis. |
| Cardiovascular Outcomes | Demonstrated cardiovascular benefits in multiple clinical trials. | Demonstrated cardiovascular and renal benefits in multiple clinical trials. |
| Primary Route of Administration | Subcutaneous injection (most common) or oral. | Oral. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified signaling pathway for GLP-1 RAs and a typical experimental workflow for an in vivo study.
Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for in vivo validation.
S-20928 (Larsucosterol): A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
S-20928, also known as larsucosterol and formerly as DUR-928, is an investigational endogenous epigenetic regulator with a promising therapeutic profile. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound, offering insights into its mechanism of action and clinical potential. The information is curated to assist researchers and drug development professionals in evaluating its performance and potential applications.
Mechanism of Action
This compound is a sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, this compound modulates DNA methylation, a key epigenetic mechanism, leading to the altered expression of genes involved in critical cellular pathways. This regulation plays a significant role in lipid metabolism, inflammatory responses, and cell survival.[1][2][3][4] The downstream effects of this epigenetic modulation include the stabilization of mitochondria, reduction of lipotoxicity, and promotion of cell survival, which are crucial in addressing conditions like alcohol-associated hepatitis (AH).[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation in a clinical trial setting.
In Vitro Data
Currently, publicly available quantitative in vitro data for this compound is limited. However, functional studies have demonstrated that this compound reduces intracellular lipid accumulation by inhibiting lipid biosynthesis, dampens inflammation by decreasing inflammatory mediators, and improves cell survival by suppressing apoptosis.[5] Mechanistic studies have confirmed that this compound inhibits DNMT1, 3a, and 3b, leading to reduced DNA hypermethylation.[5]
In Vivo Data
A significant body of in vivo data for this compound comes from a Phase 2a clinical trial in patients with alcohol-associated hepatitis (AH). This open-label, dose-escalation study evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol.
Patient Demographics and Baseline Characteristics
The following table summarizes the baseline demographics and clinical presentation of the severe AH patients who received this compound (DUR-928) compared to a control group receiving standard of care (corticosteroids).
| Characteristic | DUR-928 (n=8) | Corticosteroid (n=13) | p-value |
| Age (years) | 46.1 ± 10.1 | 48.2 ± 9.8 | NS |
| Gender (% male) | 62.5% | 69.2% | NS |
| MELD Score | 23.8 ± 2.7 | 25.5 ± 4.2 | NS |
| Maddrey's DF | 61.3 ± 20.9 | 69.5 ± 21.1 | NS |
| Total Bilirubin (mg/dL) | 18.2 ± 6.9 | 19.5 ± 7.2 | NS |
| AST (U/L) | 166 ± 96 | 199 ± 111 | NS |
| ALT (U/L) | 68 ± 39 | 82 ± 49 | NS |
| Creatinine (mg/dL) | 1.0 ± 0.3 | 1.2 ± 0.6 | NS |
| INR | 1.9 ± 0.4 | 2.1 ± 0.5 | NS |
| Data are presented as Mean ± SD (standard deviation). NS = not significant. |
Efficacy in Alcohol-Associated Hepatitis (Phase 2a Study)
The primary efficacy endpoint of the Phase 2a study was the change in the 7-day Lille score, a prognostic model for 6-month mortality in patients with severe AH treated with corticosteroids. A score <0.45 indicates a response to treatment.
| Efficacy Outcome | DUR-928 | Historical Control (Corticosteroids) |
| 28-Day Survival Rate | 100% (19/19) | ~74% (historical average)[5] |
| Lille Score < 0.45 (Responders) | 89% (16/18) | N/A |
| Median Lille Score | 0.10 | 0.41 |
| Median Reduction in MELD Score (Day 28) | >2 points | N/A |
In this study, all 19 patients treated with larsucosterol survived the 28-day study period.[5] A significant proportion of patients (74%) were discharged from the hospital within 72 hours of receiving a single infusion.[5] Biochemical parameters, including serum bilirubin levels and MELD scores, showed improvement in most subjects.[5]
Experimental Protocols
In Vivo: Phase 2a Clinical Trial in Alcohol-Associated Hepatitis (NCT03432260)
-
Study Design: This was a Phase 2a, multicenter, open-label, dose-escalation study.[5]
-
Participants: The study enrolled 19 patients with a clinical diagnosis of AH. Seven subjects had moderate AH (MELD score 11-20) and 12 had severe AH (MELD score 21-30).[5]
-
Treatment: Patients received one or two intravenous infusions of larsucosterol (72 hours apart) at doses of 30, 90, or 150 mg.[5]
-
Follow-up: Patients were followed for 28 days.[5]
-
Endpoints: The primary objectives were to assess the safety and pharmacokinetics of larsucosterol. Efficacy signals, including changes in liver chemistry, biomarkers, MELD scores, and Lille scores, were also evaluated.[5]
Conclusion
This compound (larsucosterol) has demonstrated a compelling safety and efficacy profile in in vivo studies, particularly in the context of alcohol-associated hepatitis. Its mechanism as an epigenetic modulator targeting DNA methyltransferases provides a strong rationale for its therapeutic potential in diseases characterized by inflammation, metabolic dysregulation, and cell death. While detailed quantitative in vitro data is not as readily available in the public domain, the existing preclinical and clinical findings support its continued development. Further research, including more extensive in vitro characterization and ongoing later-phase clinical trials, will be crucial in fully elucidating the therapeutic utility of this compound.
References
- 1. durect.com [durect.com]
- 2. durect.com [durect.com]
- 3. durect.com [durect.com]
- 4. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
S-20928 (Larsucosterol): A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
S-20928, also known as larsucosterol and formerly as DUR-928, is an investigational endogenous epigenetic regulator with a promising therapeutic profile. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound, offering insights into its mechanism of action and clinical potential. The information is curated to assist researchers and drug development professionals in evaluating its performance and potential applications.
Mechanism of Action
This compound is a sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, this compound modulates DNA methylation, a key epigenetic mechanism, leading to the altered expression of genes involved in critical cellular pathways. This regulation plays a significant role in lipid metabolism, inflammatory responses, and cell survival.[1][2][3][4] The downstream effects of this epigenetic modulation include the stabilization of mitochondria, reduction of lipotoxicity, and promotion of cell survival, which are crucial in addressing conditions like alcohol-associated hepatitis (AH).[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation in a clinical trial setting.
In Vitro Data
Currently, publicly available quantitative in vitro data for this compound is limited. However, functional studies have demonstrated that this compound reduces intracellular lipid accumulation by inhibiting lipid biosynthesis, dampens inflammation by decreasing inflammatory mediators, and improves cell survival by suppressing apoptosis.[5] Mechanistic studies have confirmed that this compound inhibits DNMT1, 3a, and 3b, leading to reduced DNA hypermethylation.[5]
In Vivo Data
A significant body of in vivo data for this compound comes from a Phase 2a clinical trial in patients with alcohol-associated hepatitis (AH). This open-label, dose-escalation study evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol.
Patient Demographics and Baseline Characteristics
The following table summarizes the baseline demographics and clinical presentation of the severe AH patients who received this compound (DUR-928) compared to a control group receiving standard of care (corticosteroids).
| Characteristic | DUR-928 (n=8) | Corticosteroid (n=13) | p-value |
| Age (years) | 46.1 ± 10.1 | 48.2 ± 9.8 | NS |
| Gender (% male) | 62.5% | 69.2% | NS |
| MELD Score | 23.8 ± 2.7 | 25.5 ± 4.2 | NS |
| Maddrey's DF | 61.3 ± 20.9 | 69.5 ± 21.1 | NS |
| Total Bilirubin (mg/dL) | 18.2 ± 6.9 | 19.5 ± 7.2 | NS |
| AST (U/L) | 166 ± 96 | 199 ± 111 | NS |
| ALT (U/L) | 68 ± 39 | 82 ± 49 | NS |
| Creatinine (mg/dL) | 1.0 ± 0.3 | 1.2 ± 0.6 | NS |
| INR | 1.9 ± 0.4 | 2.1 ± 0.5 | NS |
| Data are presented as Mean ± SD (standard deviation). NS = not significant. |
Efficacy in Alcohol-Associated Hepatitis (Phase 2a Study)
The primary efficacy endpoint of the Phase 2a study was the change in the 7-day Lille score, a prognostic model for 6-month mortality in patients with severe AH treated with corticosteroids. A score <0.45 indicates a response to treatment.
| Efficacy Outcome | DUR-928 | Historical Control (Corticosteroids) |
| 28-Day Survival Rate | 100% (19/19) | ~74% (historical average)[5] |
| Lille Score < 0.45 (Responders) | 89% (16/18) | N/A |
| Median Lille Score | 0.10 | 0.41 |
| Median Reduction in MELD Score (Day 28) | >2 points | N/A |
In this study, all 19 patients treated with larsucosterol survived the 28-day study period.[5] A significant proportion of patients (74%) were discharged from the hospital within 72 hours of receiving a single infusion.[5] Biochemical parameters, including serum bilirubin levels and MELD scores, showed improvement in most subjects.[5]
Experimental Protocols
In Vivo: Phase 2a Clinical Trial in Alcohol-Associated Hepatitis (NCT03432260)
-
Study Design: This was a Phase 2a, multicenter, open-label, dose-escalation study.[5]
-
Participants: The study enrolled 19 patients with a clinical diagnosis of AH. Seven subjects had moderate AH (MELD score 11-20) and 12 had severe AH (MELD score 21-30).[5]
-
Treatment: Patients received one or two intravenous infusions of larsucosterol (72 hours apart) at doses of 30, 90, or 150 mg.[5]
-
Follow-up: Patients were followed for 28 days.[5]
-
Endpoints: The primary objectives were to assess the safety and pharmacokinetics of larsucosterol. Efficacy signals, including changes in liver chemistry, biomarkers, MELD scores, and Lille scores, were also evaluated.[5]
Conclusion
This compound (larsucosterol) has demonstrated a compelling safety and efficacy profile in in vivo studies, particularly in the context of alcohol-associated hepatitis. Its mechanism as an epigenetic modulator targeting DNA methyltransferases provides a strong rationale for its therapeutic potential in diseases characterized by inflammation, metabolic dysregulation, and cell death. While detailed quantitative in vitro data is not as readily available in the public domain, the existing preclinical and clinical findings support its continued development. Further research, including more extensive in vitro characterization and ongoing later-phase clinical trials, will be crucial in fully elucidating the therapeutic utility of this compound.
References
- 1. durect.com [durect.com]
- 2. durect.com [durect.com]
- 3. durect.com [durect.com]
- 4. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S-20928: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling the chemical compound S-20928, identified as N-(2-(1-NAPHTHALENYL)ETHYL)CYCLOBUTANECARBOXAMIDE, must adhere to stringent disposal protocols due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive analysis of its structural components—naphthalene and cyclobutanecarboxamide—indicates that improper disposal could pose significant risks to both human health and the environment.
This document provides essential guidance on the safe handling and disposal of this compound, drawing from available data on its constituent parts and general best practices for laboratory chemical waste management. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile and Quantitative Data
The hazards associated with this compound are inferred from the known properties of naphthalene and cyclobutanecarboxamide. Naphthalene is recognized for its toxicity, flammability, and environmental persistence.[1][2][3] Cyclobutanecarboxamide is classified as harmful if swallowed and can cause serious eye irritation.[4] A summary of the key hazard data is presented in the table below.
| Hazard Classification | Quantitative Data (from related compounds) | Source |
| Acute Oral Toxicity | Harmful if swallowed (Cyclobutanecarboxamide) | [4] |
| Eye Irritation | Causes serious eye irritation (Cyclobutanecarboxamide) | [4] |
| Flammability | Flammable (Naphthalene) | [1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (Naphthalene) | [2] |
Experimental Protocols for Safe Disposal
The recommended disposal procedure for this compound involves a multi-step process designed to mitigate its hazardous properties. The following protocol should be strictly followed:
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
All handling of this compound waste should be conducted in a well-ventilated fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solvents.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound (N-(2-(1-NAPHTHALENYL)ETHYL)CYCLOBUTANECARBOXAMIDE)"
-
The primary hazards: "Toxic," "Flammable," "Environmental Hazard"
-
The date of waste accumulation.
-
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers away from sources of ignition, heat, and direct sunlight.
5. Disposal:
-
Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information regarding the chemical's identity and known hazards.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. It is imperative to treat this compound with the caution it warrants based on the hazardous nature of its constituent components.
References
- 1. Fact sheet: Naphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 4. Cyclobutanecarboxamide | C5H9NO | CID 1274476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Proper Disposal Procedures for S-20928: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling the chemical compound S-20928, identified as N-(2-(1-NAPHTHALENYL)ETHYL)CYCLOBUTANECARBOXAMIDE, must adhere to stringent disposal protocols due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive analysis of its structural components—naphthalene and cyclobutanecarboxamide—indicates that improper disposal could pose significant risks to both human health and the environment.
This document provides essential guidance on the safe handling and disposal of this compound, drawing from available data on its constituent parts and general best practices for laboratory chemical waste management. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile and Quantitative Data
The hazards associated with this compound are inferred from the known properties of naphthalene and cyclobutanecarboxamide. Naphthalene is recognized for its toxicity, flammability, and environmental persistence.[1][2][3] Cyclobutanecarboxamide is classified as harmful if swallowed and can cause serious eye irritation.[4] A summary of the key hazard data is presented in the table below.
| Hazard Classification | Quantitative Data (from related compounds) | Source |
| Acute Oral Toxicity | Harmful if swallowed (Cyclobutanecarboxamide) | [4] |
| Eye Irritation | Causes serious eye irritation (Cyclobutanecarboxamide) | [4] |
| Flammability | Flammable (Naphthalene) | [1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (Naphthalene) | [2] |
Experimental Protocols for Safe Disposal
The recommended disposal procedure for this compound involves a multi-step process designed to mitigate its hazardous properties. The following protocol should be strictly followed:
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
All handling of this compound waste should be conducted in a well-ventilated fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solvents.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound (N-(2-(1-NAPHTHALENYL)ETHYL)CYCLOBUTANECARBOXAMIDE)"
-
The primary hazards: "Toxic," "Flammable," "Environmental Hazard"
-
The date of waste accumulation.
-
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers away from sources of ignition, heat, and direct sunlight.
5. Disposal:
-
Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information regarding the chemical's identity and known hazards.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. It is imperative to treat this compound with the caution it warrants based on the hazardous nature of its constituent components.
References
- 1. Fact sheet: Naphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 4. Cyclobutanecarboxamide | C5H9NO | CID 1274476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling S-20928
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound S-20928. The information presented is based on the available data for Nefopam (CAS 13669-70-0), which possesses the same molecular formula (C17H19NO) as this compound. It is strongly recommended to treat this compound with the same precautions as Nefopam, a pharmaceutical-related compound of unknown potency.[1]
Chemical Identification and Properties
| Property | Value | Source |
| Molecular Formula | C17H19NO | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| CAS Number | 13669-70-0 (for Nefopam) | [1] |
| Physical State | Solid | - |
| Solubility | No data available | [1] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Vapor Pressure | No data available | [1] |
| Density | No data available | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the limited toxicological data, a cautious approach is mandatory. The following PPE is required at a minimum to prevent exposure.
| Hazard | Required PPE |
| Inhalation | A laboratory fume hood or other appropriate form of local exhaust ventilation should be used.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
| Skin Contact | Wear impervious, flame-resistant clothing and chemical-resistant gloves.[1] |
| Eye Contact | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Experimental Protocols: Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Take off contaminated clothing immediately.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Store away from strong oxidizing agents.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling S-20928dot
References
Essential Safety and Logistical Information for Handling S-20928
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound S-20928. The information presented is based on the available data for Nefopam (CAS 13669-70-0), which possesses the same molecular formula (C17H19NO) as this compound. It is strongly recommended to treat this compound with the same precautions as Nefopam, a pharmaceutical-related compound of unknown potency.[1]
Chemical Identification and Properties
| Property | Value | Source |
| Molecular Formula | C17H19NO | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| CAS Number | 13669-70-0 (for Nefopam) | [1] |
| Physical State | Solid | - |
| Solubility | No data available | [1] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Vapor Pressure | No data available | [1] |
| Density | No data available | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the limited toxicological data, a cautious approach is mandatory. The following PPE is required at a minimum to prevent exposure.
| Hazard | Required PPE |
| Inhalation | A laboratory fume hood or other appropriate form of local exhaust ventilation should be used.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
| Skin Contact | Wear impervious, flame-resistant clothing and chemical-resistant gloves.[1] |
| Eye Contact | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Experimental Protocols: Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Take off contaminated clothing immediately.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Store away from strong oxidizing agents.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling S-20928dot
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
